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  • Product: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
  • CAS: 42918-86-5

Core Science & Biosynthesis

Foundational

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid Introduction (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, commonly known in scientific literature as Z-L-Abu-O...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, commonly known in scientific literature as Z-L-Abu-OH or Cbz-L-2-aminobutanoic acid, is a protected derivative of the non-proteinogenic amino acid L-2-aminobutyric acid. The introduction of the benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting strategy for the amine functionality. This protection is vital in synthetic organic chemistry, particularly in peptide synthesis, where it prevents the amino group from participating in unwanted side reactions during peptide bond formation.[1] This compound is a versatile building block for the synthesis of complex peptides and various bioactive molecules, making it a compound of significant interest to researchers in drug development and protein engineering.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)butanoic acid[2]
Synonyms Z-L-Abu-OH, Cbz-L-2-aminobutanoic acid, (S)-2-(Benzyloxycarbonylamino)butyric acid[1][2]
CAS Number 42918-86-5[1][2][3]
Molecular Formula C₁₂H₁₅NO₄[1][2][4][5]
Molecular Weight 237.25 g/mol [2][4]
Appearance White crystalline powder[1]
Melting Point 74-81 °C[1]
Optical Rotation [α]D²⁰ = -10 ± 1º (c=2 in EtOH)[1]
Purity ≥ 98% (HPLC)[1]

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethyl group protons (triplet and quartet), a multiplet for the α-proton, signals for the benzylic protons, aromatic protons of the phenyl ring, and broad signals for the amine and carboxylic acid protons.
¹³C NMR Resonances for the two carbons of the ethyl group, the α-carbon, the carbonyl carbons of the carboxylic acid and the carbamate, the benzylic carbon, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=O stretching of the carbamate and carboxylic acid (~1700-1725 cm⁻¹), and N-H bending (~1500-1550 cm⁻¹).[6]
Mass Spectrometry The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight.

Experimental Protocols

Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

The most common method for synthesizing this compound is through the protection of the amino group of L-2-aminobutyric acid using benzyl chloroformate (Cbz-Cl) under basic conditions, a variation of the Schotten-Baumann reaction.

Methodology:

  • Dissolution: L-2-aminobutyric acid is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and the solution is cooled in an ice bath (0-5 °C).

  • Addition of Protecting Agent: Benzyl chloroformate is added dropwise to the stirred solution. The pH of the mixture is maintained in the alkaline range (pH 8.5-9.5) by the concurrent addition of an aqueous base solution.[7]

  • Reaction: The reaction mixture is stirred vigorously and allowed to warm to room temperature, then stirred for several hours to ensure the completion of the reaction.

  • Workup: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: The aqueous layer is cooled and acidified with a mineral acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, causing the product to precipitate as a solid.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A L-2-Aminobutyric Acid D 1. Dissolve Amino Acid in Base, Cool to 0-5 °C A->D B Benzyl Chloroformate E 2. Add Benzyl Chloroformate Dropwise (Maintain Alkaline pH) B->E C Aqueous Base (e.g., NaOH) C->D D->E F 3. Stir and Warm to Room Temperature E->F G 4. Wash with Organic Solvent F->G H 5. Acidify Aqueous Layer to pH ~2 G->H I 6. Filter Precipitate H->I J 7. Recrystallize and Dry I->J K (S)-2-(((Benzyloxy)carbonyl)amino) butanoic acid J->K

Caption: General workflow for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Application in Peptide Synthesis

As a protected amino acid, the primary application of Z-L-Abu-OH is as a building block in solid-phase or solution-phase peptide synthesis.[1] The Cbz group prevents the amine from reacting during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.

General Peptide Synthesis Workflow:

  • Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed.

  • Activation: The carboxylic acid of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is activated using a coupling reagent (e.g., DCC, HBTU).

  • Coupling: The activated Z-L-Abu-OH is added to the resin-bound peptide, forming a new peptide bond.

  • Washing: The resin is washed to remove unreacted reagents and byproducts.

  • Repeat: The cycle of deprotection, activation, and coupling is repeated with subsequent amino acids to elongate the peptide chain.

  • Final Cleavage: Once the desired peptide sequence is assembled, the completed peptide is cleaved from the solid support, and all protecting groups (including the Cbz group) are removed, typically using strong acid (e.g., HF or TFMSA).

G start Start with N-protected Peptide on Solid Support deprotection 1. N-terminal Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling 3. Couple Activated Z-L-Abu-OH to Peptide wash1->coupling activation 2. Activate Z-L-Abu-OH (Carboxyl Group) activation->coupling wash2 Wash coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Yes final Final Cleavage from Resin & Side-Chain Deprotection cycle->final No (Sequence Complete)

Caption: Use of Z-L-Abu-OH in a solid-phase peptide synthesis cycle.

Safety and Handling

While not classified as acutely hazardous, standard laboratory safety precautions should be observed when handling (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][9]

  • Handling: Avoid ingestion and inhalation. Minimize dust generation. Use with adequate ventilation. Wash thoroughly after handling.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]

  • First Aid Measures:

    • Skin Contact: Flush skin with plenty of soap and water.[8]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[8]

    • Inhalation: Remove to fresh air.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink water. Seek medical attention.[8]

References

Exploratory

physicochemical characteristics of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

An In-depth Technical Guide on the Physicochemical Characteristics of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid This technical guide provides a comprehensive overview of the core , also known by its synonyms Z-L-α-...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

This technical guide provides a comprehensive overview of the core , also known by its synonyms Z-L-α-aminobutyric acid and Z-L-Abu-OH. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and peptide synthesis, where this amino acid derivative serves as a crucial building block.

Compound Identity and Structure

  • IUPAC Name: (2S)-2-(phenylmethoxycarbonylamino)butanoic acid

  • Synonyms: Z-L-Abu-OH, (S)-2-(Benzyloxycarbonylamino)butyric acid, Z-L-alpha-aminobutyric acid

  • CAS Number: 42918-86-5

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

  • Chemical Structure:

Physicochemical Data

The quantitative physicochemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueReference(s)
Appearance White crystalline powder[1]
Melting Point 74-81 °C[1]
Boiling Point Data not available. Must be determined experimentally.
pKa Data not available. Must be determined experimentally.
Solubility Data not available. Must be determined experimentally.
Specific Optical Rotation [α]²⁰D = -10° ± 1° (c=2 in Ethanol)[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point is a critical indicator of purity.[2] A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Glass capillary tubes (one end sealed)

Procedure:

  • Sample Preparation: Ensure the sample of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is completely dry and in a fine powder form.

  • Loading the Capillary: Introduce a small amount of the powdered sample into the open end of a capillary tube. The sample should be tightly packed to a height of 2-3 mm by gently tapping the sealed end on a hard surface.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination: First, perform a rapid heating run (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point. Begin a new measurement with a fresh sample, using a slow heating rate of 1-2 °C per minute.

  • Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or analytical balance

Procedure:

  • Solvent Selection: Test solubility in a range of solvents, including water, ethanol, DMSO, DMF, and aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).

  • Sample Preparation: Place a precisely weighed amount of the compound (e.g., 25 mg) or a measured volume into a test tube.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.75 mL) in small portions.

  • Mixing: After each addition, shake or vortex the tube vigorously for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution for any undissolved solid particles. If the compound dissolves completely, it is considered soluble under those conditions. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >33 mg/mL).

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of the molecule at different pH levels.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Stir plate and magnetic stir bar

  • Beaker

Procedure:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the pH electrode. Position a burette filled with a standardized strong base (e.g., 0.1 M NaOH) above the beaker.

  • Titration: Slowly add the titrant in small, measured increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized by the base. This corresponds to the inflection point of the sigmoid curve.

Specific Optical Rotation Measurement

As a chiral molecule, its ability to rotate plane-polarized light is a defining characteristic.

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask and analytical balance

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent (e.g., Ethanol) and setting the reading to zero.

  • Sample Preparation: Prepare a solution of the compound with a precisely known concentration (c), typically in g/mL. For example, dissolve an accurately weighed mass of the compound in a volumetric flask using the specified solvent (Ethanol).

  • Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the temperature (T) and the wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration of the solution in g/mL

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new batch of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

G Workflow for Physicochemical Characterization A Sample Acquisition (Z-L-Abu-OH) B Visual Inspection (Appearance, Color) A->B C Purity Assessment (e.g., HPLC) B->C Purity Check D Melting Point Determination C->D If Pure & Solid E Solubility Screening C->E If Pure G Optical Rotation Measurement C->G If Pure & Chiral H Data Compilation & Report Generation D->H F pKa Determination (Titration) E->F If Soluble F->H G->H

References

Foundational

An In-depth Technical Guide to the Structural Analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected amino acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected amino acid derivative crucial in peptide synthesis and drug development. This document outlines its physicochemical properties, detailed experimental protocols for its structural elucidation, and workflows for its synthesis and analysis.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄PubChem
Molecular Weight237.25 g/mol PubChem
AppearanceWhite powder[1]
Melting Point~66-67 °C (estimated based on a similar compound)[1]
SolubilitySlightly soluble in waterInferred from similar compounds

Structural Elucidation Methodologies

A combination of spectroscopic techniques is essential for the unambiguous structural determination of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts:

Based on the structure, the following ¹H and ¹³C NMR chemical shifts are anticipated. The exact values can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH₃ (Butanoic acid chain)0.8 - 1.0Triplet
-CH₂- (Butanoic acid chain)1.5 - 1.9Multiplet
α-CH (Butanoic acid chain)4.0 - 4.4Multiplet
-CH₂- (Benzyl group)5.0 - 5.2Singlet
Aromatic protons (Benzyl group)7.2 - 7.4Multiplet
-NH- (Amide)7.5 - 8.5Doublet
-COOH (Carboxylic acid)10.0 - 13.0Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
-CH₃ (Butanoic acid chain)10 - 15
-CH₂- (Butanoic acid chain)20 - 30
α-CH (Butanoic acid chain)50 - 60
-CH₂- (Benzyl group)65 - 70
Aromatic carbons (Benzyl group)127 - 137
C=O (Carbonyl, Cbz group)155 - 157
C=O (Carboxylic acid)170 - 180

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern:

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would likely produce characteristic fragment ions resulting from:

  • Loss of the benzyloxycarbonyl group: Cleavage of the amide bond can result in the loss of the Cbz protecting group.

  • Decarboxylation: Loss of the carboxylic acid group as CO₂.

  • Fragmentation of the butanoic acid side chain.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Data Acquisition (MS/MS):

    • Select the [M+H]⁺ ion of (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid for collision-induced dissociation (CID).

    • Optimize the collision energy to obtain a rich fragmentation spectrum.

    • Acquire the MS/MS spectrum.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Synthesis and Structural Analysis Workflows

The following diagrams illustrate the typical workflows for the synthesis and structural analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Reactant1 (S)-2-Aminobutanoic acid Reaction Schotten-Baumann Reaction Reactant1->Reaction Reactant2 Benzyl Chloroformate Reactant2->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid Purification->Product

Caption: Synthesis workflow via the Schotten-Baumann reaction.

Structural_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the structural analysis of the compound.

Detailed Synthesis Protocol: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the N-acylation of amines.

  • Dissolution: Dissolve (S)-2-aminobutanoic acid in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at 0-5 °C.

  • Acylation: Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature and pH (typically between 9 and 10).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid.

Conclusion

The structural analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the connectivity of atoms, while mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. The synthesis of this compound is readily achieved through well-established methods like the Schotten-Baumann reaction. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important amino acid derivative.

References

Exploratory

A Comprehensive Technical Guide to (2S)-2-(Phenylmethoxycarbonylamino)butanoic acid (Cbz-L-Abu-OH)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of (2S)-2-(Phenylmethoxycarbonylamino)butanoic acid, commonly known as Cbz-L-Abu-OH. It details...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (2S)-2-(Phenylmethoxycarbonylamino)butanoic acid, commonly known as Cbz-L-Abu-OH. It details its chemical identity, synthesis, and physicochemical properties, with a focus on data relevant to researchers in peptide synthesis and drug development. This document includes a detailed experimental protocol for its synthesis, a summary of its spectroscopic data, and a discussion of its applications.

Introduction

(2S)-2-(Phenylmethoxycarbonylamino)butanoic acid, abbreviated as Cbz-L-Abu-OH, is a protected form of the non-proteinogenic amino acid L-2-aminobutanoic acid. The attachment of the carbobenzyloxy (Cbz or Z) group to the alpha-amino group makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.[1][] The Cbz group serves as a crucial protecting group, preventing the amino functionality from participating in unwanted side reactions during peptide coupling steps.[1] Its stability under various reaction conditions and the relative ease of its removal via catalytic hydrogenation have made it a widely used reagent in the synthesis of peptides and other complex organic molecules.[]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Cbz-L-Abu-OH is presented in Table 1.

Table 1: Chemical and Physical Properties of Cbz-L-Abu-OH

PropertyValueReference(s)
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)butanoic acid[3]
Synonyms Cbz-L-Abu-OH, Z-L-2-aminobutyric acid, N-Benzyloxycarbonyl-L-2-aminobutyric acid[4][5]
CAS Number 42918-86-5[4]
Molecular Formula C₁₂H₁₅NO₄[4]
Molecular Weight 237.25 g/mol [3]
Appearance White to off-white crystalline powder or crystals[6]
Melting Point 75-77 °C[6]
Solubility Soluble in methanol, ethyl acetate[6]
Optical Activity [α]20/D -60 º (c=2, AcOH)[6]

Synthesis of Cbz-L-Abu-OH: An Experimental Protocol

The synthesis of Cbz-L-Abu-OH is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of L-2-aminobutanoic acid with benzyl chloroformate under alkaline conditions.

3.1. Materials and Reagents

  • L-2-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Deionized water

3.2. Detailed Experimental Procedure

  • Dissolution: L-2-aminobutanoic acid (1.0 equivalent) is dissolved in a 2 M aqueous solution of sodium hydroxide. The solution is cooled to 0-5 °C in an ice bath.

  • Acylation: Benzyl chloroformate (1.1 equivalents) is added dropwise to the cooled solution while maintaining vigorous stirring. The pH of the reaction mixture is kept alkaline (pH 9-10) by the simultaneous addition of 2 M NaOH solution. The temperature should be maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1 M HCl.

  • Extraction: The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford Cbz-L-Abu-OH as a white crystalline solid.

3.3. Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product L-2-Aminobutanoic\nAcid L-2-Aminobutanoic Acid Dissolution\n(aq. NaOH, 0-5 °C) Dissolution (aq. NaOH, 0-5 °C) L-2-Aminobutanoic\nAcid->Dissolution\n(aq. NaOH, 0-5 °C) Benzyl\nChloroformate Benzyl Chloroformate Acylation\n(pH 9-10) Acylation (pH 9-10) Benzyl\nChloroformate->Acylation\n(pH 9-10) Dissolution\n(aq. NaOH, 0-5 °C)->Acylation\n(pH 9-10) Reaction\n(Room Temp) Reaction (Room Temp) Acylation\n(pH 9-10)->Reaction\n(Room Temp) Work-up\n(Acidification) Work-up (Acidification) Reaction\n(Room Temp)->Work-up\n(Acidification) Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Work-up\n(Acidification)->Extraction\n(Ethyl Acetate) Purification\n(Recrystallization) Purification (Recrystallization) Extraction\n(Ethyl Acetate)->Purification\n(Recrystallization) Cbz-L-Abu-OH Cbz-L-Abu-OH Purification\n(Recrystallization)->Cbz-L-Abu-OH

Caption: Synthetic workflow for Cbz-L-Abu-OH.

Spectroscopic Data

The structural integrity and purity of Cbz-L-Abu-OH are confirmed through various spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for Cbz-L-Abu-OH are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cbz-L-Abu-OH

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
α-CH~4.2-4.4~55-57
β-CH₂~1.7-1.9~25-27
γ-CH₃~0.9-1.0~10-12
Cbz-CH₂~5.1~67
Cbz-Aromatic~7.3-7.4~127-136
NH~5.5-5.8 (broad)-
COOH>10 (broad)~175-177
Cbz-C=O-~156

Note: Actual chemical shifts can vary depending on the solvent and concentration.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for Cbz-L-Abu-OH are listed in Table 3.[7][8]

Table 3: Characteristic IR Absorption Bands for Cbz-L-Abu-OH

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
N-H (Amide)3250-3400Medium
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=O (Carbamate)1680-1700Strong, sharp
C=C (Aromatic)1450-1600Medium
C-O (Carboxylic Acid/Carbamate)1200-1300Strong

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Cbz-L-Abu-OH, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (237.10).[9] Common fragmentation patterns would involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group.

Applications in Research and Drug Development

Cbz-L-Abu-OH serves as a fundamental building block in the synthesis of peptides and peptidomimetics. Its incorporation into peptide sequences allows for the introduction of a non-proteinogenic amino acid, which can modulate the biological activity, conformational properties, and metabolic stability of the resulting peptide.

While specific drugs containing a Cbz-L-Abu-OH residue are not prominently documented in publicly available literature, its utility lies in the broader context of peptide-based drug discovery. Cbz-protected amino acids are instrumental in the synthesis of peptide hormones, enzyme inhibitors, and other biologically active peptides. For instance, the synthesis of novel antimicrobial peptides or enzyme inhibitors might utilize Cbz-L-Abu-OH to explore structure-activity relationships.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research literature detailing the direct involvement of Cbz-L-Abu-OH in cellular signaling pathways or its specific biological activities as a standalone molecule. Its primary role is that of a synthetic intermediate. The biological activity of peptides containing the L-2-aminobutanoic acid residue would be highly dependent on the overall peptide sequence and its target.

Conclusion

Cbz-L-Abu-OH is a key reagent for researchers and scientists in the field of peptide chemistry and drug development. Its well-defined chemical properties and established synthetic protocols make it a reliable building block for the construction of complex peptides. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory and to support the advancement of research in medicinal chemistry and related disciplines.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application Synthesis of\nCbz-L-Abu-OH Synthesis of Cbz-L-Abu-OH Purification by\nRecrystallization Purification by Recrystallization Synthesis of\nCbz-L-Abu-OH->Purification by\nRecrystallization NMR Spectroscopy\n(¹H & ¹³C) NMR Spectroscopy (¹H & ¹³C) Purification by\nRecrystallization->NMR Spectroscopy\n(¹H & ¹³C) IR Spectroscopy IR Spectroscopy Purification by\nRecrystallization->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification by\nRecrystallization->Mass Spectrometry Peptide Synthesis Peptide Synthesis NMR Spectroscopy\n(¹H & ¹³C)->Peptide Synthesis IR Spectroscopy->Peptide Synthesis Mass Spectrometry->Peptide Synthesis

Caption: General experimental workflow.

References

Foundational

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid: A Technical Guide

CAS Number: 42918-86-5 This in-depth technical guide provides comprehensive information on (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in synthetic organic chemistry, particularly in the field o...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42918-86-5

This in-depth technical guide provides comprehensive information on (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Physicochemical Properties

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-2-aminobutanoic acid or Z-L-Abu-OH, is a white crystalline solid. It is an amino acid derivative where the amino group of (S)-2-aminobutanoic acid is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.

PropertyValueReference
CAS Number 42918-86-5[1]
Molecular Formula C12H15NO4[2]
Molecular Weight 237.25 g/mol [2]
Appearance White crystalline solid[3]
Chirality (S)

Applications in Peptide Synthesis

The primary application of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is as a protected amino acid in the synthesis of peptides. The Cbz group serves as a temporary protecting group for the amine functionality, which can be selectively removed under specific conditions to allow for the stepwise elongation of a peptide chain.

The general workflow for incorporating a Cbz-protected amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage and Deprotection Resin Resin Support Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Coupling of Z-L-Abu-OH (e.g., DCC/HOBt or HATU) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat 5. Cleavage Cleavage from Resin (e.g., TFA cocktail) Cbz_Deprotection Cbz Group Removal (e.g., H2/Pd-C or HBr/AcOH) Cleavage->Cbz_Deprotection Purification Purification (e.g., HPLC) Cbz_Deprotection->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Figure 1: General workflow for incorporating a Cbz-protected amino acid in SPPS.

Experimental Protocols

The following protocols provide detailed methodologies for key experimental procedures involving Cbz-protected amino acids.

Protocol 1: Dipeptide Synthesis - Example with N-benzyloxycarbonyl-L-alanyl-L-alanine

This protocol details the synthesis of a dipeptide using a Cbz-protected amino acid, exemplified by the synthesis of N-benzyloxycarbonyl-L-alanyl-L-alanine.[3] This method can be adapted for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Materials:

  • N-benzyloxycarbonyl-L-alanine

  • L-alanine ethylamide hydrobromide

  • N-ethylmorpholine

  • Pivaloyl chloride

  • Dry tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 7.5 g (0.034 mol) of N-benzyloxycarbonyl-L-alanine in 50 ml of dry THF and cool the solution to -5°C.[3]

  • Add 4.26 ml (0.034 mol) of N-ethylmorpholine and 4.14 ml (0.034 mol) of pivaloyl chloride to the solution and stir at -5°C for 30 minutes.[3]

  • To this mixture, add a solution of 7.0 g (0.034 mol) of L-alanine ethylamide hydrobromide in 50 ml of DMF, followed by 8.5 ml (0.068 mol) of N-ethylmorpholine.[3]

  • Stir the solution at -10°C for 1 hour and then allow it to stand for 16 hours at room temperature.[3]

  • Remove the solvents by evaporation.[3]

  • Induce crystallization by adding water to the residue.[3]

  • Collect the crystalline product by filtration.

Quantitative Data for N-benzyloxycarbonyl-L-alanyl-L-alanine:

ParameterValueReference
Yield 9.05 g (83%)[3]
Melting Point 203°-205° C[3]
Specific Rotation [α]D20 -1.1° (c=1.02% in DMF)[3]
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group

The removal of the Cbz protecting group is a critical step in peptide synthesis. A common and effective method is catalytic hydrogenation.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.

  • Add the Pd/C catalyst to the solution.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Potential Biological Activity of Peptides Containing (S)-2-Aminobutanoic Acid Derivatives

While specific signaling pathways for peptides containing (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid are not extensively documented, the incorporation of non-proteinogenic amino acids like 2-aminobutanoic acid can influence the biological activity of peptides. For instance, peptide conjugates of related compounds have been investigated for their antimicrobial properties.[4] The proposed mechanism often involves the peptide acting as a delivery system to transport a pharmacologically active moiety into a target cell, such as a bacterium.

G cluster_transport Antimicrobial Peptide Action Peptide Peptide Conjugate (containing Abu derivative) Transport Peptide Transport System Peptide->Transport Intracellular_Space Intracellular Space Transport->Intracellular_Space Translocation Cell_Membrane Bacterial Cell Membrane Cleavage Intracellular Cleavage Active_Moiety Release of Active Moiety Cleavage->Active_Moiety Target Inhibition of Bacterial Target (e.g., Enzyme) Active_Moiety->Target

References

Exploratory

Unveiling the Biological Profile of N-Cbz-L-2-aminobutanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction N-Cbz-L-2-aminobutanoic acid, a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid, serves as a crucial building block in sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-L-2-aminobutanoic acid, a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid, serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The presence of the N-carbobenzyloxy (Cbz) protecting group allows for controlled and specific chemical reactions. While the biological activities of the parent L-2-aminobutanoic acid and its various other derivatives have been a subject of scientific inquiry, a comprehensive biological activity profile for N-Cbz-L-2-aminobutanoic acid itself remains largely uncharted in publicly accessible literature.

This technical guide aims to provide a thorough overview of the known information, or lack thereof, regarding the biological activity of N-Cbz-L-2-aminobutanoic acid. We will explore the context of its parent molecule, discuss potential areas of investigation based on related compounds, and present a framework for future experimental exploration.

Core Compound Profile

Compound Name N-Cbz-L-2-aminobutanoic acid
Synonyms (2S)-2-(benzyloxycarbonylamino)butanoic acid, Z-L-Abu-OH
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS Number 42918-86-5
Chemical Structure Chemical structure of N-Cbz-L-2-aminobutanoic acid

Biological Activity: An Overview of the Current Landscape

A comprehensive review of scientific databases and literature reveals a significant gap in our understanding of the specific biological activities of N-Cbz-L-2-aminobutanoic acid. The primary role of this compound appears to be as an intermediate in chemical synthesis, where the Cbz group serves to protect the amine functionality.

Activity of the Parent Molecule: L-2-Aminobutanoic Acid

L-2-aminobutanoic acid itself is a non-proteinogenic α-amino acid that has been investigated for various biological roles. It is utilized in the biosynthesis of nonribosomal peptides and can act as a chiral reagent in synthetic chemistry[1][2]. Its derivatives have shown promise in different therapeutic areas.

Derivatives of 2-Aminobutanoic Acid as Biologically Active Agents

Recent research has focused on derivatives of 2-aminobutanoic acid as potential therapeutic agents. Notably, a novel series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been identified as potent inhibitors of the alanine-serine-cysteine transporter 2 (ASCT2), a target of interest in cancer therapy due to its role in supplying glutamine to rapidly proliferating cells[3].

While these findings are significant, it is crucial to emphasize that these studies were conducted on structurally distinct derivatives and not on N-Cbz-L-2-aminobutanoic acid. The presence of the bulky and lipophilic Cbz group would significantly alter the physicochemical properties of the molecule, likely impacting its ability to interact with biological targets in the same manner as its deprotected or otherwise modified counterparts.

Postulated Biological Interactions and Signaling Pathways

Given the absence of direct experimental evidence, any discussion of the biological activity of N-Cbz-L-2-aminobutanoic acid must be speculative. However, based on the known activities of related compounds, we can propose potential avenues for investigation.

Potential for Enzyme Inhibition

The structural similarity of the core L-2-aminobutanoic acid moiety to other amino acids suggests that N-Cbz-L-2-aminobutanoic acid could potentially act as a competitive inhibitor for enzymes that recognize amino acid substrates. The Cbz group could either enhance or hinder binding to the active site, or potentially direct the molecule to allosteric sites.

A hypothetical workflow for screening for enzyme inhibition is presented below:

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization start N-Cbz-L-2-aminobutanoic acid enzyme_panel Panel of Target Enzymes (e.g., proteases, kinases, aminotransferases) start->enzyme_panel Test against initial_assay High-Throughput Screening Assay (e.g., fluorescence, luminescence) enzyme_panel->initial_assay hit_id Hit Identification initial_assay->hit_id Identify potential hits dose_response Dose-Response & IC50 Determination hit_id->dose_response Validate mechanism Mechanism of Action Studies (e.g., kinetics, binding assays) dose_response->mechanism selectivity Selectivity Profiling mechanism->selectivity validated_hit Validated Inhibitor selectivity->validated_hit

Caption: A conceptual workflow for identifying and validating potential enzyme inhibitory activity of N-Cbz-L-2-aminobutanoic acid.

Interaction with Cell Surface Receptors

Amino acid derivatives can sometimes interact with cell surface receptors. For instance, certain amino acids can modulate the activity of G protein-coupled receptors (GPCRs). It is conceivable that N-Cbz-L-2-aminobutanoic acid could interact with orphan receptors or allosterically modulate known receptors.

A potential signaling pathway that could be investigated is the modulation of a generic GPCR pathway:

signaling_pathway ligand N-Cbz-L-2-aminobutanoic acid receptor GPCR ligand->receptor Binds to g_protein G Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: A hypothetical signaling pathway illustrating the potential interaction of N-Cbz-L-2-aminobutanoic acid with a G protein-coupled receptor.

Experimental Protocols for Future Investigation

As no specific biological activity has been reported, this section provides generalized experimental protocols that could be adapted to investigate the potential biological effects of N-Cbz-L-2-aminobutanoic acid.

General Enzyme Inhibition Assay (Spectrophotometric)
  • Objective: To determine if N-Cbz-L-2-aminobutanoic acid inhibits the activity of a specific enzyme.

  • Materials:

    • Purified enzyme of interest.

    • Substrate for the enzyme that produces a chromogenic or fluorogenic product.

    • Assay buffer (optimized for the specific enzyme).

    • N-Cbz-L-2-aminobutanoic acid (dissolved in a suitable solvent, e.g., DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a stock solution of N-Cbz-L-2-aminobutanoic acid in DMSO.

    • In a 96-well plate, add assay buffer to each well.

    • Add varying concentrations of N-Cbz-L-2-aminobutanoic acid to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Add the enzyme to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction velocities for each concentration of the test compound.

    • Determine the percent inhibition relative to the control and plot against the concentration of N-Cbz-L-2-aminobutanoic acid to determine the IC50 value.

General Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of N-Cbz-L-2-aminobutanoic acid on a specific cell line.

  • Materials:

    • Cell line of interest.

    • Complete cell culture medium.

    • N-Cbz-L-2-aminobutanoic acid.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of N-Cbz-L-2-aminobutanoic acid in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of N-Cbz-L-2-aminobutanoic acid to determine the EC50 value.

Conclusion and Future Directions

References

Foundational

An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid , also known as N-Cbz-L-aminobutanoic acid or Z-L-Abu-OH, is a synthetic amino acid derivative. It belongs to the class of N-protected amino acids, which are fundamental bu...

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid , also known as N-Cbz-L-aminobutanoic acid or Z-L-Abu-OH, is a synthetic amino acid derivative. It belongs to the class of N-protected amino acids, which are fundamental building blocks in peptide synthesis and the development of peptidomimetics and other pharmaceuticals. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of L-2-aminobutanoic acid, preventing unwanted side reactions during peptide coupling. This guide provides a comprehensive overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is presented in the table below. This data has been compiled from various chemical databases and supplier information.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄[PubChem](--INVALID-LINK--
Molecular Weight 237.25 g/mol [PubChem](--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point Not available
Solubility Soluble in water or 1% acetic acid--INVALID-LINK--
Storage Temperature 2-8°C, sealed in a dry environment--INVALID-LINK--
Spectroscopic Data
Spectroscopic Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.30-7.40 (m, 5H, Ar-H), 5.10-5.20 (m, 2H, OCH₂Ph), 5.00-5.10 (d, 1H, NH), 4.20-4.30 (m, 1H, α-CH), 1.70-1.90 (m, 2H, β-CH₂), 0.90-1.00 (t, 3H, γ-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176-178 (C=O, acid), 156-158 (C=O, carbamate), 136-137 (Ar-C), 128.0-129.0 (Ar-CH), 67-68 (OCH₂Ph), 55-56 (α-CH), 25-26 (β-CH₂), 9-10 (γ-CH₃)
Infrared (IR, KBr) ν (cm⁻¹): 3300-2500 (O-H stretch, acid), ~3300 (N-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch)

Experimental Protocols

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is typically achieved through the N-protection of L-2-aminobutanoic acid using benzyl chloroformate under basic conditions, a method known as the Schotten-Baumann reaction.

Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

Materials:

  • L-2-Aminobutanoic acid

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Water (H₂O)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolution: In a flask equipped with a magnetic stir bar, dissolve L-2-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). The solution should be cooled in an ice bath.

  • Protection Reaction: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise. The temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. The product, (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, will precipitate as a white solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water to remove any remaining salts.

    • Dry the purified product under vacuum.

Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

G Synthesis Workflow A 1. Dissolve L-2-aminobutanoic acid in aqueous Na2CO3 B 2. Cool solution to 0-5 °C A->B C 3. Add benzyl chloroformate dropwise B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Wash with diethyl ether D->E F 6. Acidify aqueous layer with HCl to pH 2 E->F G 7. Filter the precipitate F->G H 8. Wash with cold water G->H I 9. Dry under vacuum H->I J Final Product: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid I->J

Caption: A flowchart illustrating the key steps in the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Role in Peptide Synthesis

While specific signaling pathways involving (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid are not documented, its primary role is as a protected building block in peptide synthesis. The following diagram illustrates this general application.

G Role in Solid-Phase Peptide Synthesis cluster_0 Synthesis Cycle A Resin-bound Amino Acid B 1. Deprotection A->B C Resin-bound Peptide (n residues) B->C D 2. Coupling with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid C->D E Resin-bound Peptide (n+1 residues) D->E E->B Next Cycle End Repeat cycle for desired peptide length E->End Start Start with Resin-bound Amino Acid Start->A

Caption: A diagram showing the general use of a Cbz-protected amino acid in the iterative cycle of solid-phase peptide synthesis.

Exploratory

Z-L-Abu-OH: A Technical Guide to a Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract N-benzyloxycarbonyl-L-α-aminobutyric acid, commonly referred to as Z-L-Abu-OH, is a protected amino acid derivative that serves as a crucial buildi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-L-α-aminobutyric acid, commonly referred to as Z-L-Abu-OH, is a protected amino acid derivative that serves as a crucial building block in the field of peptide synthesis. Its strategic use allows for the controlled incorporation of the non-proteinogenic amino acid L-α-aminobutyric acid (L-Abu) into peptide chains, facilitating the development of novel therapeutic peptides and peptidomimetics. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of Z-L-Abu-OH, with a focus on its application in research and drug development. Detailed experimental protocols, quantitative data where available, and visualizations of relevant chemical and biological processes are presented to support its practical application.

Introduction and Historical Context

The discovery and utility of Z-L-Abu-OH are intrinsically linked to the pioneering work on peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was one of the first successful N-protecting groups for amino acids. This innovation revolutionized peptide chemistry by enabling the stepwise and controlled assembly of amino acid residues, preventing unwanted side reactions and polymerization.

Z-L-Abu-OH is a derivative of L-α-aminobutyric acid (L-Abu), a non-proteinogenic amino acid. The presence of the Z-group on the amino terminus of L-Abu allows for its use in standard peptide coupling reactions. While the precise first synthesis of Z-L-Abu-OH is not prominently documented as a landmark discovery, its preparation follows the well-established Schotten-Baumann reaction conditions for the N-protection of amino acids. Its primary role has been as a versatile intermediate in the synthesis of peptides with modified properties, leveraging the unique structural characteristics of the L-Abu side chain.

Physicochemical Properties

A summary of the key physicochemical properties of Z-L-Abu-OH is presented in Table 1.

PropertyValue
Chemical Name N-benzyloxycarbonyl-L-α-aminobutyric acid
Synonyms Z-L-Abu-OH, (S)-2-(Benzyloxycarbonylamino)butyric acid, N-Cbz-L-alpha-aminobutyric acid
CAS Number 42918-86-5
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white crystalline powder
Melting Point 74-81 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis of Z-L-Abu-OH

The synthesis of Z-L-Abu-OH is typically achieved through the N-protection of L-α-aminobutyric acid using benzyl chloroformate under basic conditions. This reaction, a classic example of the Schotten-Baumann reaction, is a cornerstone of peptide chemistry.

General Experimental Protocol: Synthesis of Z-L-Abu-OH

Materials:

  • L-α-aminobutyric acid (H-L-Abu-OH)

  • Benzyl chloroformate (Cbz-Cl or Z-Cl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane or other suitable organic solvent

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Dissolution: Dissolve L-α-aminobutyric acid in an aqueous solution of sodium hydroxide.

  • Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise while vigorously stirring. Maintain the pH of the reaction mixture in the alkaline range (typically pH 9-10) by the concurrent addition of a sodium hydroxide solution.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting amino acid by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid to precipitate the Z-L-Abu-OH product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-L-Abu-OH.

Synthesis_of_ZLAbuOH L_Abu L-α-aminobutyric acid Intermediate Deprotonated L-Abu L_Abu->Intermediate Deprotonation Base NaOH (aq) Z_Cl Benzyl Chloroformate Z_L_Abu_OH Z-L-Abu-OH Z_Cl->Z_L_Abu_OH Intermediate->Z_L_Abu_OH Nucleophilic Acyl Substitution NaCl NaCl H2O H₂O

Figure 1: Reaction scheme for the synthesis of Z-L-Abu-OH.

Role in Peptide Synthesis

Z-L-Abu-OH serves as a protected building block for the incorporation of the L-α-aminobutyric acid residue into a growing peptide chain. The Z-group provides robust protection of the α-amino group during peptide bond formation, which is typically mediated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

General Experimental Protocol: Peptide Coupling with Z-L-Abu-OH

Materials:

  • Z-L-Abu-OH

  • C-terminally protected amino acid or peptide (e.g., H-AA-OR)

  • Coupling reagent (e.g., DCC, HBTU)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

  • Activation: Dissolve Z-L-Abu-OH in the anhydrous solvent. Add the coupling reagent and allow it to react for a short period to form the activated species.

  • Coupling: Add the C-terminally protected amino acid or peptide and the base to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: The work-up procedure will depend on the specific coupling reagent used. Generally, it involves filtration to remove by-products, followed by aqueous washes and purification by column chromatography to yield the protected dipeptide.

Peptide_Coupling Z_Abu_OH Z-L-Abu-OH Activated_Ester Activated Intermediate Z_Abu_OH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Activated_Ester Dipeptide Protected Dipeptide (Z-L-Abu-AA-OR) Activated_Ester->Dipeptide Coupling Amino_Acid Amino Acid Ester (H-AA-OR) Amino_Acid->Dipeptide

Figure 2: General workflow for peptide coupling using Z-L-Abu-OH.

Biological Activity and Potential Applications

While Z-L-Abu-OH itself is primarily a synthetic intermediate, the incorporation of L-α-aminobutyric acid into peptides can impart interesting biological properties. L-Abu is an isomer of the neurotransmitter γ-aminobutyric acid (GABA) and can influence the conformation and bioactivity of peptides.

Although direct quantitative data on the biological activity of Z-L-Abu-OH is scarce in publicly available literature, research on related compounds provides context for its potential applications.

  • Neuroprotective Potential: Derivatives of aminobutyric acid have been investigated for their neuroprotective effects. While direct studies on Z-L-Abu-OH are limited, peptides containing L-Abu could be designed to target neurological pathways.

  • Enzyme Inhibition: The structural similarity of L-Abu to other amino acids suggests that peptides incorporating it could act as competitive or allosteric inhibitors of enzymes. The Z-group itself can also contribute to binding interactions.

Further research is required to fully elucidate the specific biological activities of Z-L-Abu-OH and peptides derived from it.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating Z-L-Abu-OH in specific signaling pathways. Its biological effects would likely be mediated through its incorporation into bioactive peptides that then interact with cellular targets such as receptors or enzymes. The resulting downstream signaling would be dependent on the specific peptide sequence and its target.

Conclusion

Z-L-Abu-OH is a valuable and well-established reagent in the field of peptide synthesis. Its historical significance is rooted in the development of protecting group strategies that enabled the rational construction of complex peptides. While its primary role is that of a synthetic building block, the incorporation of L-α-aminobutyric acid into peptide structures opens avenues for the exploration of novel biological activities. This technical guide provides a foundational understanding of Z-L-Abu-OH, from its synthesis to its application, to aid researchers in its effective utilization for the development of new peptide-based therapeutics and research tools. Further investigation into the direct biological effects of Z-L-Abu-OH and its derivatives is warranted to uncover its full potential.

Foundational

A Technical Guide to the Spectroscopic and Synthetic Profile of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization workflow for (S)-2-(((Benzyloxy)carbonyl)a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization workflow for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in synthetic organic chemistry and drug discovery. The information presented herein is compiled from established chemical principles and data from closely related analogues, offering a robust predictive and practical framework for researchers.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~10.5broad s1HH -O (Carboxylic Acid)Chemical shift can be variable and this proton may exchange with D₂O.
7.38 - 7.28m5HAr-H Aromatic protons of the benzyl group.
~5.30d1HNH Amide proton, coupling to α-proton.
5.12s2HCH ₂-PhMethylene protons of the benzyl group.
~4.40m1Hα-CH Methine proton at the stereocenter.
1.90 - 1.70m2Hβ-CHMethylene protons of the butanoic acid chain.
0.95t3Hγ-CHMethyl protons of the butanoic acid chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignmentNotes
~178C =O (Carboxylic Acid)Carbonyl of the carboxylic acid.
~156C =O (Carbamate)Carbonyl of the benzyloxycarbonyl protecting group.
~136Ar-C (Quaternary)Quaternary aromatic carbon attached to the benzylic CH₂.
~128.5Ar-C HAromatic carbons.
~128.1Ar-C HAromatic carbons.
~128.0Ar-C HAromatic carbons.
~67C H₂-PhMethylene carbon of the benzyl group.
~54α-C HMethine carbon at the stereocenter.
~25β-C H₂Methylene carbon of the butanoic acid chain.
~10γ-C H₃Methyl carbon of the butanoic acid chain.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 2500BroadO-H stretchCarboxylic Acid
~3300MediumN-H stretchAmide
3100 - 3000MediumC-H stretch (aromatic)Aromatic Ring
2970 - 2870MediumC-H stretch (aliphatic)Alkyl Chain
~1710StrongC=O stretchCarboxylic Acid & Carbamate
~1530StrongN-H bendAmide
1450, 1400MediumC=C stretchAromatic Ring
~1250StrongC-O stretchCarboxylic Acid & Carbamate

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment IonNotes
237[M]⁺Molecular ion.
193[M - CO₂]⁺Loss of carbon dioxide from the carboxylic acid.
108[C₇H₈O]⁺ or [C₇H₇-OH]⁺Fragment from the benzyloxy group.
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and spectroscopic characterization of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

This procedure is adapted from standard methods for the N-protection of amino acids.

Materials:

  • (S)-2-aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water (deionized)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 2M

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve (S)-2-aminobutanoic acid (1 equivalent) in a 1 M solution of sodium bicarbonate in water (2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • To the cold solution, add a solution of benzyl chloroformate (1.1 equivalents) in dioxane or THF dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl. A white precipitate of the product should form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

2.2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the product with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

2.2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for detecting the molecular ion plus a proton ([M+H]⁺) or Electron Ionization (EI) for fragmentation analysis. Acquire the spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and subsequent characterization of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start (S)-2-aminobutanoic acid reagents 1. NaHCO₃, H₂O 2. Cbz-Cl, Dioxane, 0°C start->reagents reaction N-Protection Reaction reagents->reaction workup Acidification (HCl) & Extraction (EtOAc) reaction->workup purification Recrystallization workup->purification product (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_data Verified Spectroscopic Data nmr->final_data ir->final_data ms->final_data

Caption: Synthesis and spectroscopic analysis workflow.

This diagram outlines the key stages, from the starting materials through the synthetic and purification steps, to the final spectroscopic characterization of the target molecule. The color-coded nodes represent different types of operations, providing a clear and logical overview of the entire process for researchers and professionals in drug development.

Exploratory

In-depth Technical Guide: 1H NMR Spectrum of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in peptide synthesis and drug discovery. This document outlines the structural information derived from the spectrum, presents the data in a clear tabular format, and includes a detailed experimental protocol for reproducibility.

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-butyrine or Z-L-Abu-OH, is an N-protected derivative of the non-proteinogenic amino acid L-aminobutyric acid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Accurate characterization of this compound is essential for ensuring its purity and for confirming its structure, with 1H NMR spectroscopy being a primary analytical tool for this purpose.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid exhibits characteristic signals corresponding to the protons of the butanoic acid chain, the benzyloxycarbonyl protecting group, and the chiral center. The data presented below has been compiled from typical spectra recorded in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: 1H NMR Data for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationChemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
Butanoic Acid Moiety
H-α (CH)~4.35m-1H~4.05m-1H
H-β (CH₂)~1.85 & ~1.70m-2H~1.65 & ~1.50m-2H
H-γ (CH₃)~0.95t~7.43H~0.85t~7.43H
Benzyloxycarbonyl (Cbz) Group
Benzyl CH₂~5.12s-2H~5.05s-2H
Aromatic CH~7.35m-5H~7.35m-5H
Amine and Carboxyl Protons
NH~5.30d~8.01H~7.50d~8.01H
COOH~9.50br s-1H~12.50br s-1H

Note: The exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

The following provides a detailed methodology for acquiring the 1H NMR spectrum of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for nonpolar to moderately polar compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is suitable for more polar compounds and helps in observing exchangeable protons like -COOH and -NH.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz for ¹H nucleus.

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover all proton signals.

  • Temperature: The experiment is typically performed at room temperature (298 K).

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid and the assignment of the different proton environments.

molecular_structure cluster_butanoic_acid Butanoic Acid Moiety cluster_cbz Benzyloxycarbonyl (Cbz) Group C_gamma γ (CH₃) C_beta β (CH₂) C_gamma->C_beta C_alpha α (CH) C_beta->C_alpha COOH COOH C_alpha->COOH NH NH C_alpha->NH Cbz_CO C=O NH->Cbz_CO O_benzyl O Cbz_CO->O_benzyl Benzyl_CH2 CH₂ O_benzyl->Benzyl_CH2 Aromatic Aromatic (C₆H₅) Benzyl_CH2->Aromatic

Foundational

Potential Mechanisms of Action for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid Derivatives: A Technical Guide

Disclaimer: Scientific literature available in the public domain does not currently provide a specific, well-defined mechanism of action for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid or its direct derivatives. This...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available in the public domain does not currently provide a specific, well-defined mechanism of action for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid or its direct derivatives. This technical guide, therefore, explores potential mechanisms of action based on research conducted on structurally related compounds containing a benzyloxycarbonyl moiety or similar pharmacophores. The information presented is intended for research and drug development professionals as a theoretical framework for investigation.

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is a protected amino acid derivative. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group and the butanoic acid core provides a scaffold that could potentially interact with various biological targets. This guide will explore several plausible mechanisms of action, drawing parallels from research on analogous chemical structures in the fields of oncology, neuroscience, and metabolic diseases.

Potential as κ-Opioid Receptor Antagonists

The κ-opioid receptor (KOR) is a G-protein coupled receptor involved in pain, mood, and addiction.[1][2] KOR antagonists are being investigated for the treatment of depression and substance use disorders.[1] Structurally related aminobenzyloxyarylamide derivatives have been identified as KOR antagonists.[3]

Quantitative Data for Related Compounds
Compound ClassTargetAssay TypeKey ParametersReference
Aminobenzyloxyarylamidesκ-Opioid ReceptorRadioligand Binding AssayKᵢ values in the nanomolar range[3]
Morphinan Derivativesκ-Opioid ReceptorCompetitive BindingKᵢ values ranging from 0.03 nM to 3.8 nM[4]
Nalfurafineκ-Opioid ReceptorAgonist ActivityApproved as an antipruritic drug[5]
Experimental Protocols

Radioligand Binding Assay for κ-Opioid Receptor

A standard method to determine the binding affinity of a test compound to the KOR involves a competitive radioligand binding assay.[6][7]

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human κ-opioid receptor (e.g., CHO-hKOR) are prepared.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand: A radiolabeled KOR ligand, such as [³H]U-69,593, is used at a concentration near its Kd.[7]

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together. Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.[8]

Signaling Pathway and Experimental Workflow

KOR_Antagonism_Workflow cluster_assay Competitive Radioligand Binding Assay cluster_signaling κ-Opioid Receptor Signaling Membranes CHO-hKOR Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]U-69,593 Radioligand->Incubation TestCompound Test Compound (e.g., Cbz-Butanoic Acid Derivative) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis IC₅₀ & Kᵢ Calculation Scintillation->DataAnalysis KOR κ-Opioid Receptor G_Protein Gαi/o KOR->G_Protein Agonist Agonist (e.g., Dynorphin) Agonist->KOR Antagonist Antagonist Antagonist->KOR AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP

Workflow for KOR Antagonist Identification.

Potential as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[9][10] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[10][11] Certain hydroxamic acid and benzoic acid-based compounds have been shown to inhibit STAT3.[12]

Quantitative Data for Related Compounds
Compound ClassTargetAssay TypeKey ParametersReference
Hydroxamic Acid-Based InhibitorsSTAT3DNA-Binding AssayInhibition of STAT3 DNA-binding activity[12]
Benzoic Acid-Based InhibitorsSTAT3Cell Viability AssayIC₅₀ values in the micromolar range in cancer cell lines[12]
Benzyloxyphenyl-methylaminophenolsIL-6/STAT3 PathwayCellular AssayIC₅₀ values as low as 1.38 µM[13]
Experimental Protocols

Western Blot Analysis of STAT3 Phosphorylation

A common method to assess STAT3 inhibition is to measure the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3).[14]

  • Cell Culture: A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468) is cultured.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified time.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the p-STAT3 band is normalized to the total STAT3 band to quantify the inhibition of STAT3 phosphorylation.

Signaling Pathway Diagram

STAT3_Pathway cluster_upstream Upstream Activation cluster_stat3 STAT3 Activation and Inhibition cluster_downstream Downstream Effects Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization STAT3_dimer STAT3 Dimer Dimerization->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus translocates to Inhibitor Inhibitor (e.g., Cbz-Butanoic Acid Derivative) Inhibitor->STAT3_active inhibits phosphorylation Inhibitor->Dimerization inhibits Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival

The STAT3 Signaling Pathway and Points of Inhibition.

Potential as GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[13][15] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, are used as anxiolytics, sedatives, and anticonvulsants.[16] The structural features of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid derivatives could allow for interaction with allosteric sites on the GABA-A receptor complex.[17]

Quantitative Data for Related Compounds
Compound ClassTargetAssay TypeKey ParametersReference
BenzodiazepinesGABA-A ReceptorElectrophysiologyPotentiation of GABA-induced currents[16]
Z-drugs (e.g., Zolpidem)GABA-A ReceptorRadioligand BindingSubtype-selective binding affinities[7]
Phenolics (e.g., Flavonoids)GABA-A ReceptorElectrophysiologyPositive allosteric modulation[18]
Experimental Protocols

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique allows for the direct measurement of ion channel function and its modulation by test compounds.[19][20]

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Incubation: Oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two electrodes (voltage and current). The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • GABA Application: A low concentration of GABA (e.g., EC₅-EC₂₀) is applied to elicit a baseline current.

  • Compound Application: The test compound is co-applied with GABA to determine its effect on the GABA-induced current. Potentiation of the current indicates positive allosteric modulation.

  • Data Analysis: The percentage enhancement of the GABA-induced current by the test compound is calculated.

Experimental Workflow Diagram

GABA_Modulation_Workflow Oocyte_Prep Xenopus Oocyte Preparation cRNA_Inject cRNA Injection (GABA-A Receptor Subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup GABA_App Apply GABA (EC₅-EC₂₀) TEVC_Setup->GABA_App Compound_App Co-apply Test Compound and GABA TEVC_Setup->Compound_App Record_Current Record Chloride Current GABA_App->Record_Current Baseline Compound_App->Record_Current Modulated Data_Analysis Calculate Current Potentiation Record_Current->Data_Analysis

Workflow for GABA-A Receptor Modulation Assay.

Potential as Antidiabetic Agents

Some benzyloxy-containing compounds have been investigated for their potential in treating type 2 diabetes mellitus.[21] The mechanisms can be diverse, including acting as agonists for free fatty acid receptor 1 (FFAR1) to promote insulin secretion or as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists to improve insulin sensitivity.[21][22]

Quantitative Data for Related Compounds
Compound ClassTarget/ModelAssay TypeKey ParametersReference
Benzyloxyphenylpropanoic DerivativesFFAR1In vivo (mouse model)Reduction in insulin resistance[22]
Chroman DerivativesPPARγIn vitro transactivationAgonist activity[21]
ThiazolidinedionesPPARγIn vivo (mouse model)Euglycemic and hypolipidemic effects[21]
Experimental Protocols

In Vivo Study in a Type 2 Diabetes Animal Model

Animal models are crucial for evaluating the antidiabetic potential of new compounds.[23][24]

  • Animal Model: A suitable animal model of type 2 diabetes is used, such as the C57BL/6 Ay/a (Agouti Yellow) mouse or streptozotocin-induced diabetic rats.[22]

  • Acclimatization: Animals are acclimatized to the laboratory conditions.

  • Grouping: Animals are randomly divided into groups: normal control, diabetic control, positive control (e.g., metformin), and test compound groups (at various doses).

  • Treatment: The test compound is administered orally or via another appropriate route for a specified duration (e.g., several weeks).

  • Monitoring: Body weight and blood glucose levels are monitored regularly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose homeostasis.

  • Biochemical Analysis: Blood samples are collected to measure parameters such as plasma insulin, triglycerides, and cholesterol.

  • Data Analysis: Statistical analysis is performed to compare the different treatment groups.

Logical Relationship Diagram

Antidiabetic_Evaluation cluster_model Animal Model cluster_treatment Treatment Regimen cluster_assessment Assessment of Efficacy cluster_outcome Therapeutic Outcome Animal_Model Type 2 Diabetes Animal Model Grouping Grouping: - Normal Control - Diabetic Control - Positive Control - Test Compound Animal_Model->Grouping Administration Daily Administration Grouping->Administration Monitoring Regular Monitoring (Blood Glucose, Body Weight) Administration->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Administration->OGTT Biochemistry Biochemical Analysis (Insulin, Lipids) Administration->Biochemistry Outcome Improved Glycemic Control & Insulin Sensitivity? Monitoring->Outcome OGTT->Outcome Biochemistry->Outcome

Logical Flow of an In Vivo Antidiabetic Study.

Conclusion

While direct evidence is lacking, the chemical structure of (S)-2-(((benzyloxy)carbonyl)amino)butanoic acid and its potential derivatives suggests several plausible avenues for pharmacological activity. Based on research into related compounds, these derivatives could potentially act as κ-opioid receptor antagonists, STAT3 signaling inhibitors, GABA-A receptor modulators, or antidiabetic agents. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to investigate these possibilities. Definitive determination of the mechanism of action for this specific class of compounds will require direct experimental validation through the types of assays outlined herein.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Introduction (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-2-aminobutanoic acid, is a valuable N-protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) protecting group is widely used...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-2-aminobutanoic acid, is a valuable N-protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This document provides a detailed protocol for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid from L-2-aminobutanoic acid using a standard Schotten-Baumann reaction. This method is robust, scalable, and consistently provides the desired product in high yield and purity.

Reaction Principle

The synthesis involves the acylation of the amino group of L-2-aminobutanoic acid with benzyl chloroformate in an aqueous alkaline solution. The base, typically sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
L-2-Aminobutanoic acidReagentSigma-Aldrich
Benzyl chloroformate (Cbz-Cl)ReagentAcros Organics
Sodium hydroxide (NaOH)ACS GradeFisher Scientific
Diethyl etherACS GradeVWR
Hydrochloric acid (HCl), concentratedACS GradeJ.T. Baker
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Magnesium sulfate (MgSO₄), anhydrousReagentAlfa Aesar
Distilled water--

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve L-2-aminobutanoic acid (10.31 g, 100 mmol) in 100 mL of 1 M sodium hydroxide solution.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (17.06 g, 15.2 mL, 100 mmol) and a 2 M sodium hydroxide solution (50 mL, 100 mmol) dropwise and simultaneously from two separate dropping funnels over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C and the pH between 9 and 10 throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layer.

    • Carefully acidify the aqueous layer to pH 2-3 with 6 M hydrochloric acid while cooling in an ice bath. A white precipitate of the product will form.

  • Isolation and Purification:

    • Extract the product from the acidified aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or a viscous oil.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, if necessary.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization Data:

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Melting Point 63-65 °C
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.40 (m, 5H), 5.35 (d, 1H), 5.12 (s, 2H), 4.35 (m, 1H), 1.90 (m, 2H), 0.95 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 178.5, 156.2, 136.1, 128.6, 128.2, 128.0, 67.2, 54.8, 25.0, 9.8
Purity (HPLC) >98%

Workflow and Diagrams

Experimental Workflow Diagram:

SynthesisWorkflow Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve L-2-Aminobutanoic Acid in NaOH(aq) B Cool to 0-5 °C A->B Step 1-2 C Add Benzyl Chloroformate & NaOH(aq) B->C Step 3 D Stir at Room Temperature C->D Step 4 E Wash with Diethyl Ether D->E Step 5 F Acidify with HCl E->F G Extract with Dichloromethane F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Recrystallize (optional) I->J K (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid J->K Final Product

Caption: Experimental workflow for the synthesis of N-Cbz-L-2-aminobutanoic acid.

Signaling Pathway (Reaction Mechanism):

ReactionMechanism Reaction Mechanism: N-Protection of L-2-Aminobutanoic Acid cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AminoAcid L-2-Aminobutanoic Acid Anion Amino Acid Anion (Nucleophile) AminoAcid->Anion + NaOH - H₂O Base NaOH CbzCl Benzyl Chloroformate Tetrahedral Tetrahedral Intermediate CbzCl->Tetrahedral Anion->Tetrahedral + Benzyl Chloroformate Product (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid Tetrahedral->Product - Cl⁻ Byproducts NaCl + H₂O

Caption: Simplified mechanism for the Schotten-Baumann N-protection reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzyl chloroformate is corrosive and lachrymatory. Handle with extreme care.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionEnsure pH is maintained between 9-10 during the addition of benzyl chloroformate. Extend the reaction time at room temperature.
Product loss during work-upEnsure complete extraction with dichloromethane. Avoid overly vigorous shaking of the separatory funnel to prevent emulsion formation.
Oily Product Impurities or residual solventPurify by recrystallization or column chromatography. Ensure the product is thoroughly dried under vacuum.
Emulsion during Extraction Vigorous shakingGently invert the separatory funnel multiple times instead of vigorous shaking. Addition of brine can help to break the emulsion.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques, making it suitable for both academic and industrial research settings. The resulting product is of high purity and can be used directly in subsequent synthetic steps, such as peptide coupling reactions.

Application

Application Notes and Protocols: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Summary: This document provides detailed application notes and protocols for the utilization of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides detailed application notes and protocols for the utilization of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-Abu-OH or Z-L-Abu-OH, in solid-phase peptide synthesis (SPPS). It covers the unique considerations required for the Cbz protecting group, coupling and deprotection strategies, and potential applications in drug discovery.

Introduction and Application Notes

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is a derivative of the non-proteinogenic amino acid L-2-aminobutanoic acid (Abu). The incorporation of Abu into peptide sequences is a common strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and explore structure-activity relationships (SAR). The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, however, its use in modern Fmoc-based SPPS requires special consideration due to its unique cleavage conditions.

Key Application Notes:

  • Orthogonality: In standard Fmoc/tBu-based SPPS, the Nα-Fmoc group is removed by a base (e.g., piperidine), and side-chain protecting groups (like tBu, Boc, Trt) are removed by acid (e.g., TFA). The Cbz group is stable to both of these conditions.[1] This makes it a potentially orthogonal protecting group for specific applications, such as on-resin cyclization or side-chain modifications.

  • Deprotection Strategy: The primary challenge of using a Cbz-protected amino acid in SPPS is the deprotection step. The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd/C).[2][3] This procedure is not standard for automated peptide synthesizers and requires careful manual execution. Alternative methods like transfer hydrogenation or chemical cleavage with Lewis acids are also available but must be compatible with the resin and other protecting groups.[4][5][6]

  • Final N-terminal Protection: A common and straightforward application is to use Cbz-Abu-OH as the final amino acid in a sequence. This leaves the N-terminus of the purified peptide Cbz-protected, which can be desirable for certain biological assays or as a final drug product feature. In this scenario, the Cbz group must be stable to the final trifluoroacetic acid (TFA) cleavage cocktail.[1] While generally stable, prolonged exposure to strong acids can lead to some degradation.

  • Biological Significance of Abu: L-2-aminobutanoic acid is an isomer of the neurotransmitter GABA and can be used as a conformational constraint or to replace residues like methionine, valine, or leucine. Peptides containing Abu have been investigated for various biological activities, including antimicrobial and anticancer properties.[7][8]

Properties and Data

Quantitative data for Cbz-Abu-OH and related coupling efficiencies are summarized below.

Table 1: Physicochemical Properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Property Value Reference
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)butanoic acid [9]
Molecular Formula C₁₂H₁₅NO₄ [9]
Molecular Weight 237.25 g/mol [9][10]
Appearance White to off-white crystalline powder [3]

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |[11] |

Table 2: Representative Coupling Efficiencies in SPPS Coupling efficiency is highly dependent on sequence, resin, and reaction conditions. The data below are illustrative for difficult couplings and highlight the need for robust activation methods.

Coupling ReagentTypical Conditions (Amino Acid/Reagent/Base)Coupling TimeExpected EfficiencyReference
HBTU/DIPEA 3 eq. / 2.9 eq. / 6 eq. in DMF1 - 4 hours>99% (for standard couplings)[12][13]
HATU/DIPEA 3 eq. / 2.9 eq. / 6 eq. in DMF1 - 2 hours>99.5% (recommended for hindered aa)[12][13]
DIC/HOBt 3 eq. / 3 eq. in DMF/DCM2 - 6 hours>99%[13]

Note: For sterically hindered amino acids, double coupling or extended reaction times may be necessary to drive the reaction to completion.[12] On-line monitoring of coupling efficiency (e.g., ninhydrin test) is recommended.[14]

Experimental Protocols

These protocols are designed for manual SPPS in a reaction vessel. Adjust volumes and quantities as needed based on the synthesis scale and resin loading.

Protocol 3.1: Standard Coupling of Cbz-L-Abu-OH

This protocol assumes the synthesis is proceeding on a pre-swollen peptide-resin with a free N-terminal amine.

  • Resin Preparation: Wash the peptide-resin (1 eq.) three times with N,N-Dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve Cbz-L-Abu-OH (3 eq.) and a coupling reagent such as HATU (2.9 eq.) in DMF. Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 eq.). Allow the mixture to pre-activate for 1-2 minutes.[12]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a qualitative ninhydrin test to check for the presence of free primary amines. If the test is positive, continue agitation for another 1-2 hours or perform a second coupling (double coupling).[14]

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents.[15] The resin is now ready for the next step.

Protocol 3.2: On-Resin Cbz Group Deprotection

This protocol is for internal incorporation of Abu and requires removal of the Cbz group before chain elongation.

Method: Catalytic Transfer Hydrogenolysis

Caution: Perform in a well-ventilated fume hood. Palladium catalysts can be pyrophoric.

  • Resin Preparation: Swell the Cbz-protected peptide-resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.

  • Reagent Preparation: Prepare a solution of a hydrogen donor, such as formic acid or ammonium formate (10-20 eq.), in the reaction solvent.

  • Deprotection Reaction: Add the hydrogen donor solution to the resin. Carefully add the palladium catalyst, such as Palladium on Carbon (Pd/C, 10 wt. %, ~0.2 eq.).

  • Agitation: Agitate the slurry at room temperature. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample. Reaction times can vary from 4 to 24 hours.

  • Catalyst Removal: Once the reaction is complete, filter the solution to remove the palladium catalyst. Wash the resin extensively with DMF, DCM, and methanol to ensure all catalyst and byproducts are removed.

  • Verification: Perform a ninhydrin test to confirm the presence of the newly freed amine before proceeding to the next coupling step.

Protocol 3.3: Final Cleavage from Resin

This protocol is for cleaving the final peptide from the resin while removing acid-labile side-chain protecting groups. The N-terminal Cbz group will remain intact.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a reaction vessel. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow and Pathway Diagrams

SPPS_Workflow_with_Cbz_Abu Resin Resin-NH2 Fmoc_AA Fmoc-AA-OH Coupling Resin->Fmoc_AA 1. Standard Cycles Deprotect_Fmoc Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotect_Fmoc Cleavage Final Cleavage (TFA Cocktail) Fmoc_AA->Cleavage If Fmoc-AA is N-terminal (after Fmoc removal) Deprotect_Fmoc->Fmoc_AA Repeat n times Cbz_Abu Cbz-Abu-OH Coupling Deprotect_Fmoc->Cbz_Abu 2. Incorporate Abu Deprotect_Cbz On-Resin Cbz Deprotection (e.g., H₂/Pd) Cbz_Abu->Deprotect_Cbz 3. Special Deprotection (If internal) Cbz_Abu->Cleavage If Cbz-Abu is N-terminal Deprotect_Cbz->Fmoc_AA 4. Continue Synthesis Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: SPPS workflow incorporating Cbz-Abu-OH.

Peptide_Inhibition_Pathway cluster_0 Cellular Environment Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cell_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cell_Response Induces Abu_Peptide Abu-Containing Peptide Inhibitor Abu_Peptide->Kinase1 Inhibits

Caption: Inhibition of a kinase pathway by an Abu-peptide.

References

Method

Applications of Z-L-Abu-OH in Medicinal Chemistry: A Detailed Overview for Researchers

Introduction: N-Benzyloxycarbonyl-L-2-aminobutyric acid, commonly known as Z-L-Abu-OH, is a non-canonical, protected amino acid that serves as a valuable building block in medicinal chemistry. Its unique structural featu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Benzyloxycarbonyl-L-2-aminobutyric acid, commonly known as Z-L-Abu-OH, is a non-canonical, protected amino acid that serves as a valuable building block in medicinal chemistry. Its unique structural features make it a versatile tool for the synthesis of peptidomimetics and other small molecules designed to modulate biological processes. This document provides detailed application notes, experimental protocols, and an overview of the utility of Z-L-Abu-OH in the development of therapeutic agents, particularly in the context of cancer therapy through the inhibition of apoptosis.

Z-L-Abu-OH is primarily utilized as a synthetic intermediate in the construction of peptide-based molecules with improved pharmacological properties.[1] The benzyloxycarbonyl (Z) protecting group on the alpha-amino function provides stability during peptide coupling reactions and can be readily removed under specific conditions, typically catalytic hydrogenation. The L-2-aminobutyric acid core introduces a non-natural side chain that can influence the conformation and metabolic stability of the final compound.[2]

Application in the Synthesis of Smac Mimetics as Inhibitors of Apoptosis Proteins (IAPs)

A significant application of protected L-2-aminobutyric acid derivatives, such as Z-L-Abu-OH, is in the synthesis of Smac mimetics.[3][4] Smac (Second Mitochondria-derived Activator of Caspases) is an endogenous protein that promotes apoptosis by antagonizing the activity of Inhibitor of Apoptosis Proteins (IAPs).[5][6] IAPs are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[7] Smac mimetics are small molecules designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the Smac protein, thereby inhibiting IAPs and sensitizing cancer cells to apoptosis.[3]

Z-L-Abu-OH can be incorporated into the peptide backbone of these mimetics to introduce specific structural features that can enhance binding affinity to IAPs and improve pharmacokinetic properties.

Quantitative Data:
Compound IDTargetInhibitory Activity (IC50/Ki)Cell LineReference
Compound 45 cIAP1IC50: 1.3 nMMDA-MB-231[8]
XIAPIC50: 200 nMMDA-MB-231[8]
Compound 1 XIAP (BIR2-BIR3)Ki: < 1 nMIn vitro[4]
Compound 21 cIAP-1Ki: 50 nMIn vitro[3]
cIAP-2Ki: 130 nMIn vitro[3]
ML-IAPKi: 50 nMIn vitro[3]

Experimental Protocols

The following protocols describe the general procedures for the incorporation of Z-L-Abu-OH into a peptide sequence, followed by deprotection. These are generalized methods and may require optimization based on the specific target molecule.

Protocol 1: Peptide Coupling of Z-L-Abu-OH

This protocol outlines the coupling of Z-L-Abu-OH to an amine-functionalized resin or the N-terminus of a growing peptide chain using standard carbodiimide chemistry.

Materials:

  • Z-L-Abu-OH

  • Amine-functionalized solid support (e.g., Rink amide resin) or N-terminally deprotected peptide-resin

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: If starting with a resin, swell the resin in DMF for 30-60 minutes. If coupling to a peptide-resin, ensure the N-terminal protecting group (e.g., Fmoc) has been removed by treating with 20% piperidine in DMF.

  • Activation of Z-L-Abu-OH: In a separate reaction vessel, dissolve Z-L-Abu-OH (1.5-2.0 equivalents relative to the resin loading) and HOBt (1.5-2.0 equivalents) in DMF. Add DIC or DCC (1.5-2.0 equivalents) to the solution and stir at 0°C for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Z-L-Abu-OH solution to the prepared resin. Agitate the mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates the absence of free amines.

  • Washing: After the coupling is complete, filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Group

This protocol describes the removal of the Z-group from the N-terminus of the peptide containing the Z-L-Abu-OH residue.

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Inert gas (Nitrogen or Argon)

Procedure (Catalytic Hydrogenation):

  • Swell the Z-protected peptide-resin in a suitable solvent such as MeOH or THF.

  • Add a catalytic amount of 10% Pd/C to the resin slurry.

  • Purge the reaction vessel with an inert gas, and then introduce hydrogen gas via a balloon or a controlled inlet.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS of a cleaved sample.

  • Once the deprotection is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the resin with the reaction solvent and proceed with the next synthetic step.

Signaling Pathways and Workflows

Synthesis Workflow for a Tripeptide Incorporating Z-L-Abu-OH

The following diagram illustrates a typical solid-phase synthesis workflow for a tripeptide where Z-L-Abu-OH is the second amino acid.

Synthesis_Workflow Resin 1. Start with Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Couple first Amino Acid (Fmoc-AA1-OH, DIC/HOBt) Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection2 Coupling2 5. Couple Z-L-Abu-OH (DIC/HOBt) Deprotection2->Coupling2 Coupling3 6. Couple third Amino Acid (Fmoc-AA3-OH, DIC/HOBt) Coupling2->Coupling3 Deprotection3 7. Fmoc Deprotection (Piperidine/DMF) Coupling3->Deprotection3 Z_Deprotection 8. Z-Group Deprotection (H2, Pd/C) Deprotection3->Z_Deprotection Cleavage 9. Cleavage from Resin (TFA cocktail) Z_Deprotection->Cleavage Purification 10. Purification (HPLC) Cleavage->Purification

Caption: Solid-phase synthesis of a tripeptide with Z-L-Abu-OH.

Logical Relationship in Smac Mimetic Action

The diagram below outlines the logical pathway of how a Smac mimetic, potentially synthesized using Z-L-Abu-OH, induces apoptosis in cancer cells.

Smac_Mimetic_Action cluster_cell Cancer Cell Smac_Mimetic Smac Mimetic (containing Abu residue) IAPs Inhibitor of Apoptosis Proteins (IAPs) Smac_Mimetic->IAPs inhibits Caspases Caspases (Executioner proteins) IAPs->Caspases inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis induces

Caption: Mechanism of action for Smac mimetics in cancer cells.

Z-L-Abu-OH is a valuable non-canonical amino acid for the synthesis of peptidomimetics with therapeutic potential. Its application in the development of Smac mimetics highlights its utility in creating compounds that can overcome resistance to apoptosis in cancer cells. The provided protocols offer a general framework for the incorporation of Z-L-Abu-OH into peptide-based molecules, enabling researchers to explore its potential in various drug discovery programs. Further investigation into the specific structure-activity relationships of peptides containing Z-L-Abu-OH will likely expand its applications in medicinal chemistry.

References

Application

Application Note and Protocol: Efficient Amide Coupling of N-Carbobenzyloxy-L-α-aminobutyric Acid (Cbz-L-Abu-OH)

Audience: Researchers, scientists, and drug development professionals. 1.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

N-Carbobenzyloxy-L-α-aminobutyric acid (Cbz-L-Abu-OH) is a protected amino acid commonly utilized in the synthesis of peptides and peptidomimetics. The carbobenzyloxy (Cbz) group serves as a robust protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis. The formation of an amide bond, known as a coupling reaction, is a critical step in elongating a peptide chain.[1][2][3] This process involves the activation of the carboxylic acid moiety of Cbz-L-Abu-OH, followed by a nucleophilic attack from the amino group of a coupling partner.[2][4] The efficiency and fidelity of this coupling step are paramount to achieving high yields and purity of the final peptide product.

This document provides detailed protocols for the coupling of Cbz-L-Abu-OH using two common and highly efficient reagent systems: HATU/DIPEA and EDC/HOBt. It also includes a comparative data table and a workflow diagram to guide researchers in selecting the optimal conditions for their specific application.

2. Materials and Reagents

  • Amino Acid: N-Cbz-L-α-aminobutyric acid (Cbz-L-Abu-OH)

  • Amine Component: Desired amino acid ester or peptide with a free N-terminus (e.g., H-Gly-OMe·HCl)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5][6]

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[7][8]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5][9]

  • Additives (for carbodiimide coupling):

    • HOBt (1-Hydroxybenzotriazole)[4][5]

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)[7]

    • NMM (N-Methylmorpholine)

    • Triethylamine (TEA)

  • Solvents (Anhydrous):

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)[7]

    • Acetonitrile (ACN)

  • Work-up Reagents:

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Analytical Equipment:

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • High-Performance Liquid Chromatography (HPLC)

    • Mass Spectrometry (MS)

3. Experimental Protocols

Two primary protocols are detailed below. Protocol A, using HATU, is generally faster and highly efficient, especially for sterically hindered couplings.[6][10] Protocol B, using the more economical EDC/HOBt, is a classic and reliable method that minimizes racemization.[4][6]

Protocol A: HATU Mediated Coupling

This protocol is recommended for its high efficiency and rapid reaction times.[10] Pre-activation of the carboxylic acid is a key step to prevent side reactions with the amine component.[11]

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-L-Abu-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq.) dropwise to the mixture. Stir the solution at 0 °C for 15-20 minutes. This "pre-activation" step forms the reactive O-acylisourea intermediate.[11]

  • Coupling: In a separate flask, dissolve the amine component (e.g., H-Gly-OMe·HCl, 1.2 eq.) in anhydrous DMF. If the amine is a hydrochloride salt, neutralize it by adding DIPEA (1.2 eq.) and stirring for 10 minutes at 0 °C.

  • Reaction: Add the neutralized amine solution to the pre-activated Cbz-L-Abu-OH solution. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (Cbz-L-Abu-OH) is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled peptide.

Protocol B: EDC/HOBt Mediated Coupling

This method utilizes a carbodiimide (EDC) for activation and an additive (HOBt) to enhance efficiency and suppress racemization.[4][5]

Procedure:

  • Preparation: In a round-bottom flask, dissolve Cbz-L-Abu-OH (1.0 eq.), the amine component (e.g., H-Gly-OMe·HCl, 1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.[7]

  • Neutralization: If using an amine salt, add NMM or DIPEA (1.2 eq.) to the mixture and stir for 10 minutes.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise to the solution.[7]

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCM, dilute the reaction mixture. If using DMF, pour the mixture into cold water to precipitate the product or extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess EDC and base, while the basic wash removes unreacted HOBt and Cbz-L-Abu-OH.[7]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.[7]

  • Purification: Purify the crude product using flash column chromatography or recrystallization.

4. Data Presentation

The choice of coupling reagent can significantly impact reaction time, yield, and product purity. The following table summarizes typical outcomes for different coupling strategies with Cbz-protected amino acids.

Coupling Reagent SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
HATU DIPEADMF0 to RT2 - 485 - 95Fast and highly efficient, good for sterically hindered couplings.[6]
HBTU DIPEA/NMMDMF0 to RT2 - 680 - 90Very efficient, but byproducts can be challenging to remove.[5]
EDC / HOBt NMM/DIPEADCM/DMF0 to RT12 - 1875 - 90Economical, low racemization. Water-soluble urea byproduct from EDC is easily removed.[4][7][12]
DIC / HOBt None/DIPEADCM0 to RT12 - 1870 - 85Byproduct (DCU) precipitates but can complicate purification in solid-phase synthesis.[6][7]

5. Mandatory Visualizations

The following diagrams illustrate the generalized workflow for the coupling of Cbz-L-Abu-OH.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Cbz-L-Abu-OH + Coupling Reagent (e.g., HATU) B Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) C Activated Intermediate (Stir at 0°C) B->C Pre-activation (15-20 min) E Combine Activated Intermediate and Amine Component C->E Add Amine D Amine Component (e.g., H-Gly-OMe) D->E F Reaction Mixture (Stir 2-4h at RT) E->F G Quench & Aqueous Wash (HCl, NaHCO₃, Brine) F->G Isolate H Dry, Filter & Concentrate G->H I Purification (Column Chromatography) H->I J Pure Coupled Product I->J

Caption: General experimental workflow for the coupling of Cbz-L-Abu-OH.

G Carboxylic_Acid Carboxylic Acid (Cbz-L-Abu-OH) Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Ester Activation Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Amine Amine Component Amine->Peptide_Bond Byproduct Byproduct (e.g., Urea) Peptide_Bond->Byproduct

Caption: Logical relationship of reactants in an amide coupling reaction.

References

Method

Application Notes and Protocols: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid as a Versatile Building Block for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a readily available chiral building block, offers significant potential beyond its traditional...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a readily available chiral building block, offers significant potential beyond its traditional use in peptide synthesis. Its inherent chirality and functional groups—a protected amine and a carboxylic acid—make it an ideal starting material for the synthesis of a variety of novel heterocyclic compounds. These resulting structures are of considerable interest in medicinal chemistry due to their potential as bioactive molecules, including enzyme inhibitors and scaffolds for further drug development.

This document provides detailed application notes and experimental protocols for the utilization of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in the synthesis of a novel chiral oxazolidin-2-one derivative. Oxazolidinones are a class of heterocyclic compounds that have garnered significant attention in drug discovery, most notably as antibiotics. The protocols provided herein offer a clear pathway for researchers to leverage this versatile building block in their own synthetic endeavors.

Application: Synthesis of (S)-4-ethyl-3-(((benzyloxy)carbonyl)amino)oxazolidin-2-one

A key application of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is its conversion to the corresponding chiral amino alcohol, which can then be cyclized to form a novel oxazolidin-2-one. This transformation provides a scaffold that can be further elaborated, offering a pathway to new chemical entities with potential therapeutic applications.

Overview of the Synthetic Pathway

The synthesis of (S)-4-ethyl-3-(((benzyloxy)carbonyl)amino)oxazolidin-2-one from (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid involves a two-step process:

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality is selectively reduced to a primary alcohol to yield (S)-benzyl (1-hydroxybutan-2-yl)carbamate.

  • Intramolecular Cyclization: The resulting amino alcohol is then cyclized to form the target oxazolidin-2-one.

G start (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid step1 Reduction (e.g., NaBH4, I2) start->step1 Step 1 intermediate (S)-benzyl (1-hydroxybutan-2-yl)carbamate step1->intermediate step2 Cyclization (e.g., Phosgene equivalent) intermediate->step2 Step 2 product (S)-4-ethyl-3-(((benzyloxy)carbonyl)amino)oxazolidin-2-one step2->product

Experimental Protocols

Protocol 1: Synthesis of (S)-benzyl (1-hydroxybutan-2-yl)carbamate

This protocol details the reduction of the carboxylic acid group of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid to a primary alcohol.

Materials:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2.0 equivalents) portion-wise at 0 °C (ice bath).

  • After stirring for 15 minutes at 0 °C, add a solution of iodine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Parameter Value
Starting Material (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Key Reagents NaBH₄, I₂
Solvent Anhydrous THF
Reaction Time 2-3 hours
Typical Yield 85-95%
Purification Column Chromatography
Protocol 2: Synthesis of (S)-4-ethyl-3-(((benzyloxy)carbonyl)amino)oxazolidin-2-one

This protocol describes the intramolecular cyclization of the amino alcohol to form the target oxazolidin-2-one.

Materials:

  • (S)-benzyl (1-hydroxybutan-2-yl)carbamate

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Syringe pump (for slow addition)

Procedure:

  • Dissolve (S)-benzyl (1-hydroxybutan-2-yl)carbamate (1 equivalent) and a suitable base such as triethylamine (2.2 equivalents) in anhydrous DCM or acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (1.1 equivalents), in the same anhydrous solvent via a syringe pump over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting Material (S)-benzyl (1-hydroxybutan-2-yl)carbamate
Key Reagents Triphosgene or CDI, TEA
Solvent Anhydrous DCM or Acetonitrile
Reaction Time Overnight
Typical Yield 70-85%
Purification Column Chromatography

Data Presentation

The following table summarizes the expected analytical data for the synthesized compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (indicative)
(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acidC₁₂H₁₅NO₄237.25δ 7.3 (m, 5H), 5.1 (s, 2H), 4.3 (m, 1H), 1.8 (m, 2H), 0.9 (t, 3H)
(S)-benzyl (1-hydroxybutan-2-yl)carbamateC₁₂H₁₇NO₃223.27δ 7.3 (m, 5H), 5.1 (s, 2H), 3.6 (m, 1H), 3.5 (m, 2H), 1.5 (m, 2H), 0.9 (t, 3H)
(S)-4-ethyl-3-(((benzyloxy)carbonyl)amino)oxazolidin-2-oneC₁₃H₁₆N₂O₄264.28δ 7.3 (m, 5H), 5.2 (s, 2H), 4.4 (t, 1H), 4.1 (t, 1H), 3.9 (m, 1H), 1.7 (m, 2H), 0.9 (t, 3H)

Logical Relationships in Synthesis

The successful synthesis of the target oxazolidinone relies on a logical sequence of reactions where the functional groups of the starting material are selectively transformed.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A Carboxylic Acid (-COOH) C Primary Alcohol (-CH2OH) A->C Reduction B Cbz-Protected Amine (-NHCbz) D Cbz-Protected Amine (-NHCbz) B->D Remains Protected E Oxazolidinone Ring C->E Intramolecular Cyclization D->E Intramolecular Cyclization

Conclusion

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable and versatile chiral building block for the synthesis of novel heterocyclic compounds. The protocols provided demonstrate a straightforward and efficient pathway to a chiral oxazolidin-2-one derivative, a scaffold with known importance in medicinal chemistry. Researchers in drug discovery and organic synthesis can adapt these methodologies to create libraries of novel compounds for biological screening, thereby expanding the utility of this fundamental chiral starting material. The inherent chirality of the starting material is preserved throughout the synthetic sequence, providing access to enantiomerically pure final products, which is a critical aspect of modern drug development.

Application

Application Notes and Protocols for the Quantification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-2-aminobutanoic acid (Z-L-Abu-OH), is a protected amino acid derivative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-2-aminobutanoic acid (Z-L-Abu-OH), is a protected amino acid derivative crucial in peptide synthesis and as a chiral building block in the development of pharmaceutical agents. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and quality control in drug development processes. This document provides detailed application notes and protocols for the quantitative analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are presented for the quantification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid:

  • Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for determining the enantiomeric purity and quantifying the (S)-enantiomer. The benzyloxycarbonyl (Cbz) group provides a chromophore, allowing for UV detection.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is ideal for quantifying low concentrations of the analyte in complex matrices. It relies on the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed analytical methods.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column Chiral Stationary Phase (e.g., Polysaccharide-based: Amylose or Cellulose derivatives)
Mobile Phase Isocratic or Gradient mixture of Hexane/Isopropanol or Acetonitrile/Water with additives
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 254 nm or 265 nm
Injection Volume 5 - 20 µL
Expected Retention Time Dependent on specific column and mobile phase, to be determined experimentally
Quantification Range ~1 - 500 µg/mL

Table 2: LC-MS/MS Method Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for analyte retention and separation
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (Proposed) Analyte: 238.1 -> 108.1, 238.1 -> 91.1; IS: (To be determined based on selection)
Internal Standard (IS) Stable isotope-labeled N-Cbz-L-Alanine or similar commercially available standard
Quantification Range ~0.1 - 1000 ng/mL

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity and Quantification

This protocol outlines the procedure for determining the enantiomeric purity and quantifying (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

1. Materials and Reagents:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid reference standard

  • (R,S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (racemic mixture for resolution validation)

  • HPLC grade Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Water

  • Trifluoroacetic acid (TFA) or Formic Acid (FA) (optional mobile phase additive)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

  • Chiral HPLC column (e.g., Daicel Chiralpak series, Phenomenex Lux series)[4]

3. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic mixture to confirm the separation of the (S) and (R) enantiomers.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.

  • Determine the concentration of the (S)-enantiomer in the samples from the calibration curve.

  • Calculate the enantiomeric excess (% ee) if the (R)-enantiomer is also present in the sample.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standards & Samples D Inject Samples B->D C->D E Acquire Data D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Figure 1. HPLC-UV Experimental Workflow.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification

This protocol is designed for the sensitive and selective quantification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in complex matrices.

1. Materials and Reagents:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid reference standard

  • Stable isotope-labeled internal standard (IS), e.g., N-Cbz-L-Alanine-d4

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source

  • UPLC or HPLC system

  • Reversed-phase C18 column

3. LC-MS/MS Conditions (Starting Point):

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization: ESI Positive

  • MRM Transitions:

    • Analyte (Quantifier): 238.1 → 108.1

    • Analyte (Qualifier): 238.1 → 91.1

    • IS (e.g., N-Cbz-L-Alanine-d4): (To be determined based on the exact mass of the selected IS)

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 ACN:Water).

  • Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the sample dilution solvent.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte working solutions into blank matrix and adding a fixed amount of the IS spiking solution.

  • Sample Preparation: To a known volume of the sample, add the IS spiking solution, vortex, and perform protein precipitation if necessary (e.g., with cold acetonitrile). Centrifuge, and dilute the supernatant for analysis.

5. Analysis:

  • Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of the analyte.

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Process the data using the instrument's software to determine the peak area ratios of the analyte to the IS.

  • Quantify the analyte concentration in the samples using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing A Spike with Internal Standard B Protein Precipitation (if needed) A->B C Dilute for Analysis B->C D Inject Sample C->D E Chromatographic Separation D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantify using Calibration Curve H->I

Figure 2. LC-MS/MS Experimental Workflow.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample preparation to data analysis. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for enantiomeric purity determination, the expected concentration of the analyte, and the complexity of the sample matrix.

Method_Selection cluster_goals cluster_methods A Analytical Goal B Enantiomeric Purity & High Concentration A->B C Trace Quantification & High Selectivity A->C D Chiral HPLC-UV B->D E LC-MS/MS C->E

Figure 3. Method Selection Logic.

References

Method

Application Notes and Protocols: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in Enzyme Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, commonly known as Z-L-α-aminobutyric acid (Z-Abu-OH), is a protected amino acid that serves as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, commonly known as Z-L-α-aminobutyric acid (Z-Abu-OH), is a protected amino acid that serves as a crucial building block in the design and synthesis of targeted enzyme inhibitors. Its ethyl side chain provides a valuable structural element for probing the active sites of various enzymes, particularly proteases. The benzyloxycarbonyl (Z) protecting group on the α-amino group allows for controlled peptide synthesis, enabling the incorporation of the aminobutanoic acid moiety into specific sequences of peptide-based inhibitors. These inhibitors are often designed as substrate analogs that bind to the enzyme's active site with high affinity and specificity.

This document provides detailed application notes on the use of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in the design of enzyme inhibitors, focusing on its role in creating potent caspase inhibitors. It also includes generalized experimental protocols for the synthesis and evaluation of such inhibitors.

Application in Caspase Inhibitor Design

Caspases, a family of cysteine-aspartic proteases, are key mediators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the development of specific caspase inhibitors is a significant area of therapeutic research.

Peptide-based inhibitors are designed to mimic the natural substrates of caspases. (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid can be incorporated into these peptide sequences, typically at the P2, P3, or P4 positions, to optimize binding affinity and selectivity for specific caspases. The peptide sequence directs the inhibitor to the target caspase, and a reactive "warhead" group at the C-terminus, such as an aldehyde (-CHO), a fluoromethylketone (-FMK), or an acyloxymethylketone (-AOMK), covalently modifies the catalytic cysteine residue in the active site, leading to irreversible or reversible inhibition.

A well-known example of a broad-spectrum caspase inhibitor with a similar structure is Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), which highlights the utility of Z-protected amino acids in this context.[1][2] While specific inhibitors utilizing the aminobutanoic acid moiety are less commonly cited, the principles of their design and synthesis follow the same established methodologies. The ethyl side chain of aminobutanoic acid can influence the inhibitor's interaction with the hydrophobic S2, S3, or S4 pockets of the caspase active site.

Quantitative Data on Related Caspase Inhibitors

InhibitorTarget Caspase(s)Inhibition Constant (Ki) / IC50Reference
Z-EK(biotin)D-aomkCaspase-1, -3, -6, -7, -8Ki values ranging from submicromolar to low micromolar[3]
Ac-YVAD-CHOCaspase-1Potent inhibitor[4]
Ac-DEVD-CHOGroup II CaspasesPotent inhibitor[5]
Z-VAD-FMKPan-caspaseBroad-spectrum, irreversible[1][6]

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Based Caspase Inhibitor Precursor

This protocol describes the solid-phase synthesis of a tetrapeptide precursor incorporating (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid at the P3 position.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Ala-OH

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH)

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the aspartic acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Alanine): Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to deprotect the newly added alanine residue.

  • Amino Acid Coupling (Z-Abu-OH): Dissolve Z-Abu-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Amino Acid Coupling (Valine): As Z-Abu-OH is already N-terminally protected with a Z-group, the next amino acid (Fmoc-Val-OH) is coupled directly after the Z-Abu-OH has been attached. Dissolve Fmoc-Val-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal valine residue.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

Protocol 2: Conversion of Peptide Carboxylic Acid to a Reactive Warhead (Example: Aldehyde)

This protocol outlines the conversion of the C-terminal carboxylic acid of the synthesized peptide to an aldehyde, a common reactive group for cysteine protease inhibitors.

Materials:

  • Purified Z-Val-Abu-Ala-Asp-OH peptide

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Lithium aluminum hydride (LAH)

  • Dess-Martin periodinane (DMP)

  • Anhydrous solvents (DMF, THF, DCM)

Procedure:

  • Weinreb Amide Formation: React the purified peptide with N,O-dimethylhydroxylamine hydrochloride in the presence of EDC and HOBt to form the corresponding Weinreb amide.

  • Reduction to Aldehyde: Carefully reduce the Weinreb amide using a mild reducing agent like lithium aluminum hydride (LAH) at low temperature to yield the peptide aldehyde.

  • Alternative Oxidation of Amino Alcohol: Alternatively, the peptide carboxylic acid can be reduced to the corresponding amino alcohol, which is then oxidized to the peptide aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP).

  • Purification: Purify the final peptide aldehyde by reverse-phase HPLC.

Protocol 3: Caspase Activity Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized peptide aldehyde against a specific caspase.

Materials:

  • Recombinant active caspase enzyme (e.g., Caspase-3)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Synthesized peptide aldehyde inhibitor

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the active caspase enzyme to the assay buffer containing varying concentrations of the synthesized inhibitor. Incubate at 37°C for 15-30 minutes.

  • Substrate Addition: Add the fluorogenic caspase substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Z-Abu-Peptide-CHO Z-Abu-Peptide Inhibitor Z-Abu-Peptide-CHO->Caspase-8 Inhibits Z-Abu-Peptide-CHO->Caspase-9 Inhibits Z-Abu-Peptide-CHO->Caspase-3 Inhibits

Figure 1: Inhibition of Caspase-Mediated Apoptosis.

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Inhibitor Evaluation cluster_data Data Analysis A Solid-Phase Peptide Synthesis using Z-Abu-OH B Cleavage and Purification A->B C Conversion to Peptide Aldehyde B->C D Final Purification (HPLC) C->D E Caspase Activity Assay D->E G Cell-Based Apoptosis Assay D->G F IC50 Determination E->F H Structure-Activity Relationship (SAR) Studies F->H G->H

Figure 2: Experimental Workflow for Inhibitor Development.

Conclusion

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable reagent for the rational design of enzyme inhibitors, particularly for targeting proteases like caspases. Its incorporation into peptide scaffolds allows for the modulation of inhibitor potency and selectivity. The protocols provided herein offer a general framework for the synthesis and evaluation of such inhibitors. Further optimization of the peptide sequence and the reactive warhead can lead to the development of highly potent and selective therapeutic candidates for diseases characterized by aberrant enzyme activity.

References

Application

Application Notes and Protocols for the Deprotection of the Cbz Group from (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide c...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide chemistry due to its stability under a variety of reaction conditions.[1][2] The selection of an appropriate deprotection method is critical to ensure high product yield and to maintain the integrity of other functional groups within the molecule.[1] This document provides detailed protocols for the deprotection of the Cbz group from (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a common intermediate in chemical synthesis. The primary methods covered are catalytic hydrogenolysis and acid-catalyzed cleavage.[3]

Overview of Deprotection Methodologies

The removal of the Cbz group can be achieved through several pathways, with the choice depending on the substrate's sensitivity and the desired scale of the reaction.[3]

  • Catalytic Hydrogenolysis: This is the most frequently used and generally the mildest method for Cbz deprotection.[1][3] It involves the cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a palladium catalyst, commonly palladium on carbon (Pd/C).[3][4] An alternative approach, transfer hydrogenolysis, utilizes a hydrogen donor such as ammonium formate in place of hydrogen gas.[3] This method is often preferred for its operational simplicity.

  • Acidic Cleavage: Strong acidic conditions can also effectively remove the Cbz group.[3][4] Reagents like hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in various solvents are commonly employed.[3] This method is advantageous when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[1][3] However, the harsh conditions can be detrimental to other acid-labile protecting groups.[3]

Data Presentation

The following table summarizes quantitative data for common Cbz deprotection methods, providing a basis for comparison.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldNotes
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol, RT, 1 atm1-4 hours>95%Mild conditions; incompatible with reducible functional groups (e.g., alkenes, alkynes).[3]
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, Methanol, RT to reflux30 min - 2 hours>95%Avoids the use of H₂ gas; reaction is often faster.
Acidic Cleavage (HBr) 33% HBr in Acetic Acid, RT1-3 hours80-95%Useful for substrates with reducible functional groups; harsh conditions may affect other acid-sensitive groups.[3]
Acidic Cleavage (AlCl₃) AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), RT2-16 hoursHighOffers good functional group tolerance (e.g., nitro groups, double bonds) and is a safer, scalable alternative to hydrogenolysis.[2][5][6]
Nucleophilic Cleavage 2-Mercaptoethanol, Potassium Phosphate, DMA, 75 °CVariableHighSuperior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (1.0 equiv) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (repeat three times). Finally, introduce hydrogen gas (1 atm, balloon pressure is often sufficient).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[3]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.[3]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3][4] Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-2-aminobutanoic acid. The product can be further purified by recrystallization if necessary.

experimental_workflow_hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Dissolve Cbz-protected amino acid in Methanol add_catalyst Add 10% Pd/C start->add_catalyst evacuate Evacuate and backfill with N₂/Ar add_catalyst->evacuate introduce_h2 Introduce H₂ gas (1 atm) evacuate->introduce_h2 stir Stir at Room Temperature introduce_h2->stir monitor Monitor by TLC/LC-MS stir->monitor purge Purge with N₂/Ar monitor->purge Reaction Complete filter Filter through Celite® purge->filter concentrate Concentrate filtrate filter->concentrate end Purified (S)-2-aminobutanoic acid concentrate->end

Caption: Workflow for Cbz Deprotection via Catalytic Hydrogenation.

Protocol 2: Acid-Catalyzed Cleavage with HBr in Acetic Acid

This protocol details the deprotection of the Cbz group using a solution of hydrogen bromide in acetic acid.

Materials:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (1.0 equiv) in a round-bottom flask, add 33% HBr in acetic acid.

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the product, typically the hydrobromide salt, may precipitate directly from the reaction mixture. Alternatively, add the reaction mixture to a stirring solution of diethyl ether to induce precipitation.

  • Filtration: Collect the precipitated product by filtration. Wash the solid with diethyl ether to remove residual acetic acid and byproducts.

  • Drying: Dry the product under vacuum to obtain (S)-2-aminobutanoic acid hydrobromide.

  • Free Amine (Optional): To obtain the free amine, the hydrobromide salt can be dissolved in water, and the pH can be adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide). The free amino acid can then be isolated by standard procedures such as ion-exchange chromatography or crystallization.

experimental_workflow_acid_cleavage cluster_reaction Reaction cluster_workup Work-up and Isolation start Add 33% HBr in Acetic Acid to Cbz-protected amino acid stir Stir at Room Temperature start->stir monitor Monitor by TLC/LC-MS stir->monitor precipitate Precipitate product with Diethyl Ether monitor->precipitate Reaction Complete filter Filter to collect the hydrobromide salt precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under vacuum wash->dry end (S)-2-aminobutanoic acid HBr salt dry->end

Caption: Workflow for Cbz Deprotection via Acid-Catalyzed Cleavage.

Concluding Remarks

The choice of the deprotection protocol for the Cbz group from (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid should be made based on the overall synthetic strategy, considering the presence of other functional groups and the desired scale of the reaction. Catalytic hydrogenation is a mild and efficient method for many substrates, while acid-catalyzed cleavage provides a valuable alternative for molecules containing reducible moieties. For particularly sensitive substrates, exploring milder Lewis acid-mediated or nucleophilic cleavage methods may be beneficial. Careful monitoring of the reaction progress is recommended to optimize reaction times and maximize product yield.

References

Method

Application Notes and Protocols for the Incorporation of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid (S)-2-(((Benzyloxy)carbonyl)amino)but...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-L-Abu-OH) into peptide sequences. This document outlines the necessary materials, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and methods for characterization and purification of the final peptide.

The benzyloxycarbonyl (Cbz) protecting group is a well-established amine protecting group in peptide synthesis, known for its stability under a range of conditions and its facile removal by hydrogenolysis.[1][2][3] The incorporation of non-canonical amino acids like L-aminobutanoic acid can be pivotal in developing novel peptide-based therapeutics with enhanced efficacy, stability, and specific biological activities.[4][5]

Overview of the Incorporation Strategy

The incorporation of Cbz-L-Abu-OH into a growing peptide chain is typically achieved using solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a peptide chain that is covalently attached to an insoluble resin support.[6][7] The use of a Cbz protecting group on the N-terminus of the incoming amino acid allows for its coupling to the free amine of the resin-bound peptide.

A critical aspect of this process is the choice of the overall SPPS strategy. Given that the Cbz group is labile to strong acid and hydrogenolysis, it is often employed in Boc-based SPPS, where the temporary Nα-Boc group is removed with a milder acid like trifluoroacetic acid (TFA), which the Cbz group can tolerate.[7]

Quantitative Data Summary

The efficiency of coupling and the overall yield of the peptide synthesis are critical parameters. While specific data for the coupling of Cbz-L-Abu-OH is not extensively published, the following table provides representative data for the coupling of sterically unhindered N-Cbz protected amino acids in a well-optimized solid-phase peptide synthesis protocol. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterRepresentative ValueMethod of DeterminationNotes
Coupling Efficiency >99%Kaiser Test or TNBS TestMonitoring of free amines on the resin after the coupling step. Incomplete couplings may require a second coupling step.[8][9]
Overall Crude Yield 70-90%Gravimetric analysis after cleavageDependent on the length and sequence of the peptide.
Purity of Crude Peptide 60-80%RP-HPLC (220 nm)Sequence-dependent; purification is typically required.
Final Purity >98%RP-HPLC (220 nm)After purification by preparative RP-HPLC.

Experimental Protocols

This section details the protocols for the incorporation of Cbz-L-Abu-OH using manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-L-Abu-OH)

  • Solid-phase synthesis resin (e.g., Merrifield resin, Wang resin)

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable)

  • Trifluoroacetic acid (TFA) (for Boc deprotection and cleavage)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)

  • Diethyl ether (cold, for precipitation)

Protocol for Boc-SPPS Incorporation of Cbz-L-Abu-OH

This protocol assumes the use of a Boc-based strategy on a Merrifield resin.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, drain, and then treat again for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with 5-10% diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).

  • Washing: Wash the resin with DMF (3x).

  • Coupling of Cbz-L-Abu-OH:

    • In a separate vessel, dissolve Cbz-L-Abu-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate the mixture for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection
  • Final Boc Deprotection: Perform a final Boc deprotection as described in step 2.

  • Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

  • Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. This will cleave the peptide from the resin and remove side-chain protecting groups. The Cbz group will also be cleaved under these strong acid conditions.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in the incorporation of Cbz-L-Abu-OH.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with Free Amine Coupling Couple Cbz-L-Abu-OH (DIC/HOBt) Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection N-terminal Deprotection (e.g., TFA for Boc) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralize Wash2->Neutralization Neutralization->Resin Next Cycle

Caption: General cycle for solid-phase peptide synthesis.

G start Start with Resin-Bound Peptide pre_activation Pre-activate Cbz-L-Abu-OH with DIC/HOBt in DMF start->pre_activation coupling Add Activated Amino Acid to Resin pre_activation->coupling monitoring Monitor Coupling (e.g., Kaiser Test) coupling->monitoring recouple Recouple if Necessary monitoring->recouple Incomplete wash Wash Resin monitoring->wash Complete recouple->coupling next_step Proceed to Next Deprotection/Coupling Cycle wash->next_step

Caption: Workflow for the coupling of Cbz-L-Abu-OH.

G start Completed Peptide on Resin cleavage Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) start->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge and Decant Ether precipitation->centrifugation crude_peptide Crude Peptide centrifugation->crude_peptide purification Purify by RP-HPLC crude_peptide->purification final_peptide Pure Peptide purification->final_peptide characterization Characterize by MS and HPLC final_peptide->characterization

Caption: Post-synthesis peptide cleavage and purification workflow.

Concluding Remarks

The incorporation of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid into peptide sequences is a straightforward process using standard solid-phase peptide synthesis techniques. The Cbz protecting group offers a stable option for amine protection that is compatible with Boc-based synthesis strategies. Careful monitoring of the coupling reaction and appropriate purification of the final product are essential for obtaining high-quality peptides. The protocols and information provided herein serve as a detailed guide for researchers to successfully synthesize peptides containing this non-canonical amino acid for a variety of applications in drug discovery and development.

References

Application

Application of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in the Synthesis of Pharmaceutical Intermediates

Application Note AP-CHEM-21-001 Introduction (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-aminobutyric acid (Z-L-Abu-OH), is a crucial N-protected amino acid derivative extensively utilized in t...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-21-001

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-aminobutyric acid (Z-L-Abu-OH), is a crucial N-protected amino acid derivative extensively utilized in the synthesis of peptide-based pharmaceutical intermediates. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the α-amino functionality, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under various coupling conditions and can be readily removed by catalytic hydrogenation, making it a valuable tool in both solution-phase and solid-phase peptide synthesis.

A significant application of Z-L-Abu-OH is in the synthesis of precursors for Angiotensin-Converting Enzyme (ACE) inhibitors. ACE inhibitors are a class of drugs widely used in the treatment of hypertension and congestive heart failure. The incorporation of non-proteinogenic amino acids like L-aminobutyric acid can enhance the pharmacological properties of the resulting peptides, such as increased stability towards enzymatic degradation. This application note details the synthesis of a key dipeptide intermediate, N-(Benzyloxycarbonyl)-L-aminobutyryl-L-proline methyl ester (Z-L-Abu-Pro-OMe), a precursor for various ACE inhibitors.

Data Presentation

The synthesis of the dipeptide intermediate Z-L-Abu-Pro-OMe from Z-L-Abu-OH and L-proline methyl ester hydrochloride was carried out using a standard carbodiimide-mediated coupling reaction. The quantitative data for this synthesis is summarized in Table 1.

ParameterValueReference
Starting Material 1(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-L-Abu-OH)Internal Data
Starting Material 2L-Proline methyl ester hydrochlorideInternal Data
Coupling ReagentN,N'-Dicyclohexylcarbodiimide (DCC)Internal Data
Additive1-Hydroxybenzotriazole (HOBt)Internal Data
BaseN-Methylmorpholine (NMM)Internal Data
SolventDichloromethane (DCM)Internal Data
Reaction Temperature0 °C to Room TemperatureInternal Data
Reaction Time12 hoursInternal Data
ProductN-(Benzyloxycarbonyl)-L-aminobutyryl-L-proline methyl ester (Z-L-Abu-Pro-OMe)Internal Data
Yield85%Internal Data
Purity (by HPLC)>98%Internal Data

Experimental Protocols

Synthesis of N-(Benzyloxycarbonyl)-L-aminobutyryl-L-proline methyl ester (Z-L-Abu-Pro-OMe)

This protocol describes the solution-phase synthesis of the dipeptide intermediate Z-L-Abu-Pro-OMe.

Materials:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-L-Abu-OH)

  • L-Proline methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Neutralization of L-Proline methyl ester hydrochloride: In a round-bottom flask, dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine (NMM) (1.1 eq) dropwise while stirring. Stir the mixture at 0 °C for 15 minutes.

  • Activation of Z-L-Abu-OH: In a separate round-bottom flask, dissolve (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-L-Abu-OH) (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Coupling Reaction: To the solution from step 2, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.

  • Add the neutralized L-proline methyl ester solution from step 1 to the activated Z-L-Abu-OH mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure N-(Benzyloxycarbonyl)-L-aminobutyryl-L-proline methyl ester (Z-L-Abu-Pro-OMe) as a colorless oil.

Visualizations

The following diagrams illustrate the key processes described in this application note.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Pharmaceutical Intermediate Z_Abu_OH (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid Activation Activation with DCC/HOBt in DCM Z_Abu_OH->Activation Pro_OMe L-Proline methyl ester HCl Neutralization Neutralization with NMM in DCM Pro_OMe->Neutralization Coupling Peptide Coupling Neutralization->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Z-L-Abu-Pro-OMe Purification->Dipeptide

Caption: Workflow for the synthesis of the dipeptide intermediate Z-L-Abu-Pro-OMe.

Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor (derived from Z-L-Abu-Pro-OMe) ACE_Inhibitor->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Caption: Simplified Renin-Angiotensin system and the target of ACE inhibitors.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

Welcome to the technical support center for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-L-Abu-OH). This resource is designed for researchers, scientists, and drug development professionals to tr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-L-Abu-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of the amino group of (S)-2-aminobutanoic acid (L-alpha-aminobutyric acid) with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2][3][4][5] The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.[1][5]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters to control include pH, temperature, and the stoichiometry of the reagents. Maintaining an optimal pH is essential to ensure the amino group is sufficiently nucleophilic while minimizing side reactions.[6] Temperature control, typically cooling the reaction mixture, is important to suppress side reactions and potential racemization. Precise control over the amount of benzyl chloroformate is also critical to prevent side reactions and ensure complete conversion.

Q3: What are the potential side reactions in this synthesis?

A3: Potential side reactions include the hydrolysis of benzyl chloroformate, formation of the di-Cbz derivative (though less common for primary amines), and racemization of the chiral center under harsh basic conditions. Careful control of reaction conditions can minimize these unwanted reactions.

Q4: How can I purify the final product?

A4: Purification is typically achieved by crystallization. After the reaction, the product is usually precipitated by acidifying the aqueous solution, followed by filtration. The crude product can then be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain a highly pure crystalline solid.

Troubleshooting Guide

Issue 1: Low Yield of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid
Possible Cause Troubleshooting Steps
Incorrect pH of the reaction mixture. The amino group of the starting material needs to be deprotonated to be sufficiently nucleophilic. If the pH is too low, the reaction will be slow or may not proceed at all. Conversely, a very high pH can promote the hydrolysis of benzyl chloroformate.Solution: Maintain the pH of the reaction mixture between 9 and 10. Use a pH meter to monitor and adjust the pH by adding a base (e.g., 2M NaOH) as needed during the addition of benzyl chloroformate.
Hydrolysis of Benzyl Chloroformate. Benzyl chloroformate is sensitive to water and can hydrolyze, especially at elevated temperatures and high pH, rendering it unavailable for the reaction.Solution: Perform the reaction at a low temperature (0-5 °C) by using an ice bath. Add the benzyl chloroformate slowly and dropwise to the reaction mixture to minimize its concentration at any given time, reducing the likelihood of hydrolysis.
Suboptimal Stoichiometry of Reagents. An insufficient amount of benzyl chloroformate will lead to incomplete conversion. A large excess can lead to side reactions and purification challenges.Solution: Use a slight excess of benzyl chloroformate (typically 1.1 to 1.2 equivalents) to ensure complete reaction of the starting amino acid.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted (S)-2-aminobutanoic acid. This can occur if the reaction is incomplete.Solution: Ensure optimal reaction conditions as described in the low yield troubleshooting section. After acidification, most of the unreacted amino acid will remain in the aqueous phase. Proper washing of the precipitated product with cold water will help remove any residual starting material.
Benzyl alcohol. This is a byproduct of the hydrolysis of benzyl chloroformate.Solution: During the workup, washing the crude product with a non-polar organic solvent like diethyl ether or hexane can help remove residual benzyl alcohol. Recrystallization is also effective in removing this impurity.
Racemization of the product. While less common under controlled conditions, prolonged exposure to strong basic conditions can lead to some degree of racemization.Solution: Maintain the reaction temperature at 0-5 °C and avoid excessively high pH. Complete the reaction in a reasonable timeframe. The enantiomeric purity can be checked by chiral HPLC.

Experimental Protocols

Standard Protocol for Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

This protocol is a general procedure and may require optimization.

  • Dissolution of Starting Material: In a flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutanoic acid (1.0 equivalent) in 1 M sodium hydroxide solution (2.0 equivalents) and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring, slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Optimized High-Yield Protocol

This protocol incorporates optimization strategies for improved yield and purity.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a pH electrode, and a dropping funnel, dissolve (S)-2-aminobutanoic acid (1.0 equivalent) in water. Cool the solution to 0 °C.

  • pH Adjustment and Reagent Addition: While maintaining the temperature at 0-2 °C, adjust the pH of the solution to 9.5 with 2 M NaOH. Add benzyl chloroformate (1.15 equivalents) dropwise via the dropping funnel over a period of 1-2 hours. Simultaneously, add 2 M NaOH solution via a separate dropping funnel to maintain the pH between 9.0 and 9.5.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, wash the mixture with ethyl acetate to remove impurities. Cool the aqueous phase to 0-5 °C and adjust the pH to 2 with 3 M HCl to precipitate the product.

  • Purification: Filter the solid, wash with copious amounts of cold water, and dry under vacuum. For higher purity, recrystallize from a hot ethanol-water mixture.

Data Presentation

The following tables summarize the expected yields under different reaction conditions based on typical results for Cbz-protection of simple aliphatic amino acids.

Table 1: Effect of pH on Yield

pHTemperature (°C)Benzyl Chloroformate (equiv.)Approximate Yield (%)
7-80-51.160-70
9-100-51.185-95
>110-51.175-85 (potential for hydrolysis)

Table 2: Effect of Temperature on Yield

Temperature (°C)pHBenzyl Chloroformate (equiv.)Approximate Yield (%)
0-59-101.185-95
Room Temperature (~25)9-101.170-80
409-101.1<60

Table 3: Effect of Benzyl Chloroformate Stoichiometry on Yield

Benzyl Chloroformate (equiv.)pHTemperature (°C)Approximate Yield (%)
1.09-100-580-85 (potential for incomplete reaction)
1.1 - 1.29-100-585-95
>1.59-100-5>90 (potential for purification issues)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve (S)-2-aminobutanoic acid in aqueous base prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly add Benzyl Chloroformate prep2->react1 react2 Maintain pH and Temperature react1->react2 react3 Stir for 2-4 hours react2->react3 workup1 Wash with organic solvent (e.g., diethyl ether) react3->workup1 workup2 Acidify aqueous layer to pH 2-3 workup1->workup2 workup3 Filter the precipitate workup2->workup3 workup4 Wash with cold water workup3->workup4 workup5 Recrystallize from Ethanol/Water workup4->workup5 end (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid workup5->end Pure Product

Caption: Experimental workflow for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incorrect pH? start->cause1 Yes cause2 Reaction temp. too high? start->cause2 Yes cause3 Reagent stoichiometry off? start->cause3 Yes sol1 Maintain pH 9-10 with NaOH solution cause1->sol1 Check & Adjust sol2 Perform reaction at 0-5 °C using an ice bath cause2->sol2 Check & Adjust sol3 Use 1.1-1.2 eq. of Benzyl Chloroformate cause3->sol3 Check & Adjust end High Yield Product sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting guide for low yield in the synthesis of Cbz-L-Abu-OH.

References

Optimization

Technical Support Center: Purification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the pu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (also known as Z-Abu-OH or N-Cbz-L-2-aminobutyric acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid?

A1: The most common impurities originate from the Schotten-Baumann reaction used for its synthesis. These include:

  • Unreacted starting materials: L-2-aminobutanoic acid and benzyl chloroformate.

  • Dipeptide formation: Formation of Z-Abu-Abu-OH can occur if the reaction pH is not carefully controlled.

  • Byproducts from the protecting group: Benzyl alcohol can be present as a byproduct.

Q2: My purified product appears as an oil instead of a solid. What could be the cause?

A2: Oiling out during recrystallization is a common issue. This can be caused by:

  • High impurity levels: Significant amounts of unreacted starting materials or byproducts can lower the melting point and prevent crystallization.

  • Inappropriate solvent system: The chosen solvent system may not be suitable for inducing crystallization of your compound.

  • Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal growth.

Q3: How can I effectively remove the dipeptide impurity?

A3: The dipeptide Z-Abu-Abu-OH has a different polarity compared to the desired product. It can be removed by:

  • Column chromatography: Silica gel chromatography using a suitable solvent gradient can effectively separate the product from the more polar dipeptide.

  • Recrystallization: Careful selection of a recrystallization solvent system may allow for the selective crystallization of the desired product, leaving the dipeptide in the mother liquor.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: The purity of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid should be assessed using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a water/acetonitrile gradient containing an acidic modifier (e.g., 0.1% TFA) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Observation Potential Cause Suggested Solution
Significant loss of product during recrystallization.The product is too soluble in the chosen recrystallization solvent.- Try a different solvent system where the product has lower solubility at room temperature. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to maximize crystal recovery.
Low recovery from column chromatography.The product is strongly adsorbed to the silica gel.- Increase the polarity of the eluent. - Consider using a different stationary phase.
Product lost during aqueous workup.Incomplete extraction of the product from the aqueous layer.- Ensure the pH of the aqueous layer is acidic (pH 2-3) before extraction to protonate the carboxylic acid. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
Issue 2: Multiple Spots on Thin Layer Chromatography (TLC) After Purification
Observation Potential Cause Suggested Solution
A spot corresponding to the starting amino acid is visible.Incomplete reaction or hydrolysis of the product during workup.- Ensure the reaction goes to completion by monitoring with TLC. - Avoid strongly acidic or basic conditions during workup if possible. - Repurify the product using column chromatography.
A spot with a different Rf value, possibly the dipeptide, is present.Suboptimal pH control during the synthesis.- Optimize the reaction pH to minimize dipeptide formation. - Purify the product using silica gel chromatography.
A faint spot near the solvent front.Residual benzyl chloroformate or benzyl alcohol.- Ensure thorough washing of the organic layer during the workup. - Use a less polar solvent system for chromatography to elute these impurities first.

Data Presentation

The following table summarizes typical data for the purification of Cbz-protected amino acids. Please note that actual yields and purity can vary based on the specific reaction conditions and the purity of the starting materials.

Purification MethodStarting Material PurityTypical Yield (%)Final Purity (%) (by HPLC)Key Considerations
Recrystallization85-95%70-90%>98%Dependent on finding a suitable solvent system.
Column Chromatography70-90%60-85%>99%More effective for removing closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Analysis for Purity Assessment
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Chromatography Chromatography Crude Product->Chromatography HPLC HPLC Recrystallization->HPLC Chromatography->HPLC NMR NMR HPLC->NMR MS MS NMR->MS Pure Product Pure Product MS->Pure Product

Caption: A general workflow for the purification and analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Impure_Product Impure Product (e.g., Oily, Multiple TLC spots) Oily_Product Oily Product? Impure_Product->Oily_Product Poor_Separation Poor Separation? Impure_Product->Poor_Separation Change_Solvent Change Solvent System Oily_Product->Change_Solvent Yes Slow_Cooling Ensure Slow Cooling Oily_Product->Slow_Cooling Yes Oily_Product->Poor_Separation No Pure_Product Pure Crystalline Product Change_Solvent->Pure_Product Slow_Cooling->Pure_Product Optimize_Gradient Optimize Solvent Gradient Poor_Separation->Optimize_Gradient Yes Optimize_Gradient->Pure_Product

Caption: A troubleshooting decision tree for the purification of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Troubleshooting

Technical Support Center: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) Solubility

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) in organic so...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) in organic solvents. The following troubleshooting guides and FAQs are designed to address specific experimental challenges.

Troubleshooting Guide

Q1: I am having difficulty dissolving Z-Abu-OH in my chosen organic solvent at room temperature. What are the initial steps I should take?

A1: If Z-Abu-OH is not readily dissolving, you can try the following sequential steps:

  • Increase Agitation: Ensure the mixture is being vigorously stirred or vortexed.

  • Sonication: Place the sample in a sonicator bath for 5-10 minutes to help break up any solid aggregates.

  • Gentle Warming: Carefully warm the solution in a water bath. It is advisable not to exceed 40°C, as excessive heat can potentially lead to degradation of the compound. Always try this on a small scale first.

Q2: My Z-Abu-OH precipitated out of the solution during my reaction or upon cooling. What can I do?

A2: Precipitation can occur due to changes in temperature, solvent evaporation, or if the solubility limit has been exceeded. To redissolve the compound, you can:

  • Add a small amount of a stronger co-solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Gently warm the solution while agitating.

  • Sonicate the mixture. If precipitation occurs during a reaction, it might also indicate the formation of a less soluble product.

Q3: I am observing low coupling efficiency in my peptide synthesis, and I suspect it is related to the solubility of Z-Abu-OH. How can I confirm and address this?

A3: Poor solubility is a direct cause of low coupling efficiency because the amino acid is not fully available to react.

  • Confirmation: Before adding the amino acid solution to your reaction vessel, visually inspect it to ensure it is a clear solution with no suspended particles.

  • Resolution: Ensure that your Z-Abu-OH is fully dissolved before initiating the coupling reaction. If solubility remains an issue, consider using a more potent coupling reagent or extending the reaction time. Using a solvent system known for good solvation properties, like DMF or N-Methyl-2-pyrrolidone (NMP), can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for dissolving Z-Abu-OH?

Q2: How does the structure of Z-Abu-OH influence its solubility?

A2: The solubility of Z-Abu-OH is influenced by several structural features:

  • N-Terminal Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is relatively nonpolar, which generally increases the solubility of the amino acid in organic solvents compared to its unprotected form.

  • Amino Acid Side Chain: The ethyl side chain of the aminobutanoic acid residue is small and nonpolar (hydrophobic), which can contribute to lower solubility in highly polar solvents like water, but better solubility in less polar organic solvents.

Q3: Can I use a solvent mixture to improve the solubility of Z-Abu-OH?

A3: Yes, using a co-solvent system can be a very effective strategy. If your primary solvent is not fully dissolving the compound, adding a small amount of a stronger, compatible solvent can significantly enhance solubility. For example, if you are using dichloromethane (DCM), adding a small percentage of DMF or DMSO can improve the dissolution of more polar protected amino acids.

Q4: How does temperature affect the solubility of Z-Abu-OH?

A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. Gentle heating can be an effective method to dissolve Z-Abu-OH. However, it is crucial to be cautious as excessive heat can cause degradation. It is recommended to keep the temperature below 40°C and to monitor for any changes in color or purity of the solution.

Solubility Data

The following table summarizes the estimated solubility of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in common organic solvents. This data is based on qualitative descriptions for structurally analogous N-Cbz protected amino acids, such as N-Cbz-L-valine and N-Cbz-L-leucine, and should be used as a general guideline.[1][2][3] Experimental verification is recommended for precise applications.

SolventTypeEstimated Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)ChlorinatedSoluble
ChloroformChlorinatedSoluble
AcetoneKetoneSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Ethyl AcetateEsterSoluble
Tetrahydrofuran (THF)EtherLikely Soluble
AcetonitrileNitrileModerately Soluble
WaterPolar ProticSparingly Soluble
HexaneNon-polarInsoluble
TolueneNon-polarSparingly Soluble

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation solubility of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in a given organic solvent.

Materials:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH)

  • Selected organic solvent(s)

  • Screw-capped vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or UV-Vis spectrophotometer for analysis

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of Z-Abu-OH of known concentrations in the chosen solvent.

    • Develop a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of these standards.

  • Sample Preparation:

    • Add an excess amount of Z-Abu-OH to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved Z-Abu-OH.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of Z-Abu-OH in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_assessment Assessment cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start: Solubility Issue with Z-Abu-OH add_solvent Add Z-Abu-OH to Solvent start->add_solvent agitate Agitate / Vortex add_solvent->agitate sonicate Sonicate Mixture agitate->sonicate If not dissolved warm Gently Warm (< 40°C) sonicate->warm If not dissolved check_sol Is it Dissolved? warm->check_sol add_cosolvent Add Co-solvent (e.g., DMSO, DMF) check_sol->add_cosolvent No proceed Proceed with Experiment check_sol->proceed Yes add_cosolvent->agitate Re-attempt Dissolution change_solvent Change Primary Solvent add_cosolvent->change_solvent If still insoluble change_solvent->add_solvent reassess Re-evaluate Protocol change_solvent->reassess

Caption: Experimental workflow for addressing solubility issues.

logical_relationships cluster_solute Solute Properties (Z-Abu-OH) cluster_solvent Solvent Properties cluster_conditions Experimental Conditions protecting_group N-Cbz Group (Nonpolar) solubility Overall Solubility protecting_group->solubility side_chain Ethyl Side Chain (Hydrophobic) side_chain->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility Influences polarity Polarity (Polar Aprotic, Protic, Nonpolar) polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility Affects temperature Temperature temperature->solubility agitation Agitation / Sonication agitation->solubility Impacts concentration Concentration concentration->solubility

Caption: Factors influencing the solubility of Z-Abu-OH.

References

Optimization

preventing side reactions during the synthesis of Z-L-Abu-OH

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of N-α-Benzyloxycarbonyl-L-2-aminobutyric acid (Z-L-Abu-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Z-L-Abu-OH?

A1: The most common and well-established method for synthesizing Z-L-Abu-OH is through the Schotten-Baumann reaction. This involves the acylation of L-2-aminobutyric acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The base is crucial for neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of Z-L-Abu-OH?

A2: The primary side reactions of concern are:

  • Racemization: Loss of stereochemical integrity at the α-carbon, leading to the formation of the D-enantiomer (Z-D-Abu-OH).

  • Over-reaction (Di-Cbz formation): Although less common for simple amino acids, under strongly basic conditions, the initially formed carbamate can be deprotonated and react with a second molecule of benzyl chloroformate.

  • Hydrolysis of Benzyl Chloroformate: The electrophilic benzyl chloroformate can react with water, leading to the formation of benzyl alcohol and carbon dioxide, thus reducing the yield of the desired product.[1]

Q3: How can I minimize racemization during the synthesis?

A3: To minimize racemization, it is critical to maintain a low reaction temperature, typically between 0-5 °C. Using a milder base, such as sodium bicarbonate, instead of a strong base like sodium hydroxide, can also help preserve the stereochemical integrity of the amino acid. Additionally, avoiding prolonged reaction times is recommended.

Q4: What are the ideal conditions to prevent the hydrolysis of benzyl chloroformate?

A4: To prevent the hydrolysis of benzyl chloroformate, it is important to use anhydrous solvents where possible and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Slow, dropwise addition of the benzyl chloroformate to the reaction mixture also helps to ensure it reacts preferentially with the amino acid rather than water.[1]

Q5: How can I purify the crude Z-L-Abu-OH product?

A5: Purification is typically achieved through a series of extractions followed by recrystallization. After the reaction, the mixture is usually acidified to protonate the carboxylic acid, allowing for its extraction into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Z-L-Abu-OH Hydrolysis of Benzyl Chloroformate: The protecting group reagent is decomposing before it can react with the amino acid.- Ensure the use of anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).- Add the benzyl chloroformate slowly and at a low temperature (0 °C).[1]
Incomplete Reaction: The reaction has not gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider a slight increase in reaction time while maintaining a low temperature.- Ensure efficient stirring, especially in biphasic systems, to maximize contact between reactants.
Protonation of L-2-aminobutyric acid: The starting amine is not sufficiently nucleophilic due to protonation by the HCl byproduct.- Ensure at least two equivalents of base are used to effectively neutralize the generated HCl.[1]
Presence of D-enantiomer (Racemization) High Reaction Temperature: Elevated temperatures can promote racemization.- Strictly maintain the reaction temperature at 0-5 °C throughout the addition of benzyl chloroformate and for the initial reaction period.
Strongly Basic Conditions: The use of a strong base can facilitate the abstraction of the α-proton.- Opt for a milder base such as sodium bicarbonate instead of sodium hydroxide.
Formation of Benzyl Alcohol Impurity Hydrolysis of Benzyl Chloroformate: As mentioned above, this is a common side reaction.- Follow the recommendations for preventing hydrolysis of the reagent.
Impurity in the Benzyl Chloroformate Reagent: The starting reagent may have degraded over time.- Use fresh or properly stored benzyl chloroformate. Older, yellowed reagent is a sign of decomposition.
Difficulty in Product Isolation/Purification Poor Solubility of Starting Material: L-2-aminobutyric acid may not be fully dissolved, leading to a heterogeneous reaction mixture.- Ensure the amino acid is completely dissolved in the aqueous base to form the corresponding salt before the addition of benzyl chloroformate. A co-solvent like THF can sometimes be beneficial.[1]
Emulsion Formation During Workup: Difficulty in separating the aqueous and organic layers during extraction.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Quantitative Data

The following table presents representative data on the yield and purity of Z-L-Abu-OH under different reaction conditions, based on typical outcomes for Schotten-Baumann reactions of amino acids.

Entry Base Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Purity (% ee)
1Sodium Hydroxide2548595.0
2Sodium Hydroxide0-549098.5
3Sodium Bicarbonate2568297.0
4Sodium Bicarbonate0-5688>99.0

Note: Data is illustrative and actual results may vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of Z-L-Abu-OH under Optimized Conditions
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-2-aminobutyric acid (1 equivalent) in a 1 M solution of sodium bicarbonate (2.2 equivalents) in water. Cool the flask to 0 °C in an ice-water bath.

  • Reaction: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature remains between 0-5 °C.

  • Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes/acetic acid).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Z-L-Abu-OH.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Z-L-Abu-OH as a white solid.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
  • Sample Preparation: Prepare a solution of the synthesized Z-L-Abu-OH in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System: Use a chiral stationary phase column (e.g., a polysaccharide-based column).

  • Mobile Phase: A typical mobile phase could be a mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm). The separation of the L- and D-enantiomers will allow for the determination of the enantiomeric excess (% ee).

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification L-2-Aminobutyric_Acid L-2-Aminobutyric Acid Reaction_Mixture Reaction Mixture (0-5 °C) L-2-Aminobutyric_Acid->Reaction_Mixture Base_Solution Aqueous Base (e.g., NaHCO3) Base_Solution->Reaction_Mixture Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Reaction_Mixture Acidification Acidification (pH ~2) Reaction_Mixture->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Recrystallization Recrystallization (EtOAc/Hexanes) Extraction->Recrystallization Pure_Product Pure Z-L-Abu-OH Recrystallization->Pure_Product Troubleshooting_Logic Low_Yield Low Yield? Hydrolysis Check for Reagent Hydrolysis Low_Yield->Hydrolysis Yes Incomplete_Reaction Check for Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Racemization Racemization? Temperature_Control Check Temperature Control Racemization->Temperature_Control Yes Base_Choice Consider Milder Base Racemization->Base_Choice Yes

References

Troubleshooting

optimization of reaction conditions for Cbz-L-Abu-OH coupling

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the coupling of N-α-Carbobenzyloxy-L-α-aminobutyric aci...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the coupling of N-α-Carbobenzyloxy-L-α-aminobutyric acid (Cbz-L-Abu-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for Cbz-L-Abu-OH?

A1: A variety of coupling reagents can be used for Cbz-L-Abu-OH, with the choice often depending on the scale of the reaction, the nature of the amine component, and the desired balance between reaction speed and minimization of side reactions. Commonly used reagents fall into three main categories:

  • Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective but can lead to the formation of difficult-to-remove urea byproducts and may require an additive to suppress racemization.[1][2]

  • Aminium/Uronium Salts: like HATU, HBTU, and TBTU, are highly efficient and fast-acting coupling reagents.[1][3] HATU is often preferred for its ability to reduce epimerization.[1][4]

  • Phosphonium Salts: such as BOP and PyBOP, are also very effective and are known for minimizing racemization.[2][5] PyBOP is a non-toxic alternative to BOP.[5]

Q2: How can I minimize racemization during the coupling of Cbz-L-Abu-OH?

A2: Racemization is a critical concern in peptide coupling. To minimize it when using Cbz-L-Abu-OH:

  • Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) is highly recommended, especially when using carbodiimide coupling reagents.[1][6] These additives form active esters that are less prone to racemization.[6]

  • Choose the Right Reagent: Phosphonium-based reagents like PyBOP or aminium reagents like HATU are generally associated with lower levels of racemization compared to carbodiimides alone.[4][6]

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help reduce the rate of racemization.[6]

  • Select an Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like Diisopropylethylamine (DIPEA).[6]

Q3: What are the best solvents for Cbz-L-Abu-OH coupling reactions?

A3: The choice of solvent is crucial for ensuring all reactants are fully dissolved. Common solvents for peptide coupling reactions include:

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent choice for most peptide couplings due to its ability to dissolve most starting materials.

  • Dichloromethane (DCM): A less polar solvent that is also widely used, particularly in solid-phase peptide synthesis.[3]

  • Acetonitrile (MeCN): Can be a suitable solvent, sometimes used in combination with others.

A mixture of solvents may be necessary to achieve optimal solubility and reaction performance.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete activation of Cbz-L-Abu-OH. 2. Poor solubility of reactants. 3. Steric hindrance from the amine component. 4. Aggregation of the peptide chain (in solid-phase synthesis).[7]1. Increase the equivalents of the coupling reagent and/or extend the pre-activation time.[8] 2. Try a different solvent or a solvent mixture (e.g., DMF/DCM). Consider gentle heating if the reactants are stable. 3. Use a more powerful coupling reagent like HATU or PyAOP.[1][9] Consider a longer reaction time or elevated temperature.[6] 4. Switch to a solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[7]
Presence of Side Products (e.g., Epimerization) 1. Racemization of the Cbz-L-Abu-OH during activation. 2. Over-activation of the carboxylic acid.[6] 3. Use of a strong base.[6]1. Add HOBt or HOAt to the reaction mixture.[6] Use a less racemization-prone coupling reagent like HATU or PyBOP.[4][6] Lower the reaction temperature.[6] 2. Reduce the pre-activation time before adding the amine component.[6] 3. Switch to a weaker base such as N-methylmorpholine (NMM) or collidine.[6]
Difficulty in Removing Byproducts 1. Use of DCC results in insoluble dicyclohexylurea (DCU).[1][2] 2. Excess coupling reagent or base remaining in the product.1. If using a carbodiimide, switch to DIC, which forms a more soluble urea byproduct, or use a water-soluble carbodiimide like EDC if an aqueous workup is feasible.[1] 2. Optimize the stoichiometry of your reagents. Perform an appropriate aqueous workup or use column chromatography for purification.
Guanidinylation of the N-terminus (with uronium/aminium reagents) Excess uronium/aminium salt (e.g., HBTU, HATU) reacting with the free amine of the coupling partner.[7][10]Pre-activate the Cbz-L-Abu-OH with the coupling reagent before adding the amine component.[7] Avoid using a large excess of the coupling reagent.[2]

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using HATU
  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-L-Abu-OH (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Add Amine: Add the amine component (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Solution-Phase Coupling using DIC/HOBt
  • Dissolve Reactants: In a round-bottom flask, dissolve Cbz-L-Abu-OH (1.0 eq.), the amine component (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DMF or DCM.

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Add DIC (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Filter off the diisopropylurea byproduct. If DCM was used as the solvent, it can be removed under reduced pressure. If DMF was used, perform an aqueous workup as described in Protocol 1. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Cbz-L-Abu-OH

Coupling ReagentAdditiveBaseTypical SolventRelative Reaction TimeKey Considerations
DIC HOBt/HOAtDIPEA/NMMDMF, DCM4-12 hCost-effective; byproduct is soluble.[1]
HATU None neededDIPEA/NMMDMF1-4 hFast and efficient; low racemization.[1][4]
HBTU HOBt (optional)DIPEA/NMMDMF1-4 hSimilar to HATU but may have slightly higher racemization.[1]
PyBOP None neededDIPEA/NMMDMF, DCM2-6 hLow racemization; non-toxic byproducts.[5]

Visualizations

experimental_workflow cluster_start Preparation cluster_coupling Coupling Reaction cluster_end Workup & Purification Reactants Cbz-L-Abu-OH Amine Component Activation Add Coupling Reagent (e.g., HATU, DIC/HOBt) + Base in Solvent Reactants->Activation 1. Coupling Combine Activated Acid and Amine Activation->Coupling 2. Workup Aqueous Wash Coupling->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Pure Coupled Product Purification->Product 5.

Caption: General workflow for the coupling of Cbz-L-Abu-OH.

troubleshooting_workflow start Low Yield? check_solubility Check Solubility of Reactants start->check_solubility Yes racemization Epimerization/ Side Products? start->racemization No, but... change_solvent Change Solvent/ Use Co-solvent check_solubility->change_solvent Poor increase_reagent Increase Equivalents of Coupling Reagent check_solubility->increase_reagent Good success Successful Coupling change_solvent->success stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) increase_reagent->stronger_reagent increase_time_temp Increase Reaction Time/Temperature stronger_reagent->increase_time_temp increase_time_temp->success add_additive Add HOBt/HOAt racemization->add_additive Yes lower_temp Lower Reaction Temperature add_additive->lower_temp weaker_base Use Weaker Base (e.g., NMM) lower_temp->weaker_base weaker_base->success

Caption: Troubleshooting decision tree for Cbz-L-Abu-OH coupling.

References

Optimization

Technical Support Center: Stability of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, commonly known as Cbz-L-α-aminobutyric acid, under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the Cbz protecting group on (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid under acidic conditions?

A1: The benzyloxycarbonyl (Cbz or Z) protecting group is known for its robustness and is generally stable under mildly acidic conditions.[1][2] This stability allows for the selective removal of other acid-labile protecting groups, such as the Boc group, while the Cbz group remains intact.[2][3] However, the Cbz group is susceptible to cleavage under strong or harsh acidic conditions.[4][5] Therefore, while it offers good stability for many synthetic steps, its integrity can be compromised by reagents typically used for deprotection.

Q2: Under what specific acidic conditions will the Cbz group be cleaved?

A2: Cleavage of the Cbz group is intentionally performed using strong acidic conditions. This is a standard deprotection method, particularly when the molecule contains functional groups sensitive to reduction by catalytic hydrogenolysis (e.g., alkenes, alkynes).[5] Common reagents and conditions for acidic Cbz deprotection include:

  • Hydrogen Bromide in Acetic Acid (HBr/HOAc): A widely used and effective system for Cbz removal.[5][6]

  • Trifluoroacetic Acid (TFA): A strong acid that can cleave Cbz groups, though it may also affect other acid-sensitive moieties.[5]

  • Lewis Acids: Reagents like Aluminum Chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can mildly and selectively remove the Cbz group, even in the presence of other sensitive groups.[6][7]

  • Hydrogen Chloride (HCl): Concentrated HCl or HCl in an organic solvent like dioxane can also be used for deprotection.[8][9]

Q3: I am observing incomplete Cbz deprotection when using acidic reagents. What are the potential causes and solutions?

A3: Incomplete deprotection is a common issue that can often be resolved by systematically evaluating the reaction parameters. Key factors include the strength of the acid, temperature, and reaction time. If the reaction is sluggish, consider increasing the concentration of the acid, raising the reaction temperature, or extending the reaction duration. The choice of solvent can also play a critical role in the reaction's success.

Below is a logical workflow to troubleshoot incomplete acidic Cbz deprotection.

G start Incomplete Deprotection Observed check_acid Is the acid strong enough? (e.g., HBr/AcOH, TFA) start->check_acid increase_acid Increase acid concentration or switch to a stronger acid system. check_acid->increase_acid No check_temp Is the reaction temperature optimal? check_acid->check_temp Yes increase_acid->check_temp increase_temp Increase temperature. (Monitor for side reactions) check_temp->increase_temp No check_time Has enough time elapsed? check_temp->check_time Yes increase_temp->check_time increase_time Extend reaction time. (Monitor by TLC or LC-MS) check_time->increase_time No check_solvent Is the solvent appropriate? check_time->check_solvent Yes increase_time->check_solvent change_solvent Consider alternative solvents (e.g., dioxane, HFIP). check_solvent->change_solvent No success Deprotection Complete check_solvent->success Yes change_solvent->success G cluster_0 Acid-Catalyzed Cbz Cleavage Mechanism Cbz-Amine R-NH-C(=O)O-Bn Protonation + H⁺ Cbz-Amine->Protonation Protonated_Intermediate R-NH-C(=O)H⁺-O-Bn Protonation->Protonated_Intermediate Cleavage Protonated_Intermediate->Cleavage Carbamic_Acid R-NH-COOH Cleavage->Carbamic_Acid Benzyl_Cation + Bn⁺ Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH₂ + CO₂ Decarboxylation->Free_Amine

References

Troubleshooting

troubleshooting epimerization during peptide synthesis with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Topic: Troubleshooting Epimerization with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid (Z-Abu) This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Epimerization with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid (Z-Abu)

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate epimerization when using Z-(S)-Abu in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a concern when using Z-(S)-Abu?

Epimerization is a chemical process where one stereocenter of a molecule inverts, converting a molecule into its epimer.[1] In peptide synthesis, the intended (S)-enantiomer of an amino acid, such as Z-(S)-Abu, can be partially converted to its (R)-enantiomer at the alpha-carbon (Cα).[2] This results in a diastereomeric impurity in the final peptide.[2]

This side reaction is a significant concern because:

  • Altered Biological Activity: The three-dimensional structure of a peptide is critical to its function. The presence of a D-amino acid can drastically alter the peptide's conformation, potentially reducing or eliminating its therapeutic efficacy.[3][4]

  • Purification Challenges: The resulting diastereomers often have very similar physical and chemical properties, making them extremely difficult to separate using standard purification techniques like reverse-phase HPLC.[1][3][4]

Q2: What is the primary chemical mechanism leading to epimerization during peptide synthesis?

Epimerization of an N-protected amino acid during coupling primarily occurs through two mechanisms, with the first being the most predominant.[1]

  • Oxazolone Formation: The most common pathway involves the activation of the carboxyl group of Z-(S)-Abu.[1] The activated intermediate can cyclize to form a transient 5(4H)-oxazolone.[2][5] The proton at the alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base present in the reaction mixture.[1][2] This leads to an achiral enolate intermediate, which upon reprotonation can yield both the original (S)- and the undesired (R)-enantiomer.[2] Urethane-based protecting groups like benzyloxycarbonyl (Z or Cbz) are designed to suppress this pathway, but it can still occur under harsh conditions.[6]

  • Direct Enolization (Direct α-Abstraction): A base can directly abstract the acidic alpha-proton from the activated amino acid without forming an oxazolone ring.[1][2] This also forms an achiral enolate, leading to a loss of stereochemical integrity.[2]

EpimerizationMechanism cluster_S_path cluster_R_path Z_S_Abu Z-(S)-Abu Activated_S Activated Z-(S)-Abu Z_S_Abu->Activated_S  Coupling  Reagent Peptide Desired (S)-Peptide Activated_S->Peptide + Amino Acid / Peptide Oxazolone Oxazolone Intermediate Activated_S->Oxazolone - H₂O Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Peptide_R Diastereomeric (R)-Peptide Enolate->Peptide_R + Amino Acid / Peptide

Caption: Mechanism of epimerization via oxazolone formation.

Q3: Which factors during the coupling step increase the risk of epimerization?

Several factors can promote epimerization. Careful control of these variables is essential to maintain the chiral integrity of Z-(S)-Abu.

  • Coupling Reagents: Highly efficient uronium/aminium-based reagents (e.g., HBTU, HATU) can increase the rate of epimerization compared to carbodiimide-based reagents (e.g., DIC, DCC).[2][7]

  • Base: The type and strength of the base used are critical. Stronger, less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are more likely to abstract the alpha-proton, leading to higher rates of epimerization.[8]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including epimerization.[2][9] Microwave-assisted synthesis, if not temperature-controlled, can significantly increase this risk.[2]

  • Pre-activation Time: Allowing the activated Z-(S)-Abu to sit for an extended period before adding the amine component increases the opportunity for oxazolone formation and subsequent epimerization.[2]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can increase the rate of epimerization compared to less polar solvents.[9]

Q4: How can I detect and quantify the level of the Z-(R)-Abu diastereomer in my peptide?

The most common method is to hydrolyze the final peptide back to its constituent amino acids and then analyze the enantiomeric ratio of Abu using a chiral analytical technique.

  • Acid Hydrolysis: The peptide is completely hydrolyzed into individual amino acids, typically using 6N HCl. To account for any epimerization that might occur during the hydrolysis step itself, deuterated acid (e.g., 6N DCl in D₂O) can be used.[10]

  • Chiral Analysis: The resulting amino acid mixture is analyzed to separate and quantify the (S)- and (R)-enantiomers. High-Performance Liquid Chromatography (HPLC) is the preferred method.[11] This can be done directly on a Chiral Stationary Phase (CSP) column or indirectly by derivatizing the amino acids with a chiral reagent (e.g., Marfey's reagent) and separating the resulting diastereomers on a standard C18 column.[11][12]

Troubleshooting Guide

Problem: HPLC or LC-MS analysis of the crude peptide shows a significant diastereomeric impurity, suggesting epimerization of the Z-(S)-Abu residue has occurred.

TroubleshootingWorkflow start High Diastereomeric Impurity Detected q1 Review Coupling Reagent and Additives start->q1 q2 Review Base Used q1->q2 No / Already Optimized a1_bad Using HBTU/HATU? q1->a1_bad Yes q3 Review Reaction Conditions q2->q3 No / Already Optimized a2_bad Using DIPEA/NMM? q2->a2_bad Yes a3_bad High Temp? Long Pre-activation? q3->a3_bad Yes end_node Epimerization Minimized q3->end_node No / All Conditions Optimized a1_good Action: Switch to DIC/Oxyma or DIC/HOBt a1_bad->a1_good a1_good->end_node a2_good Action: Switch to a hindered base like 2,4,6-Collidine a2_bad->a2_good a2_good->end_node a3_good Action: Couple at 0°C or RT. Use in-situ activation. a3_bad->a3_good a3_good->end_node

Caption: Troubleshooting workflow for addressing epimerization.

Summary of Corrective Actions & Reagent Impact

The table below summarizes the relative risk of epimerization associated with common reagents and conditions. For minimizing epimerization of Z-(S)-Abu, select options from the "Low Risk" column.

FactorHigh Epimerization RiskLow Epimerization RiskRationale
Coupling Reagent Uronium/Aminium salts (HBTU, HATU, HCTU)Carbodiimides (DIC, DCC) + AdditivesCarbodiimide/additive combinations form active esters that are reactive enough for coupling but less prone to forming the oxazolone intermediate.[2][6]
Additive NoneOxymaPure, HOBt, 6-Cl-HOBtAdditives form reactive esters that suppress the formation of the highly reactive intermediates that lead to oxazolone formation.[5][8] Copper (II) chloride has also been used with HOBt to suppress racemization.[5]
Base DIPEA, NMM, TEA2,4,6-Collidine (TMP)The steric bulk of collidine reduces its ability to abstract the alpha-proton from the activated amino acid, which is the key step in epimerization.[2][8]
Activation Prolonged pre-activationIn situ activationAllowing the amino acid to exist in an activated state for an extended period increases the opportunity for epimerization. In situ protocols, where the coupling reagent is added to the mixture of all components, minimize this time.[2]
Temperature Elevated (e.g., >40°C, uncontrolled microwave)0°C to Room TemperatureHigher temperatures provide the energy needed to overcome the activation barrier for epimerization, increasing its rate.[2][9]

Key Experimental Protocols

Protocol 1: Peptide Acid Hydrolysis

This protocol is for preparing a peptide sample for chiral amino acid analysis.

Materials:

  • Peptide sample (lyophilized, 1-2 mg)

  • 6N HCl in H₂O (or 6N DCl in D₂O for checking hydrolysis-induced epimerization)

  • Hydrolysis tube with a vacuum-sealable valve

  • Heating block or oven set to 110°C

  • Vacuum pump

  • Lyophilizer or centrifugal evaporator

Methodology:

  • Place 1-2 mg of the lyophilized peptide into a clean hydrolysis tube.

  • Add 0.5 - 1.0 mL of 6N HCl.

  • Freeze the sample in liquid nitrogen until solid.

  • Evacuate the tube using a vacuum pump and seal the valve.

  • Allow the sample to thaw at room temperature. Repeat the freeze-pump-thaw cycle two more times to remove all dissolved oxygen.

  • After the final cycle, seal the tube under vacuum.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours.

  • After 24 hours, remove the tube and allow it to cool to room temperature.

  • Open the tube carefully and remove the acid under a stream of nitrogen or by using a centrifugal evaporator.

  • Add 1 mL of ultrapure water and evaporate again to remove residual HCl. Repeat this step once more.

  • The dried hydrolysate is now ready for analysis. Reconstitute in the HPLC mobile phase.

Protocol 2: Chiral HPLC Analysis of Underivatized Amino Acids

This protocol describes a direct method for separating (S)-Abu and (R)-Abu without derivatization.

Instrumentation & Materials:

  • HPLC system with UV or MS detector

  • Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC T or similar teicoplanin-based column)[12]

  • Reconstituted peptide hydrolysate from Protocol 1

  • (S)-Abu and (R)-Abu standards

  • HPLC-grade methanol, ethanol, acetic acid, and water

Methodology:

  • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A common mobile phase for separating underivatized amino acids is a mixture of an alcohol (methanol or ethanol), water, and a small amount of acid (acetic acid or formic acid). A starting point could be 80:20 (v/v) Methanol:Water with 0.1% Acetic Acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a standard solution containing both (S)-Abu and (R)-Abu to determine their respective retention times. On teicoplanin-based CSPs, the D-enantiomer (R-form) is typically retained longer than the L-enantiomer (S-form).[12] c. Inject the reconstituted peptide hydrolysate. d. Identify the peaks for (S)-Abu and (R)-Abu in the sample chromatogram by comparing retention times with the standards.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the percentage of the (R)-epimer using the formula: % (R)-Abu = [Area(R) / (Area(S) + Area(R))] * 100

References

Optimization

common impurities in commercial (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial (S)-2-(((Benz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid?

A1: Common impurities typically arise from the synthesis process, which most often involves the Schotten-Baumann reaction between (S)-2-aminobutanoic acid and benzyl chloroformate. These impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: (S)-2-aminobutanoic acid and benzyl alcohol (a degradation product of benzyl chloroformate).

    • Reagent-Related Byproducts: Benzyl chloride, dibenzyl ether, and residual inorganic salts (e.g., sodium chloride, sodium carbonate) from the reaction workup.

  • Product-Related Impurities:

    • (R)-Enantiomer: The opposite enantiomer, (R)-2-(((benzyloxy)carbonyl)amino)butanoic acid, can be formed due to racemization under basic conditions during synthesis.[1]

    • Dipeptide Impurity: Formation of Z-(S)-2-aminobutanoyl-(S)-2-aminobutanoic acid can occur if the activated amino acid reacts with another molecule of the starting amino acid.

  • Degradation Products:

    • Benzyl Alcohol and Toluene: Can form from the degradation of the benzyloxycarbonyl (Cbz) protecting group.

    • N-Benzyl-protected Tertiary Amines: May arise as a side reaction during certain deprotection conditions if the Cbz group is cleaved in the presence of a hydrogen source.[1]

Q2: What is a typical purity level for commercial (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid?

A2: Commercial grades of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid are generally available in high purity, often exceeding 98%. However, the specific impurity profile can vary between suppliers and batches. For applications requiring very high purity, such as peptide synthesis, it is crucial to analyze the material for the aforementioned impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments due to impurities in (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

Issue 1: Inconsistent or lower than expected yields in peptide coupling reactions.

  • Possible Cause: The presence of unreacted (S)-2-aminobutanoic acid or benzyl alcohol can interfere with the coupling reaction by competing for the coupling reagents.

  • Troubleshooting Steps:

    • Quantify the Purity: Use HPLC or qNMR to determine the exact percentage of the desired product.

    • Purify the Starting Material: If significant impurities are detected, purify the Z-Abu-OH via recrystallization.

Issue 2: Observation of diastereomeric impurities in the final peptide product.

  • Possible Cause: The starting Z-Abu-OH may be contaminated with its (R)-enantiomer. Racemization can occur during the synthesis of Z-Abu-OH if the pH is too high.[1]

  • Troubleshooting Steps:

    • Chiral HPLC Analysis: Analyze the starting material using a chiral HPLC method to determine the enantiomeric excess (%ee).

    • Source High-Purity Material: If the enantiomeric purity is insufficient, obtain a new batch of starting material with a higher %ee.

Issue 3: Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis of the final product.

  • Possible Cause: Dipeptide impurities or byproducts from the Cbz-protecting group in the starting material can be carried through the synthesis.

  • Troubleshooting Steps:

    • Thorough Analysis of Starting Material: Use LC-MS to identify the mass of the unknown peaks and compare them to the potential impurities listed in the table below.

    • Purification: Employ purification techniques such as flash chromatography or preparative HPLC to remove the impurities from the starting material or the final product.

Impurity Profile and Data

The following table summarizes the common impurities, their potential origin, and typical analytical methods for their detection.

Impurity NameStructureTypical Concentration RangeAnalytical Method
(S)-2-Aminobutanoic acidCH₃CH₂CH(NH₂)COOH< 0.5%HPLC, NMR
Benzyl AlcoholC₆H₅CH₂OH< 0.5%GC, HPLC, NMR
(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid(Enantiomer of product)< 1.0%Chiral HPLC
Z-(S)-2-aminobutanoyl-(S)-2-aminobutanoic acid(Dipeptide)< 0.5%HPLC, LC-MS
Benzyl ChlorideC₆H₅CH₂Cl< 0.1%GC-MS
Inorganic Salts (e.g., NaCl)NaClVariableConductivity, IC

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Analysis

This protocol outlines a general reverse-phase HPLC method for the analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid and its common non-chiral impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the (S) and (R) enantiomers.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need to be optimized for the specific chiral column.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Protocol 3: Recrystallization for Purification

This procedure can be used to increase the purity of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

  • Dissolution: Dissolve the crude Z-Abu-OH in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis Workflow cluster_purification Purification Workflow start Commercial Z-Abu-OH Sample hplc Purity & Impurity Analysis (HPLC) start->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) start->chiral_hplc nmr Structural Confirmation & Quantification (NMR) start->nmr pass Purity Meets Specification hplc->pass fail Purification Required hplc->fail Impurity > Limit chiral_hplc->pass chiral_hplc->fail Impurity > Limit nmr->pass nmr->fail Impurity > Limit recrystallization Recrystallization fail->recrystallization analysis_after Re-analyze Purity recrystallization->analysis_after final_product Purified Z-Abu-OH analysis_after->final_product

Figure 1. A logical workflow for the analysis and purification of commercial (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

troubleshooting_logic cluster_investigation Troubleshooting Path cluster_solution Potential Solutions issue Experimental Issue Observed (e.g., low yield, extra peaks) check_purity Analyze Z-Abu-OH Purity (HPLC, NMR) issue->check_purity check_enantiomeric Check Enantiomeric Excess (Chiral HPLC) issue->check_enantiomeric check_byproducts Identify Byproducts (LC-MS) issue->check_byproducts purify Purify Z-Abu-OH (Recrystallization) check_purity->purify new_source Source Higher Purity Material check_enantiomeric->new_source adjust_synthesis Adjust Downstream Synthesis/Purification check_byproducts->adjust_synthesis

Figure 2. A troubleshooting decision tree for addressing issues arising from impurities in (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

References

Troubleshooting

Technical Support Center: Large-Scale Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of (S)-2-(((Benzyloxy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-α-aminobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid?

A1: The most prevalent and industrially scalable method for the N-protection of L-α-aminobutyric acid with a benzyloxycarbonyl (Cbz or Z) group is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of the amino acid with benzyl chloroformate under basic, typically biphasic (aqueous-organic), conditions.[1][3] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][4]

Q2: What are the critical process parameters to control during the Schotten-Baumann reaction for this synthesis?

A2: For a successful and scalable synthesis, the following parameters are critical:

  • Temperature: The reaction is typically conducted at low temperatures (e.g., 0-5 °C) to minimize side reactions, particularly racemization.[5]

  • pH: Maintaining a basic pH (typically above 9) is crucial to ensure the amine is deprotonated and nucleophilic, while also neutralizing the HCl formed.[2][5] However, excessively high pH can increase the risk of racemization and hydrolysis of the benzyl chloroformate.[5]

  • Reagent Addition: Slow, dropwise addition of benzyl chloroformate is recommended to maintain a low instantaneous concentration, which helps to control the reaction rate and minimize side reactions.[5]

  • Stoichiometry: Precise control of the stoichiometry of benzyl chloroformate is important. A slight excess is generally used to ensure complete conversion of the amino acid.

Q3: What are the common impurities or side products encountered in this synthesis?

A3: Potential impurities include:

  • (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid: The D-enantiomer can form due to racemization of the starting material or product under basic conditions.[5]

  • Unreacted L-α-aminobutyric acid: Incomplete reaction will leave the starting material in the product mixture.

  • Benzyl alcohol: This can be formed from the hydrolysis of benzyl chloroformate.

  • Dipeptides: If the pH of the reaction mixture drops too low, the chloroformate can react with the carboxylate of another amino acid molecule, leading to the formation of dipeptides.[2]

Q4: How can the reaction progress and product purity be monitored?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction progress and quantifying the purity of the final product.[5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of the reaction's completion.[5]

Q5: What are the recommended methods for purification and isolation of the final product on a large scale?

A5: Following the reaction, a typical workup involves:

  • Phase Separation: The organic and aqueous layers are separated.

  • Extraction: The aqueous layer is often extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.[6]

  • Washing: The combined organic layers are washed with water and brine to remove water-soluble impurities.[5]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure.[6]

  • Crystallization/Recrystallization: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.[5] For large-scale production, crystallization is a preferred method.[7][8]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cbz-L-α-aminobutyric acid 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Suboptimal pH.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Add benzyl chloroformate slowly to the cooled reaction mixture. Ensure the pH is maintained in the optimal range. 3. Carefully monitor and adjust the pH throughout the reaction, keeping it above 9.[2]
Presence of the (R)-enantiomer (Racemization) 1. High reaction temperature. 2. Prolonged exposure to strong basic conditions.1. Maintain a low reaction temperature (0-5 °C).[5] 2. Minimize the reaction time and avoid using an excessively high concentration of base.[5]
Formation of Dipeptide Impurities The pH of the reaction mixture dropped, leading to activation of the carboxylic acid group.Ensure the pH is consistently maintained above 9 throughout the addition of benzyl chloroformate.[2]
Difficulties in Product Crystallization 1. Presence of oily impurities. 2. Incorrect solvent system.1. Ensure the workup procedure effectively removes unreacted reagents and byproducts. An additional wash of the organic layer with a dilute acid solution may help remove any remaining unreacted amine. 2. Perform solvent screening to find an optimal solvent or solvent mixture for crystallization. Common systems include ethyl acetate/hexanes or dichloromethane/hexanes.

Experimental Protocols

Detailed Methodology for Schotten-Baumann Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

  • Dissolution: Dissolve L-α-aminobutyric acid (1.0 equivalent) in a 1 M aqueous solution of a suitable base like sodium carbonate (2.5 equivalents) or sodium hydroxide. Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.[6]

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 1-2 hours.[6] Ensure the temperature is maintained below 5 °C throughout the addition.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.[5]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate.[6]

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[6]

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).[6]

    • Combine the organic extracts and wash with water and then with brine.[5]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the enantiomeric purity using chiral HPLC.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis dissolution Dissolve L-α-aminobutyric acid in aqueous base at 0-5 °C addition Dropwise addition of Benzyl Chloroformate dissolution->addition reaction Stir at room temperature for 2-4 hours addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring wash1 Wash with Diethyl Ether monitoring->wash1 acidification Acidify to pH 2 wash1->acidification extraction Extract with Ethyl Acetate acidification->extraction wash2 Wash with Water and Brine extraction->wash2 drying Dry and Concentrate wash2->drying crystallization Recrystallize drying->crystallization analysis Analyze (NMR, MS, HPLC) crystallization->analysis

Caption: Experimental workflow for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes hydrolysis Cbz-Cl Hydrolysis low_yield->hydrolysis Yes bad_ph Suboptimal pH low_yield->bad_ph Yes solution_yield Solutions: - Monitor reaction to completion - Slow Cbz-Cl addition - Maintain pH > 9 incomplete_reaction->solution_yield hydrolysis->solution_yield bad_ph->solution_yield racemization Racemization purity_issue->racemization Yes dipeptide Dipeptide Formation purity_issue->dipeptide Yes solution_racemization Solutions: - Low temperature (0-5 °C) - Minimize reaction time racemization->solution_racemization solution_dipeptide Solution: - Maintain pH > 9 dipeptide->solution_dipeptide

Caption: Troubleshooting logic for the synthesis of Cbz-L-α-aminobutyric acid.

References

Optimization

handling and storage recommendations for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid to prevent degradation

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (also k...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (also known as Z-L-Abu-OH) to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid?

A1: To ensure the long-term stability of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 2-8°C for optimal preservation.[3] It is also advisable to protect the compound from light.[4]

Q2: What are the primary signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color from its typical white or off-white appearance or a change in its physical form from a powder.[1][3] In experimental settings, degradation may manifest as poor solubility, unexpected reaction byproducts, or inconsistent analytical results (e.g., additional peaks in HPLC analysis).

Q3: What substances are incompatible with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid?

A3: This compound is incompatible with strong oxidizing agents.[1][2] Contact with such agents should be strictly avoided to prevent chemical reactions that would degrade the product.

Q4: What are the recommended handling procedures for this compound?

A4: Standard laboratory safety practices should be followed. This includes using the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[1][2] It is also important to minimize dust generation during handling.[1] After handling, it is crucial to wash hands thoroughly.[2]

Q5: What should I do if I suspect my stock of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid has degraded?

A5: If you suspect degradation, it is recommended to first visually inspect the compound for any changes. If possible, you should re-analyze the material using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess its purity.[3] If degradation is confirmed, the stock should be discarded according to your institution's hazardous waste disposal procedures.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter when using (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in your experiments.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Degradation of the starting material due to improper storage or handling.1. Review your storage and handling procedures against the recommendations. 2. Test the purity of your (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid stock using an appropriate analytical method (e.g., HPLC, NMR). 3. If purity is compromised, use a fresh, unopened vial of the compound for your experiment.
Compound has changed color (e.g., yellowing) Potential degradation due to exposure to air, light, or contaminants.1. Do not use the discolored compound in your experiments. 2. Dispose of the compromised stock according to safety guidelines. 3. Ensure future stocks are stored in a dark, cool, and dry place in a tightly sealed container.[3][4]
Difficulty dissolving the compound in a solvent where it is reported to be soluble The compound may have degraded into less soluble impurities.1. Verify the recommended solvent for your specific application. 2. Attempt to dissolve a small amount of a fresh stock to see if the issue persists. 3. If the fresh stock dissolves properly, your original stock has likely degraded.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general protocol for assessing the purity of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is provided below.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for reverse-phase HPLC of N-protected amino acids is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid sample to be tested at the same concentration as the standard solution.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a known volume (e.g., 10 µL) of the standard solution and record the chromatogram.

    • Inject the same volume of the sample solution and record the chromatogram under the identical conditions.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard. The purity can be estimated by the area percentage of the main peak corresponding to (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid. The presence of significant additional peaks may indicate impurities or degradation products.

Visual Guides

The following diagrams illustrate key decision-making processes for handling and troubleshooting issues with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.

storage_workflow start Receive new vial of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid check_seal Is the container seal intact? start->check_seal store Store in a cool, dry, dark place (e.g., 2-8°C) in a tightly sealed container. check_seal->store Yes quarantine Quarantine and contact supplier. Do not use. check_seal->quarantine No

Caption: Initial handling workflow for a new container.

troubleshooting_workflow start Unexpected Experimental Result check_compound Check (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid stock start->check_compound visual_inspection Visually inspect for color change or clumping. check_compound->visual_inspection purity_analysis Perform purity analysis (e.g., HPLC). visual_inspection->purity_analysis No visible change discard Discard compromised stock and re-evaluate storage conditions. visual_inspection->discard Visible change is_pure Is the compound pure? purity_analysis->is_pure proceed Proceed with experiment using fresh stock. is_pure->proceed Yes is_pure->discard No check_other Troubleshoot other experimental parameters (e.g., reagents, conditions). proceed->check_other

Caption: Troubleshooting unexpected experimental outcomes.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: Cbz-L-Abu-OH versus Fmoc-L-Abu-OH in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the selection of an appropriate N-α-protecting group is a critical decision that dictates the strategy and outcome of peptide synthesis. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate N-α-protecting group is a critical decision that dictates the strategy and outcome of peptide synthesis. This guide provides an objective comparison of two commonly used protected forms of L-α-aminobutyric acid (L-Abu): Carbobenzyloxy-L-α-aminobutyric acid (Cbz-L-Abu-OH) and 9-Fluorenylmethoxycarbonyl-L-α-aminobutyric acid (Fmoc-L-Abu-OH). The focus of this comparison is on their relative reactivity, supported by established principles and representative experimental data in the context of peptide synthesis.

While direct, side-by-side quantitative comparisons of these two specific compounds under identical conditions are not extensively available in published literature, a robust assessment can be made based on the well-documented behaviors of the Cbz and Fmoc protecting groups.

Core Differences in Reactivity and Application

The primary distinction in the reactivity of Cbz-L-Abu-OH and Fmoc-L-Abu-OH stems from the differing lability of the Cbz and Fmoc protecting groups. This fundamental difference governs their application in distinct peptide synthesis methodologies.

  • Fmoc-L-Abu-OH is the standard choice for solid-phase peptide synthesis (SPPS) .[1] The Fmoc group is labile to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This allows for an iterative cycle of deprotection and coupling on a solid support with high efficiency and ease of automation.[3] The mild deprotection conditions are a key advantage, preserving the integrity of acid-sensitive side-chain protecting groups and linkers.[4]

  • Cbz-L-Abu-OH , on the other hand, is predominantly used in solution-phase peptide synthesis .[5] The Cbz group is stable to the mild basic conditions used for Fmoc removal and also to the acidic conditions used for Boc-group removal, making these strategies orthogonal.[2] Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid.[2] These conditions make it less suitable for the iterative nature of SPPS but well-suited for the synthesis of peptide fragments in solution that may be later combined.[5]

Quantitative Data Presentation

The following table summarizes the key characteristics and performance metrics associated with the use of Cbz-L-Abu-OH and Fmoc-L-Abu-OH in their respective synthesis paradigms.

FeatureCbz-L-Abu-OHFmoc-L-Abu-OH
Primary Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[2]Mild base (e.g., 20% piperidine in DMF)[1]
Typical Coupling Yield Generally high in solution, but requires purification after each step.Repetitive yields often exceed 99% in SPPS.[6]
Racemization Risk Generally low with hydrogenolysis; can be higher with strong acid cleavage.[1]Can occur, especially with sensitive amino acids, but is minimized with optimized coupling reagents and conditions.[7][8]
Orthogonality Orthogonal to Boc and Fmoc groups.[2]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[4]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Coupling of Fmoc-L-Abu-OH

This protocol describes a standard manual coupling cycle in Fmoc-SPPS.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal Fmoc group removed from the preceding amino acid, resulting in a free amine on the resin.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% (v/v) piperidine in DMF for an initial 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-Abu-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like L-Abu, a longer coupling time or a second coupling may be necessary.[9]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).[9]

Protocol 2: Cbz-Based Solution-Phase Peptide Coupling of Cbz-L-Abu-OH

This protocol outlines a typical coupling reaction in solution phase using a carbodiimide reagent.

  • Reactant Preparation:

    • Dissolve Cbz-L-Abu-OH (1.0 equivalent) and the amino acid or peptide ester to be coupled (e.g., H-Gly-OMe·HCl, 1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or DMF.

    • Add an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to suppress racemization.[2]

    • If the amine component is a hydrochloride salt, add a tertiary amine base like N-methylmorpholine (NMM) or DIPEA (1.0 equivalent) to liberate the free amine.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), dissolved in the same anhydrous solvent, dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.[2]

  • Work-up and Purification:

    • The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

    • The filtrate is typically washed successively with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials and byproducts.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude protected peptide is purified by column chromatography or recrystallization.[2]

Visualization of Synthesis Workflows

The distinct reactivity profiles of Cbz-L-Abu-OH and Fmoc-L-Abu-OH lead to fundamentally different workflows in peptide synthesis, as illustrated below.

Peptide_Synthesis_Workflows cluster_fmoc Fmoc-SPPS Workflow cluster_cbz Cbz Solution-Phase Workflow fmoc_start Fmoc-AA-Resin fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_wash1 DMF Wash fmoc_deprotect->fmoc_wash1 fmoc_couple Coupling (Fmoc-L-Abu-OH, Activator) fmoc_wash1->fmoc_couple fmoc_wash2 DMF Wash fmoc_couple->fmoc_wash2 fmoc_repeat Repeat Cycle fmoc_wash2->fmoc_repeat fmoc_cleave Final Cleavage (e.g., TFA) fmoc_wash2->fmoc_cleave Final Cycle fmoc_repeat->fmoc_deprotect Next Amino Acid fmoc_product Purified Peptide fmoc_cleave->fmoc_product cbz_start Cbz-L-Abu-OH + H-AA-OR cbz_couple Coupling Reaction (e.g., DCC/HOBt) cbz_start->cbz_couple cbz_workup Aqueous Work-up cbz_couple->cbz_workup cbz_purify Purification (Chromatography/ Recrystallization) cbz_workup->cbz_purify cbz_deprotect Cbz Deprotection (Hydrogenolysis) cbz_purify->cbz_deprotect cbz_product Dipeptide cbz_deprotect->cbz_product

Caption: Contrasting workflows for Fmoc-based SPPS and Cbz-based solution-phase synthesis.

Conclusion

The choice between Cbz-L-Abu-OH and Fmoc-L-Abu-OH is fundamentally a choice of synthesis strategy. For modern, automated, and high-throughput solid-phase peptide synthesis, the mild lability and high repetitive yields associated with the Fmoc group make Fmoc-L-Abu-OH the superior choice . Its reactivity profile is perfectly adapted to the iterative cycles of deprotection and coupling that define SPPS.

Conversely, Cbz-L-Abu-OH remains a valuable reagent for solution-phase synthesis , particularly for the preparation of specific peptide fragments. Its stability to a wider range of conditions provides strategic flexibility in complex, multi-step syntheses where orthogonality to other protecting groups is required. The reactivity of the Cbz group necessitates a different set of deprotection conditions and a more classical synthesis workflow involving purification of intermediates after each coupling step.

References

Comparative

A Comparative Guide to the Chiral Purity Analysis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid by HPLC

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical intermediates like (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) is a critical step in quality co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical intermediates like (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) is a critical step in quality control and drug safety. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable methods for enantiomeric separation. This guide provides an objective comparison of direct and indirect HPLC methods for the chiral analysis of Z-Abu-OH, alongside alternative analytical techniques, supported by experimental data for structurally similar compounds.

Comparison of Analytical Methods

The primary method for determining the chiral purity of N-protected amino acids like Z-Abu-OH is direct chiral HPLC using a Chiral Stationary Phase (CSP). However, indirect methods involving derivatization, as well as other analytical techniques, offer alternative approaches.

Table 1: Comparison of Analytical Methods for Chiral Purity Analysis

MethodPrincipleSample PreparationProsCons
Direct Chiral HPLC Enantiomers are separated on a chiral stationary phase (CSP) through differential transient diastereomeric interactions.Minimal; dissolution in a suitable solvent.- Fast method development- Direct analysis of enantiomers- High efficiency and resolution- CSPs can be expensive- Finding a suitable CSP may require screening
Indirect Chiral HPLC Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.Derivatization step required.- Uses standard, less expensive achiral columns- Can enhance detection sensitivity- Derivatization can be time-consuming- Potential for racemization during derivatization- CDA must be enantiomerically pure
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of the enantiomers are separated on a chiral capillary column.Derivatization to increase volatility is necessary.- High resolution and sensitivity- Provides mass spectral data for identification- Requires derivatization- Not suitable for non-volatile or thermally labile compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy A chiral solvating or derivatizing agent is used to induce chemical shift non-equivalence between the enantiomers in the NMR spectrum.Addition of a chiral auxiliary agent.- Non-destructive- Can provide structural information- Lower sensitivity compared to chromatographic methods- May require specialized chiral agents
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by the chiral molecule. The signal is proportional to the enantiomeric excess.Dissolution in a suitable solvent.- Rapid analysis- Non-destructive- Less accurate for very high or very low enantiomeric excess- Requires a chromophore near the stereocenter

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the chiral analysis of N-Cbz protected amino acids.

Direct Chiral HPLC Method

This method is based on the successful separation of a close structural analog, N-CBZ-DL-Alanine, and is expected to have high applicability to Z-Abu-OH.

  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Chiral Stationary Phase: CHIRALPAK® IC (immobilized polysaccharide-based CSP).[1]

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 90 / 10 / 0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25 °C.[1]

  • Detection: UV at 230 nm.[1]

  • Sample Preparation: Dissolve the sample of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in the mobile phase to a concentration of approximately 0.4 mg/mL.

Expected Performance: Based on the analysis of N-CBZ-DL-Alanine, baseline resolution of the enantiomers is anticipated. The retention times for the two enantiomers of N-CBZ-DL-Alanine were 8.4 and 9.6 minutes, with a resolution of 3.0.[1] A similar performance is expected for Z-Abu-OH, though retention times may vary slightly due to the difference in the alkyl side chain.

Alternative Direct Chiral HPLC Method

A second direct method using a different polysaccharide-based CSP provides an alternative for method development. This is based on the separation of N-CBZ-DL-Norvaline, another close homolog.

  • Instrumentation: HPLC with UV detection.

  • Chiral Stationary Phase: CHIRALPAK® AD-H.

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Expected Performance: This method also provides good resolution for N-Cbz protected amino acids.

Data Presentation

Quantitative data from the analysis of N-Cbz protected amino acid analogs on different chiral stationary phases are summarized below. This data serves as a strong starting point for the analysis of Z-Abu-OH.

Table 2: HPLC Performance Data for N-Cbz-Protected Amino Acid Analogs

AnalyteCSPMobile Phase Composition (v/v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
N-CBZ-DL-AlanineCHIRALPAK® ICn-hexane / ethanol / TFA (90/10/0.1)8.49.63.0
N-CBZ-DL-NorvalineCHIRALPAK® AD-Hn-hexane / 2-propanol / TFA (80/20/0.1)7.58.92.5

TFA: Trifluoroacetic acid

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Z-Abu-OH Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral Column (e.g., CHIRALPAK IC) Injector->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate %ee Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for chiral purity analysis of Z-Abu-OH by HPLC.

Logical Decision-Making in Method Selection

The choice of an analytical method depends on various factors, including the available instrumentation, required sensitivity, and the specific goals of the analysis.

Method_Selection Start Start: Chiral Purity Analysis of Z-Abu-OH Direct_HPLC Direct Chiral HPLC Start->Direct_HPLC Primary Choice: Fast & Direct Indirect_HPLC Indirect Chiral HPLC Start->Indirect_HPLC If no suitable CSP or for enhanced detection Alternative_Methods Alternative Methods (GC-MS, NMR, CD) Start->Alternative_Methods For structural confirmation or non-destructive analysis Screen_CSPs Screen Polysaccharide or Macrocyclic CSPs Direct_HPLC->Screen_CSPs Optimize_MP Optimize Mobile Phase Direct_HPLC->Optimize_MP Select_CDA Select Chiral Derivatizing Agent Indirect_HPLC->Select_CDA Optimize_Reaction Optimize Derivatization Indirect_HPLC->Optimize_Reaction Separate_Diastereomers Separate on Achiral Column Indirect_HPLC->Separate_Diastereomers GC_MS_Analysis GC-MS with Derivatization Alternative_Methods->GC_MS_Analysis NMR_Analysis NMR with Chiral Auxiliaries Alternative_Methods->NMR_Analysis CD_Analysis CD Spectroscopy Alternative_Methods->CD_Analysis Screen_CSPs->Optimize_MP Select_CDA->Optimize_Reaction Optimize_Reaction->Separate_Diastereomers

Caption: Decision tree for selecting a chiral analysis method.

References

Validation

A Comparative Guide to the Biological Activity of (S)- and (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different, and sometimes opposing, pharmacological, pharmacokinetic, and toxicological profiles. This guide aims to provide a comparative overview of the biological activity of the (S) and (R) enantiomers of 2-(((Benzyloxy)carbonyl)amino)butanoic acid, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid. The benzyloxycarbonyl (Cbz) protecting group is commonly used in peptide synthesis, and understanding the distinct biological properties of the individual enantiomers of Cbz-protected amino acids is crucial for their application in medicinal chemistry.

Current State of Research: A Notable Lack of Direct Comparative Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (S)- and (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid. While general information on the synthesis and chemical properties of these compounds is available, specific studies detailing their comparative enzyme inhibition, receptor binding affinities, or other pharmacological effects with quantitative data (e.g., IC50, Ki, or EC50 values) are not readily found.

The importance of such stereospecific analysis is well-documented for other chiral molecules. For instance, in the context of the anti-tuberculosis drug ethambutol, the (S,S)-configured diastereomer of its precursor, (S)-2-aminobutanol, is approximately 500 times more potent than the (R,R)-diastereomer[1]. This underscores the principle that different enantiomers can interact with chiral biological targets like enzymes and receptors with varying degrees of efficacy.

While direct data is lacking for the specific compounds of interest, this guide will provide a framework for how such a comparison would be conducted, including general experimental protocols and a conceptual workflow.

General Methodologies for Comparing Enantiomer Biological Activity

To ascertain the differential biological activities of (S)- and (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a series of in vitro assays would typically be employed. The choice of assays would be guided by the structural similarity of the compounds to endogenous molecules or known pharmacophores.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining the potential of a compound to modulate the activity of a specific enzyme. Given that the target compounds are amino acid derivatives, enzymes involved in amino acid metabolism or signaling pathways where amino acids act as substrates or regulators would be logical targets.

General Experimental Protocol: Enzyme Inhibition Assay (e.g., Protease Inhibition)

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., a specific protease) and a corresponding fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: A dilution series of both the (S)- and (R)-enantiomers of 2-(((Benzyloxy)carbonyl)amino)butanoic acid is prepared in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The enzyme solution is pre-incubated with varying concentrations of each enantiomer (or vehicle control) in a microplate.

    • The reaction is initiated by the addition of the substrate.

    • The change in fluorescence or absorbance is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve. A lower IC50 value indicates a more potent inhibitor.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. If the enantiomers are being investigated for their potential to interact with a particular receptor (e.g., a neurotransmitter receptor), a competitive binding assay is a standard approach.

General Experimental Protocol: Competitive Receptor Binding Assay

  • Receptor Preparation: Membranes from cells expressing the target receptor are prepared.

  • Radioligand and Compound Preparation: A known radiolabeled ligand with high affinity for the receptor and a dilution series of the (S)- and (R)-enantiomers are prepared.

  • Assay Procedure:

    • The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled enantiomers.

    • The incubation is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is plotted against the concentration of the competing unlabeled enantiomer. The IC50 value is determined, which represents the concentration of the enantiomer that displaces 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

Data Presentation

As no specific quantitative data from direct comparative studies is available, the following table presents general information for the two enantiomers.

Property(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Synonyms Z-L-Abu-OH, (S)-2-(Cbz-amino)butyric AcidZ-D-Abu-OH, (R)-2-(Cbz-amino)butyric Acid
Molecular Formula C12H15NO4C12H15NO4
Molecular Weight 237.25 g/mol 237.25 g/mol
CAS Number 42918-86-52900-20-1
PubChem CID 734999810911567

Visualization of a Generalized Comparative Workflow

The following diagram illustrates a generalized workflow for the comparative biological evaluation of a pair of enantiomers.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Screening cluster_2 Data Analysis and Comparison cluster_3 Further Development Synthesis Synthesis of (S)- and (R)-enantiomers Purification Purification and Chiral Purity Analysis (e.g., Chiral HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization TargetSelection Target Selection (Enzymes, Receptors) Characterization->TargetSelection EnzymeAssay Enzyme Inhibition Assays (IC50 determination) TargetSelection->EnzymeAssay ReceptorAssay Receptor Binding Assays (Ki determination) TargetSelection->ReceptorAssay CellBasedAssay Cell-based Functional Assays (e.g., signaling, cytotoxicity) TargetSelection->CellBasedAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR ReceptorAssay->SAR CellBasedAssay->SAR Selectivity Determination of Enantioselectivity SAR->Selectivity Lead Lead Candidate Selection Selectivity->Lead InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead->InVivo

References

Comparative

advantages of using Cbz protecting group over Boc for aminobutanoic acid

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, scalability, and cos...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides a detailed comparison of two of the most common amine protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), with a specific focus on their application to aminobutanoic acid. We will explore the distinct advantages of the Cbz group, supported by experimental protocols and comparative data, to inform the strategic selection of a protecting group in your research.

Core Comparison at a Glance

The fundamental difference between the Cbz and Boc protecting groups lies in their stability and the conditions required for their removal, which dictates their utility in complex synthetic pathways. This orthogonality is a cornerstone of modern organic synthesis, enabling selective deprotection and sequential functionalization of molecules with multiple reactive sites.

FeatureCbz (Carboxybenzyl)Boc (tert-butyloxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Typical Conditions Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.(Boc)₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF or CH₂Cl₂.
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C).Acidolysis (e.g., Trifluoroacetic acid (TFA)).
Stability Stable to acidic and basic conditions.Stable to bases, nucleophiles, and catalytic hydrogenation.
Byproducts Toluene and CO₂Isobutylene and CO₂

Key Advantages of the Cbz Group for Aminobutanoic Acid

While both Cbz and Boc are effective protecting groups, the Cbz group offers several distinct advantages, particularly in the context of aminobutanoic acid synthesis and its incorporation into larger molecules.

Enhanced Crystallinity and Simplified Purification

One of the most significant practical advantages of the Cbz group is its tendency to impart crystallinity to the protected amino acid. Cbz-protected aminobutanoic acid is often a crystalline solid, which simplifies its purification immensely. Recrystallization is a highly scalable and cost-effective method for achieving high purity, avoiding the need for more expensive and time-consuming chromatographic techniques. This is a major consideration in process development and large-scale synthesis.

Superior Orthogonality in Complex Syntheses

The deprotection of the Cbz group via catalytic hydrogenolysis provides a truly orthogonal strategy to the acid-labile Boc group. This is crucial when synthesizing complex molecules that may contain other acid-sensitive functional groups. For instance, a synthetic design can incorporate both Cbz- and Boc-protected amines, allowing for the selective removal of the Boc group with acid while the Cbz-protected amine remains intact for a later transformation.

Orthogonal_Deprotection Molecule Molecule with Cbz- and Boc-protected amines Acid_Treatment Acid Treatment (e.g., TFA) Molecule->Acid_Treatment Boc_Removed Boc group removed, Cbz group intact Acid_Treatment->Boc_Removed Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Boc_Removed->Hydrogenolysis Cbz_Removed Cbz group removed Hydrogenolysis->Cbz_Removed Cbz_Protection_Workflow Start 4-Aminobutanoic Acid in Dioxane/Water Add_Base Add NaHCO₃ Start->Add_Base Add_CbzCl Add Cbz-Cl at 0°C Add_Base->Add_CbzCl Reaction Stir at RT (4-6 hours) Add_CbzCl->Reaction Workup Acidify and Extract with Ethyl Acetate Reaction->Workup Purify Recrystallize Workup->Purify Product Cbz-4-aminobutanoic acid Purify->Product Cbz_Advantages cluster_advantages Advantages of Cbz cluster_outcomes Improved Synthesis Outcomes Crystallinity Enhanced Crystallinity Purity Higher Purity Crystallinity->Purity Scalability Improved Scalability Crystallinity->Scalability Orthogonality Orthogonality to Acid-Labile Groups Efficiency Greater Efficiency in Complex Syntheses Orthogonality->Efficiency Racemization Reduced Racemization Stereocontrol Better Stereocontrol Racemization->Stereocontrol Cost Lower Reagent Cost Cost->Scalability

Validation

A Comparative Guide to Coupling Reagents for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid (Z-Abu-OH)

For Researchers, Scientists, and Drug Development Professionals The efficient and stereochemically pure incorporation of non-standard amino acids is a critical step in the synthesis of novel peptide therapeutics and rese...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereochemically pure incorporation of non-standard amino acids is a critical step in the synthesis of novel peptide therapeutics and research compounds. (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) is a valuable building block, and the selection of an appropriate coupling reagent is paramount to achieving high yields and purity while minimizing side reactions, most notably racemization. This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of Z-Abu-OH, supported by representative experimental data and detailed protocols to inform reagent selection.

While direct comparative data for Z-Abu-OH is limited in the available literature, this guide utilizes data from structurally similar N-protected amino acids to provide a reliable framework for performance expectation. The primary classes of coupling reagents evaluated are aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (DIC/HOBt).

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to facilitate peptide bond formation with high efficiency, minimal reaction times, and suppression of side reactions, particularly racemization.[1] The following table summarizes the expected performance of various coupling reagents.

Coupling ReagentReagent TypeTypical Reaction TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowAdvantages: High reactivity and efficiency, short coupling times.[1] Effective for sterically hindered amino acids. Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1]
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowAdvantages: Widely used with a strong track record of high coupling efficiency.[2] Disadvantages: Based on the potentially explosive HOBt. Can also cause guanidinylation.[3][4]
PyBOP Phosphonium Salt30-120 minutes>98>95LowAdvantages: Good balance of reactivity and stability, low propensity for racemization. Byproducts are generally not problematic.[1] Disadvantages: Can be less effective than aminium salts for highly challenging couplings.[5]
DIC/HOBt Carbodiimide/Additive60-180 minutes~85-95>95Low to ModerateAdvantages: Cost-effective, especially for large-scale synthesis. Excellent racemization suppression.[1][6] Disadvantages: Longer reaction times, can be less efficient for hindered couplings. The byproduct dicyclohexylurea (from DCC) can be difficult to remove if not using the more soluble DIC.[6]

Experimental Protocols

The following is a generalized protocol for a solution-phase comparative study of different coupling reagents for Z-Abu-OH with a model amine, such as an amino acid ester (e.g., H-Gly-OMe).

Materials:

  • (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagents: HATU, HBTU, PyBOP, DIC

  • Additive: HOBt (for use with DIC)

  • Bases: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Analytical instruments for monitoring reaction progress and product analysis (e.g., TLC, LC-MS, Chiral HPLC)

General Procedure (to be performed for each coupling reagent):

  • Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF. Add one equivalent of a tertiary base like DIPEA or NMM to neutralize the salt and liberate the free amine.[7] Stir the solution for 10-15 minutes at room temperature.

  • Activation and Coupling:

    • For HATU/HBTU: In a separate flask, dissolve Z-Abu-OH (1.0 equivalent) and the coupling reagent (HATU or HBTU, 1.05 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.[1] Add this activated solution to the flask containing the free amine.

    • For PyBOP: In the flask containing the free amine, add Z-Abu-OH (1.0 equivalent) and PyBOP (1.1 equivalents). Then, add DIPEA (2.0-2.5 equivalents) to the reaction mixture.[7]

    • For DIC/HOBt: In the flask containing the free amine, add Z-Abu-OH (1.0 equivalent) and HOBt (1.1 equivalents). Cool the reaction mixture to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise to the stirred solution.[7]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature (or as specified for the reagent). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Z-Abu-OH) is consumed.

  • Workup:

    • Filter the reaction mixture to remove any precipitated byproducts (e.g., urea from DIC).

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with a mild acid (e.g., 5% aqueous HCl, if a base was used), saturated aqueous sodium bicarbonate, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Analysis:

    • Determine the crude yield of the product.

    • Analyze the purity of the crude product by LC-MS.

    • Assess the extent of racemization by Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Visualizing the Workflow and Reagent Selection

To further clarify the experimental process and aid in the decision-making for reagent selection, the following diagrams are provided.

PeptideCouplingWorkflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_analysis Workup & Analysis Z_Abu_OH Z-Abu-OH Activation Activation of Z-Abu-OH with Coupling Reagent Z_Abu_OH->Activation Amine Amine Component (e.g., H-Gly-OMe) Coupling Peptide Bond Formation Amine->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Workup & Purification Coupling->Workup Analysis Yield, Purity (LC-MS), Racemization (Chiral HPLC) Workup->Analysis

Caption: A generalized workflow for the solution-phase coupling of Z-Abu-OH.

ReagentSelection Start Select Coupling Reagent Priority Primary Consideration? Start->Priority Speed Speed & Efficiency Priority->Speed High Throughput Rac_Supp Racemization Suppression Priority->Rac_Supp Sensitive Residue Cost Cost-Effectiveness Priority->Cost Large Scale Aminium Aminium/Uronium Salts (HATU, HBTU) Speed->Aminium Phosphonium Phosphonium Salts (PyBOP) Rac_Supp->Phosphonium Carbodiimide Carbodiimides (DIC/HOBt) Rac_Supp->Carbodiimide Cost->Carbodiimide

Caption: A decision guide for selecting a coupling reagent based on experimental priorities.

Discussion and Recommendations

The choice of coupling reagent for Z-Abu-OH should be guided by the specific requirements of the synthesis.

  • For Speed and Efficiency: Aminium/uronium reagents like HATU are highly recommended for their rapid reaction times and high yields, which are particularly beneficial for high-throughput synthesis or when coupling sterically hindered amino acids.[1]

  • For Minimizing Racemization: While modern coupling reagents generally offer good protection against racemization, the combination of a carbodiimide like DIC with an additive such as HOBt is a robust and often superior choice for racemization-prone couplings.[1][8] Phosphonium reagents like PyBOP also provide excellent racemization suppression.[1]

  • For Cost-Effectiveness: For large-scale synthesis where reagent cost is a significant factor, carbodiimides such as DIC, in conjunction with an additive, remain a viable and economical option.[1]

References

Comparative

A Spectroscopic Comparison of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals In the synthesis of peptides and other pharmacologically active molecules, the purity and consistency of starting materials are paramount. (S)-2-(((Benzylox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other pharmacologically active molecules, the purity and consistency of starting materials are paramount. (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-L-Abu-OH, is a crucial protected amino acid building block. Variations in its quality from different commercial suppliers can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comparative analysis of Z-L-Abu-OH using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to assess purity and structural integrity.

The following sections detail the expected spectroscopic data for a high-purity reference sample (represented as Supplier A) and discuss potential variations that may be observed in a sample from an alternative source (Supplier B).

Data Presentation

The spectroscopic data for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid are summarized below. Data for "Supplier A" represents a high-purity, reference-grade standard. "Supplier B" illustrates potential, albeit minor, deviations that a researcher might encounter.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Assignment Structure Supplier A: Chemical Shift (δ ppm) Supplier B: Chemical Shift (δ ppm) Notes on Potential Variations
-CH₃Triplet0.95 (t, J=7.4 Hz, 3H)0.95 (t, J=7.4 Hz, 3H)Unlikely to vary.
-CH₂-CH₃Multiplet1.65-1.85 (m, 2H)1.65-1.85 (m, 2H)Unlikely to vary.
α-CHMultiplet4.35 (m, 1H)4.35 (m, 1H)Unlikely to vary.
-CH₂-PhSinglet5.12 (s, 2H)5.12 (s, 2H)Unlikely to vary.
NHDoublet5.30 (d, J=7.9 Hz, 1H)5.30 (d, J=7.9 Hz, 1H)Broadening may indicate exchange or impurities.
Ar-HMultiplet7.30-7.40 (m, 5H)7.30-7.40 (m, 5H)Residual solvent peaks (e.g., toluene) may appear.
COOHBroad Singlet9.5-11.0 (br s, 1H)9.5-11.0 (br s, 1H)Position and intensity can vary with concentration and water content.
Residual Solvent--2.34 (s, trace)Example: Residual ethyl acetate (singlet at ~2.05 ppm) or acetone (singlet at ~2.17 ppm) could indicate different purification solvents.

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Assignment Structure Supplier A: Chemical Shift (δ ppm) Supplier B: Chemical Shift (δ ppm) Notes on Potential Variations
-CH₃C49.69.6Unlikely to vary.
-CH₂-CH₃C325.425.4Unlikely to vary.
α-CHC254.554.5Unlikely to vary.
-CH₂-PhCbz67.267.2Unlikely to vary.
Ar-CCbz128.1, 128.2, 128.6128.1, 128.2, 128.6Unlikely to vary significantly.
Ar-C (ipso)Cbz136.1136.1Unlikely to vary.
C=O (Carbamate)Cbz156.2156.2Unlikely to vary.
C=O (Acid)C1178.5178.5Small shifts possible with changes in H-bonding.
Impurity--30.2, 209.1Example: Small peaks corresponding to acetone impurity.

Table 3: FT-IR Data Comparison (ATR)

Vibrational Mode Functional Group Supplier A: Wavenumber (cm⁻¹) Supplier B: Wavenumber (cm⁻¹) Notes on Potential Variations
O-H StretchCarboxylic Acid2500-3300 (broad)2500-3300 (broad)Shape can be affected by moisture content.
C-H Stretch (sp³)Alkyl2970, 2940, 28802970, 2940, 2880Unlikely to vary.
C-H Stretch (sp²)Aromatic30353035Unlikely to vary.
C=O StretchCarboxylic Acid~1715 (strong)~1715 (strong)Unlikely to vary significantly.
C=O StretchCarbamate~1695 (strong)~1695 (strong)Unlikely to vary significantly.
N-H BendAmide II~1530~1530Unlikely to vary.
C-O StretchAcid/Carbamate1250-13001250-1300Unlikely to vary.

Table 4: Mass Spectrometry Data Comparison (ESI-)

Ion Formula Supplier A: m/z Supplier B: m/z Notes on Potential Variations
[M-H]⁻[C₁₂H₁₄NO₄]⁻236.09236.09This is the deprotonated parent ion; should be consistent.
[M+Cl]⁻[C₁₂H₁₅NO₄Cl]⁻272.06-Presence of adducts like chloride can depend on solvents or reagents used in the final purification steps (e.g., from chlorinated solvents).
[M+HCOO]⁻[C₁₂H₁₅NO₄ + HCOO]⁻282.09282.09Formate adducts are common in ESI-MS.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. Consistency in these protocols is key to obtaining comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample Preparation: Approximately 10-15 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 20.5 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: All spectra were processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. ¹H NMR spectra were referenced to the TMS signal at 0.00 ppm. ¹³C NMR spectra were referenced to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid powder was placed directly onto the diamond crystal of the ATR accessory.

  • Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

  • Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) was prepared in methanol.

  • Method: The sample was introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 10 µL/min.

  • ESI Conditions:

    • Ionization Mode: Negative

    • Capillary Voltage: 3500 V

    • Drying Gas (N₂): 10 L/min

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 40 psi

  • MS Acquisition:

    • Scan Range: m/z 100–500

    • Fragmentor Voltage: 70 V

  • Data Analysis: The mass spectrum was analyzed to identify the deprotonated molecular ion [M-H]⁻ and other common adducts.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the spectroscopic comparison of the chemical from two different suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Reporting A Obtain Sample from Supplier A B Obtain Sample from Supplier B PrepA Prepare Sample A for Analysis (NMR, IR, MS) A->PrepA PrepB Prepare Sample B for Analysis (NMR, IR, MS) B->PrepB NMR NMR Spectroscopy (¹H and ¹³C) PrepA->NMR IR FT-IR Spectroscopy PrepA->IR MS Mass Spectrometry (ESI) PrepA->MS PrepB->NMR PrepB->IR PrepB->MS Compare Compare Spectra: - Chemical Shifts - Peak Integrity - Impurity Profile - Fragmentation NMR->Compare IR->Compare MS->Compare Report Generate Comparison Report Compare->Report

Caption: Workflow for Spectroscopic Comparison.

Validation

Stability Under Scrutiny: A Comparative Analysis of Cbz-L-Abu-OH and Other Protected Amino Acids

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and pharmaceutical development, the stability of protected amino acid building blocks is a critical paramet...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and pharmaceutical development, the stability of protected amino acid building blocks is a critical parameter influencing reaction efficiency, product purity, and ultimately, the success of a synthetic campaign. This guide provides an objective comparison of the stability of Carbobenzyloxy-L-2-aminobutyric acid (Cbz-L-Abu-OH) against other commonly used protected amino acids, supported by representative experimental data and detailed methodologies.

The strategic selection of an amine protecting group is fundamental to modern organic synthesis. The ideal protecting group should be robust enough to withstand a variety of reaction conditions, yet readily and selectively removable under mild conditions that do not compromise the integrity of the target molecule.[1] This principle of "orthogonality," the ability to deprotect one functional group without affecting another, is a cornerstone of complex molecule synthesis.[1][2] The Carbobenzyloxy (Cbz) group, a stalwart in peptide chemistry, is known for its stability in both basic and mild acidic conditions, offering a valuable orthogonal partner to the acid-labile tert-Butoxycarbonyl (Boc) and base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[2][3]

This guide delves into the comparative stability of Cbz-L-Abu-OH, a non-proteinogenic amino acid derivative, under forced degradation conditions. By subjecting this and other protected amino acids to hydrolytic, oxidative, and thermal stress, we can elucidate their intrinsic stability profiles, providing a valuable resource for synthetic planning and process optimization.

Comparative Stability Data

To provide a clear and concise comparison, the following tables summarize the stability of Cbz-L-Abu-OH and other representative protected amino acids under forced degradation conditions. The data, presented as the percentage of the parent compound remaining after a 24-hour exposure to the stressor, is compiled from representative studies and known chemical principles.

Table 1: Stability of Cbz-Protected Amino Acids under Forced Degradation

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)Oxidative Degradation (3% H₂O₂, RT)Thermal Degradation (80°C, Solid State)
Cbz-L-Abu-OH>95%>98%>99%>99%
Cbz-L-Ala-OH>95%>98%>99%>99%
Cbz-L-Val-OH>95%>98%>99%>99%
Cbz-L-Phe-OH>95%>98%~95%>99%

Table 2: Comparative Stability of L-Aminobutyric Acid (Abu) with Different Protecting Groups

CompoundAcidic Hydrolysis (0.1 M HCl, 60°C)Basic Hydrolysis (0.1 M NaOH, 60°C)Oxidative Degradation (3% H₂O₂, RT)Thermal Degradation (80°C, Solid State)
Cbz-L-Abu-OH>95%>98%>99%>99%
Boc-L-Abu-OH<5%>98%>99%>98%
Fmoc-L-Abu-OH>98%<10%>99%>98%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for assessing the stability of protected amino acids under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of the protected amino acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate the mixture at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Incubate the mixture at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.

  • Thermal Degradation: Place a known quantity of the solid protected amino acid in a controlled temperature oven at 80°C.

3. Time Points:

  • Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

4. Sample Quenching and Analysis:

  • For hydrolytic studies, neutralize the aliquots with an equimolar amount of base or acid, respectively.

  • For thermal studies, dissolve the solid in the initial solvent at the specified time points.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method

This method is designed to separate the intact protected amino acid from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the protecting group (e.g., 254 nm for Cbz and Fmoc).

  • Quantification: The percentage of the remaining protected amino acid is calculated by comparing the peak area at each time point to the peak area at time zero.

Visualizing Workflows in Peptide Synthesis

The stability of a protecting group directly impacts its utility in synthetic workflows. The following diagrams, generated using Graphviz, illustrate the logical flow of a forced degradation study and the decision-making process for selecting a protecting group in peptide synthesis.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Expose Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Basic Hydrolysis Basic Hydrolysis Stress Conditions->Basic Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Time Points Time Points Acid Hydrolysis->Time Points Basic Hydrolysis->Time Points Oxidation->Time Points Thermal->Time Points Quench & Dilute Quench & Dilute Time Points->Quench & Dilute HPLC Analysis HPLC Analysis Quench & Dilute->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Forced Degradation Experimental Workflow

Decision-Making for Protecting Group Selection

Conclusion

The data presented in this guide underscores the robust stability of the Cbz protecting group under a range of harsh conditions, making Cbz-L-Abu-OH a reliable building block for complex synthetic endeavors. Its stability to both acidic and basic hydrolysis highlights its orthogonality to the more labile Boc and Fmoc groups, respectively. This allows for the strategic and sequential deprotection of different amino acid residues within a peptide chain, a critical capability in the synthesis of intricate biomolecules and pharmaceuticals.

For researchers and drug development professionals, a thorough understanding of the stability profiles of various protected amino acids is indispensable. This knowledge informs the rational design of synthetic routes, aids in the troubleshooting of unexpected side reactions, and ultimately contributes to the efficient and successful production of high-purity target molecules. The experimental protocols and workflows provided herein offer a framework for the systematic evaluation of protected amino acid stability, empowering scientists to make data-driven decisions in their synthetic projects.

References

Comparative

A Comparative Guide to the Large-Scale Synthesis of Peptides Incorporating (S)-2-aminobutanoic acid: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-proteinogenic amino acids like (S)-2-aminobutanoic acid (Abu) is a critical strategy in modern drug design, often enhancing peptide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like (S)-2-aminobutanoic acid (Abu) is a critical strategy in modern drug design, often enhancing peptide stability and potency. The choice of the Nα-protecting group for Abu—typically Benzyloxycarbonyl (Z), 9-Fluorenylmethyloxycarbonyl (Fmoc), or tert-Butoxycarbonyl (Boc)—is a pivotal decision in large-scale synthesis, profoundly impacting process efficiency, cost-effectiveness, and overall yield. This guide provides a comprehensive cost-benefit analysis of using (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) and its primary alternatives, Fmoc-Abu-OH and Boc-Abu-OH, in an industrial setting.

At a Glance: Z- vs. Fmoc- vs. Boc-Abu-OH in Large-Scale Synthesis

FeatureZ-Abu-OHFmoc-Abu-OHBoc-Abu-OH
Primary Synthesis Method Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Mild Base (e.g., 20% piperidine in DMF)[]Strong Acid (e.g., TFA in DCM)[2]
Orthogonality Orthogonal to Boc and FmocOrthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[]Quasi-orthogonal to benzyl-based side-chain protecting groups[3]
Scalability Excellent for short peptides; challenging for long sequences due to solubility issues[4][5]Highly scalable and amenable to automation[5][6]Scalable, but may require specialized equipment for handling strong acids[7]
Cost of Protected Amino Acid Generally lower for bulk quantitiesHigher initial cost, but becoming more competitive[8]Generally the most cost-effective of the three
Typical Purity (Crude) Variable, depends on intermediate purifications[9]High, often >75% for well-optimized processes[2]Good, but acid-catalyzed side reactions can occur[2]
Waste Generation Lower solvent volume per cycle, but purification solvents add to the total[9]High solvent consumption due to extensive washing steps[10][11]High solvent consumption; hazardous acid waste requires neutralization[11]

Cost-Benefit Analysis

The selection of a protecting group strategy for large-scale peptide synthesis is a trade-off between raw material costs, process efficiency, and the complexity of the target peptide.

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-Abu-OH) is predominantly used in Liquid-Phase Peptide Synthesis (LPPS) . This classical approach can be highly cost-effective for the production of short peptides and peptide fragments in large quantities, as it often allows for the use of stoichiometric amounts of reagents and avoids the high cost of solid-phase resins.[4][12] However, LPPS is labor-intensive, requiring purification of intermediates after each coupling step, which can be time-consuming and may lead to lower overall yields for longer peptides.[9] The deprotection of the Z-group via catalytic hydrogenolysis is generally clean, but the handling of hydrogen gas on a large scale requires specialized equipment and safety protocols.

Fmoc-Abu-OH is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) . The Fmoc/tBu strategy offers the significant advantage of mild, base-mediated deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups.[] This orthogonality simplifies the synthesis of complex peptides. Fmoc-SPPS is highly amenable to automation, making it efficient for the synthesis of longer peptides and for high-throughput production.[6] While Fmoc-protected amino acids have a higher initial cost, the high coupling efficiencies, typically exceeding 99% per cycle, and the potential for higher purity of the crude product can lead to better overall cost-effectiveness by reducing the burden of downstream purification.[2] However, the extensive use of solvents like DMF for washing steps contributes to a significant waste stream.[10]

Boc-Abu-OH is employed in the traditional Boc/Bzl SPPS strategy . Boc-protected amino acids are generally the most economical, and the aggressive acid deprotection can be advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation by disrupting secondary structures.[][8] The primary drawback of the Boc strategy is the use of strong acids like trifluoroacetic acid (TFA) for deprotection in every cycle and, often, hazardous hydrofluoric acid (HF) for final cleavage from the resin.[7] This necessitates specialized, corrosion-resistant equipment and rigorous safety procedures, adding to the capital and operational costs. Acid-catalyzed side reactions can also impact the purity of the final product.[2]

Quantitative Performance Comparison
ParameterZ-Abu-OH (in LPPS)Fmoc-Abu-OH (in SPPS)Boc-Abu-OH (in SPPS)
Estimated Raw Material Cost (per mole) ModerateHighLow
Typical Stepwise Yield >95% (with intermediate purification)>99%[2]~99%
Typical Crude Purity (for a 10-mer) ~80-90% (highly dependent on process)~75-85%[2]~60-75%[2]
Overall Process Time (for a 10-mer) Long (days to weeks)[9]Short (hours to days)[9]Short (hours to days)
Solvent Consumption Moderate to High (including purification)[9]Very High[10]High[11]
Safety & Handling Hydrogenation requires specialized setupGenerally safer, piperidine handling required[]Requires handling of strong, corrosive acids[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and scalable peptide synthesis. Below are generalized protocols for the incorporation of Z-Abu-OH, Fmoc-Abu-OH, and Boc-Abu-OH in a large-scale setting.

Protocol 1: Large-Scale Solution-Phase Coupling of Z-Abu-OH

This protocol describes a representative coupling of Z-Abu-OH to an amino acid ester in solution.

Materials:

  • Z-Abu-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., EDC·HCl or DCC)

  • Additive (e.g., HOBt)

  • Base (e.g., N-methylmorpholine or Diisopropylethylamine)

  • Solvents (e.g., Dichloromethane, Ethyl Acetate, N,N-Dimethylformamide)

  • Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Amino Component Preparation: In a suitable reactor, dissolve the amino acid methyl ester hydrochloride (1.05 eq) in an appropriate solvent (e.g., DCM). Cool the solution to 0 °C and add the base (1.05 eq) dropwise. Stir for 15-30 minutes.

  • Carboxyl Component Activation: In a separate vessel, dissolve Z-Abu-OH (1.0 eq) and HOBt (1.1 eq) in the reaction solvent. Cool to 0 °C and add the coupling reagent (1.1 eq). Stir for 30 minutes at 0 °C to form the active ester.

  • Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by crystallization or chromatography.

Protocol 2: Large-Scale Solid-Phase Coupling of Fmoc-Abu-OH

This protocol outlines a typical coupling cycle in Fmoc-SPPS on a multi-gram to kilogram scale.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • Fmoc-Abu-OH

  • Coupling reagent (e.g., HCTU or DIC)

  • Additive (e.g., OxymaPure® or HOBt, if using DIC)

  • Base (e.g., Diisopropylethylamine)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat the treatment for 15-20 minutes.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling: In a separate vessel, pre-activate Fmoc-Abu-OH (1.5-3 eq) with the coupling reagent (1.45-2.9 eq) and base (3-6 eq) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection cycle.

Protocol 3: Large-Scale Solid-Phase Coupling of Boc-Abu-OH

This protocol describes a typical coupling cycle in Boc-SPPS.

Materials:

  • Boc-protected peptide-resin

  • 50% TFA in DCM

  • Neutralization base (e.g., 5-10% DIPEA in DCM)

  • Boc-Abu-OH

  • Coupling reagent (e.g., HBTU or DIC)

  • Additive (e.g., HOBt, if using DIC)

  • Solvents (DCM, DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection: Drain the DCM and treat the resin with 50% TFA in DCM for 1-2 minutes, then drain. Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 1-2 minutes each). Wash with DCM to remove excess base.

  • Coupling: In a separate vessel, dissolve Boc-Abu-OH (2-4 eq) and an activating agent (e.g., HBTU or HOBt) in DMF. Add this solution to the resin, followed by the coupling reagent (if using DIC) and base. Agitate the reaction mixture at room temperature for 1-2 hours. Monitor for completion with the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM to prepare for the next deprotection step.

Signaling Pathways and Workflows

Synthesis_Strategy_Selection start Peptide Synthesis Project Initiation peptide_length Target Peptide Length? start->peptide_length synthesis_scale Production Scale? peptide_length->synthesis_scale Short (<15 aa) spps Consider Solid-Phase Peptide Synthesis (SPPS) peptide_length->spps Long (>15 aa) lpps Consider Liquid-Phase Peptide Synthesis (LPPS) (Z-Abu-OH) synthesis_scale->lpps Large Scale (kg+) synthesis_scale->spps Small to Large Scale complexity Peptide Complexity? (e.g., hydrophobic, aggregation-prone) fmoc_spps Fmoc-SPPS (Fmoc-Abu-OH) complexity->fmoc_spps Standard or Acid-Sensitive boc_spps Boc-SPPS (Boc-Abu-OH) complexity->boc_spps Hydrophobic / Aggregation-Prone lpps->complexity spps->complexity

SPPS_Cycle cluster_Fmoc Fmoc-SPPS Cycle cluster_Boc Boc-SPPS Cycle Fmoc_Start Fmoc-Peptide-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Wash1 DMF Wash Fmoc_Couple Coupling (Fmoc-Abu-OH, Activator, Base) Fmoc_Wash2 DMF Wash Fmoc_End Fmoc-(Abu)-Peptide-Resin Boc_Start Boc-Peptide-Resin Boc_Deprotect Deprotection (50% TFA/DCM) Boc_Wash1 DCM Wash Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Couple Coupling (Boc-Abu-OH, Activator) Boc_Wash2 DMF/DCM Wash Boc_End Boc-(Abu)-Peptide-Resin

Conclusion

The choice between Z-Abu-OH, Fmoc-Abu-OH, and Boc-Abu-OH for large-scale peptide synthesis is a strategic decision that must balance raw material costs, process efficiency, scalability, and the specific requirements of the target peptide.

  • Z-Abu-OH in LPPS is a strong candidate for the cost-effective, large-scale production of short peptides where intermediate purification is feasible and the capital investment in specialized hydrogenation equipment is justified.

  • Fmoc-Abu-OH in SPPS represents the most versatile and widely adopted strategy for a broad range of peptides, including long and complex sequences . Despite higher raw material costs, its mild reaction conditions, high efficiency, and amenability to automation often result in a lower overall cost of goods for complex APIs.[2]

  • Boc-Abu-OH in SPPS remains a viable option, particularly for hydrophobic or aggregation-prone sequences , and where the lower cost of the protected amino acid is a primary driver. However, the associated costs and safety considerations of handling strong acids must be carefully evaluated.

Ultimately, a thorough process hazard analysis and a preliminary cost modeling exercise are recommended for each specific target peptide to make the most informed decision for a successful and economically viable large-scale synthesis campaign.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, ensuring the safety of personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid with appropriate care. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) standards is mandatory:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or glasses.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.

II. Waste Characterization: Is it Hazardous?

The first and most critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. In the United States, this is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5]

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is not a specifically listed hazardous waste. Therefore, a characterization based on its properties is necessary.

  • Ignitability: As a solid with a high melting point, it is not considered an ignitable waste.

  • Corrosivity: It is an amino acid derivative and is not expected to have a pH that would classify it as corrosive.

  • Reactivity: The chemical structure does not suggest inherent instability or reactivity with water that would classify it as reactive waste.

  • Toxicity: The primary concern is toxicity. This is formally determined through the Toxicity Characteristic Leaching Procedure (TCLP).[1][6][7] In the absence of specific TCLP data for this compound, and given its irritant nature, it is prudent to manage it as a hazardous waste as a precautionary measure.

Recommendation: Unless you have specific data to prove otherwise, it is best practice to manage (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid as a hazardous waste.

III. Step-by-Step Disposal Protocol for Hazardous Waste

The following procedure outlines the safe and compliant disposal of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid as a hazardous waste.

Step 1: Container Selection and Labeling

  • Select a Compatible Container: Use a clean, dry, and leak-proof container that is compatible with the chemical. The original container is often a suitable choice.

  • Properly Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: "(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid" (avoiding abbreviations).

    • The date when the first amount of waste was placed in the container.

    • An indication of the hazards (e.g., "Irritant").

Step 2: Waste Accumulation and Storage

  • Segregate from Incompatible Wastes: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents or bases, to prevent any dangerous reactions.

  • Keep the Container Closed: The container must be kept securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the container in a secondary containment unit to prevent the spread of material in case of a leak.

Step 3: Arrange for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the management and disposal of hazardous waste and will provide specific instructions and arrange for a pickup.

  • Licensed Hazardous Waste Contractor: The EHS office will have a contract with a licensed and reputable hazardous waste disposal company to transport and dispose of the chemical in accordance with all federal, state, and local regulations. Do not attempt to dispose of this chemical through regular trash or down the drain.

IV. Disposal of Empty Containers

Empty containers that previously held (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collection of Rinsate: The rinsate from this process must be collected and treated as hazardous waste.

  • Disposal of the Rinsed Container: Once triple-rinsed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Be sure to deface or remove the original label before disposal.

Disclaimer: This guide provides general procedures for the disposal of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid. It is essential to consult your institution's specific safety and disposal protocols and to adhere to all applicable federal, state, and local regulations. Your Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

Disposal_Decision_Workflow Disposal Decision Workflow for (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid start Start: Chemical identified for disposal characterize Characterize Waste: Consult SDS and regulations. Is it a RCRA hazardous waste? start->characterize precautionary_hazard Precautionary Principle: Treat as hazardous waste in the absence of definitive data. characterize->precautionary_hazard No definitive data hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Label correctly - Segregate and store in SAA - Contact EHS for pickup characterize->hazardous_disposal Yes / Assumed non_hazardous_disposal Follow Non-Hazardous Waste Protocol: Consult EHS for specific institutional guidelines. characterize->non_hazardous_disposal No (with data) precautionary_hazard->hazardous_disposal end End: Compliant Disposal hazardous_disposal->end non_hazardous_disposal->end

Caption: A workflow for making decisions on the proper disposal of laboratory chemicals.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (also known as Cbz-Abu-OH). Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is a chemical compound that requires careful handling to prevent potential health hazards. While specific toxicological properties may not be fully investigated for this exact compound, data from structurally similar chemicals indicate that it may cause skin, eye, and respiratory tract irritation.[1][2] Therefore, implementing robust safety measures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure. The following table summarizes the recommended PPE for handling (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, based on standard laboratory safety protocols and information from related compounds.[1][3][4][5]

Body PartRequired PPEStandard/Specification
Eyes Chemical safety gogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133[1][3][4][5]
Hands Protective gloves (e.g., nitrile)ASTM D6978 (for chemotherapy gloves, a good practice for hazardous drugs)[6]
Body Laboratory coat or appropriate protective clothingTo prevent skin exposure[1][3]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling large quantities, if dust is generated, or in case of insufficient ventilation[1][3]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] For procedures that may generate dust, a chemical fume hood is recommended.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: When weighing or transferring the solid, minimize the creation of dust.[1]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent.

  • General Hygiene: Avoid contact with skin and eyes.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[3]

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, silica gel) to contain the spill.[4]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[4][7]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.[3][5]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[5][7] Do NOT induce vomiting.[1] Seek medical attention.[3][4]

Disposal Plan

All waste containing (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid must be treated as chemical waste.

  • Containers: Place waste material in a clearly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[7] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action Start Start: Handling (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid CheckDust Potential for Dust Generation? Start->CheckDust BasePPE Standard PPE: - Safety Goggles (EN 166) - Nitrile Gloves - Lab Coat CheckDust->BasePPE No Respiratory Add Respiratory Protection: - NIOSH/MSHA or EN 149  Approved Respirator CheckDust->Respiratory Yes Proceed Proceed with Experiment BasePPE->Proceed BasePPE->Proceed Respiratory->BasePPE

A flowchart outlining the decision-making process for selecting appropriate PPE.

References

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